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2-[(4-Bromophenoxy)methyl]oxirane Documentation Hub

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  • Product: 2-[(4-Bromophenoxy)methyl]oxirane
  • CAS: 68585-12-6

Core Science & Biosynthesis

Foundational

2-[(4-Bromophenoxy)methyl]oxirane chemical properties

Title: Technical Profile: 2-[(4-Bromophenoxy)methyl]oxirane Subtitle: A Dual-Functional Scaffold for Medicinal Chemistry and Materials Science Executive Summary 2-[(4-Bromophenoxy)methyl]oxirane (CAS: 2212-06-8), also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: 2-[(4-Bromophenoxy)methyl]oxirane Subtitle: A Dual-Functional Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

2-[(4-Bromophenoxy)methyl]oxirane (CAS: 2212-06-8), also known as 4-Bromophenyl glycidyl ether, is a high-value electrophilic building block characterized by its orthogonal reactivity.[1] It features a strained epoxide ring capable of regioselective ring-opening and an aryl bromide moiety primed for palladium-catalyzed cross-coupling. This dual functionality makes it a critical intermediate in the synthesis of aryloxypropanolamine pharmacophores (common in


-adrenergic receptor antagonists) and high-performance epoxy resins. This guide details its physicochemical properties, synthetic pathways, and handling protocols for research applications.[2]

Molecular Architecture & Physicochemical Profile

The molecule consists of a 4-bromophenyl group linked via an ether oxygen to a glycidyl (epoxide) unit.[1] The electron-withdrawing bromine atom slightly deactivates the aromatic ring but provides a handle for organometallic transformations, while the epoxide ring remains highly susceptible to nucleophilic attack.

Table 1: Physicochemical Specifications

PropertyValueNote
IUPAC Name 2-[(4-Bromophenoxy)methyl]oxirane
Common Name 4-Bromophenyl glycidyl ether
CAS Number 2212-06-8
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
Physical State White to light yellow crystalline solidAt 20°C
Melting Point 48.0 – 52.0 °CDistinct phase transition
Solubility Soluble in DCM, THF, Ethyl AcetateLow water solubility
Reactivity Hazards Epoxide ring strain; Aryl halideMoisture sensitive

Synthetic Pathways & Manufacturing

The industrial and laboratory synthesis of 2-[(4-Bromophenoxy)methyl]oxirane typically employs a Williamson ether synthesis strategy. This involves the nucleophilic substitution of epichlorohydrin by 4-bromophenol under basic conditions.

Mechanism of Action
  • Deprotonation: Base (NaOH or KOH) deprotonates the phenol to form the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the less hindered carbon of epichlorohydrin (or displaces the chloride directly, depending on conditions).

  • Ring Closure: If the initial attack opens the ring, a subsequent intramolecular

    
     reaction re-closes the epoxide ring, expelling the chloride ion.
    

Diagram 1: Synthetic Pathway (Williamson Ether Synthesis)

Synthesis cluster_reactants Reactants cluster_intermediate Intermediate State cluster_product Product Phenol 4-Bromophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Epi Epichlorohydrin (Excess) Chlorohydrin Chlorohydrin Intermediate Epi->Chlorohydrin Base Base (NaOH/K2CO3) Base->Phenoxide Phenoxide->Chlorohydrin SN2 Attack Target 2-[(4-Bromophenoxy) methyl]oxirane Chlorohydrin->Target Ring Closure (-HCl)

Caption: Step-wise synthesis involving phenoxide generation, nucleophilic attack on epichlorohydrin, and dehydrochlorination to reform the epoxide.[3]

Reactivity Profile & Mechanistic Insights

The utility of this compound lies in its orthogonal reactivity . The epoxide and the aryl bromide can be manipulated independently, allowing for "divergent synthesis" strategies in drug discovery.

A. Epoxide Ring Opening (The "Linker" Strategy)

The oxirane ring undergoes regioselective ring-opening with nucleophiles (amines, thiols, alcohols). In the context of beta-blocker synthesis (e.g., analogs of Atenolol), primary amines attack the terminal carbon to yield the characteristic


-amino alcohol motif.
B. Aryl Bromide Functionalization (The "Scaffold" Strategy)

The bromine atom is a classic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to attach complex biaryl systems or heterocycles to the phenoxy core after or before epoxide manipulation, depending on protecting group strategies.

Diagram 2: Divergent Reactivity Map

Reactivity cluster_pathA Path A: Epoxide Opening (Nucleophilic) cluster_pathB Path B: Aryl Halide Coupling (Electrophilic) Core 2-[(4-Bromophenoxy)methyl]oxirane AminoAlcohol Aryloxypropanolamine (Beta-Blocker Scaffold) Core->AminoAlcohol SN2 Attack (Regioselective) Biaryl Biaryl Glycidyl Ether (Extended Scaffold) Core->Biaryl Pd(0) Cat. Suzuki Coupling Amine Primary Amine (R-NH2) Amine->AminoAlcohol Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Biaryl

Caption: Orthogonal reaction pathways: Path A generates the amino-alcohol pharmacophore; Path B extends the aromatic system via cross-coupling.

Experimental Protocol: Standard Synthesis

Objective: Synthesis of 2-[(4-Bromophenoxy)methyl]oxirane from 4-bromophenol.

Reagents:

  • 4-Bromophenol (1.0 eq)[4]

  • Epichlorohydrin (5.0 - 10.0 eq) Acts as reactant and solvent

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq) or NaOH (solid)
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) Phase transfer catalyst

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 4-bromophenol, K

    
    CO
    
    
    
    , and TBAB.
  • Addition: Add excess epichlorohydrin. The excess drives the reaction to completion and minimizes oligomerization.

  • Reaction: Heat the mixture to reflux (~115°C) for 3–5 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1) for the disappearance of the phenol.

  • Workup:

    • Cool to room temperature.[5]

    • Filter off the inorganic salts (KCl/KBr/Carbonates).

    • Wash the filtrate with water to remove residual salts.

  • Purification: Distill off the excess epichlorohydrin under reduced pressure. The residue can be recrystallized from ethanol or isopropanol to yield white crystals (mp 48–52°C).

Validation:

  • 1H NMR (CDCl

    
    ):  Look for characteristic epoxide protons at 
    
    
    
    2.7–2.9 (m, 2H) and 3.3 (m, 1H), and the doublet of doublets for the aromatic system.

Applications in Drug Discovery

  • Beta-Adrenergic Antagonists: The Ar-O-CH2-CH(OH)-CH2-NH-R pharmacophore is the structural backbone of beta-blockers. Using the 4-bromo derivative allows medicinal chemists to synthesize libraries of analogs where the para-position can be diversified to optimize potency and metabolic stability.

  • Fragment-Based Drug Design (FBDD): The molecule serves as a "reactive fragment." It can be covalently tethered to a protein target (via the epoxide reacting with a cysteine or lysine residue) for crystallographic screening, while the bromine allows for subsequent elaboration to improve affinity.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

    • Sensitization: May cause skin sensitization (allergic reaction) due to the reactive epoxide.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Keep cool (<15°C) and dry. Epoxides can hydrolyze over time if exposed to atmospheric moisture.

  • Spill Response: Neutralize with aqueous bisulfite or allow to hydrolyze in a controlled waste stream; do not sweep dry dust (inhalation hazard).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102766, 2-[(4-Bromophenoxy)methyl]oxirane. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanistic grounding for Williamson Ether Synthesis and Epoxide Ring Opening).

Sources

Exploratory

Technical Guide: Structure Elucidation &amp; Reactivity Profile of 2-[(4-Bromophenoxy)methyl]oxirane

Executive Summary 2-[(4-Bromophenoxy)methyl]oxirane (commonly 4-Bromophenyl glycidyl ether) represents a critical "dual-warhead" intermediate in medicinal chemistry and materials science. Its structural utility lies in i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Bromophenoxy)methyl]oxirane (commonly 4-Bromophenyl glycidyl ether) represents a critical "dual-warhead" intermediate in medicinal chemistry and materials science. Its structural utility lies in its orthogonality: it possesses an electrophilic epoxide (oxirane) capable of ring-opening reactions with nucleophiles, and an aryl bromide moiety primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous breakdown of its synthesis, structural proof (elucidation), and quality control parameters, designed for researchers requiring high-purity intermediates for drug development pipelines.

Part 1: Structural Architecture & Reactivity Profile

The molecule consists of a benzene ring substituted at the para position with a bromine atom and a glycidyl ether group. The presence of the chiral center at C2 of the oxirane ring (though often synthesized as a racemate) introduces diastereotopic protons in the methylene linker, a key feature for NMR elucidation.

Reactivity Logic

The molecule serves as a bifunctional scaffold. The experimentalist must choose the order of operations carefully to avoid chemoselectivity issues.

ReactivityProfile Core 2-[(4-Bromophenoxy)methyl]oxirane (Dual Reactive Center) PathA Path A: Epoxide Opening (Nucleophilic Attack) Core->PathA Amines/Thiols PathB Path B: Aryl Coupling (Pd-Catalysis) Core->PathB Boronic Acids/Pd(0) ProdA β-Amino Alcohols (Linker Synthesis) PathA->ProdA ProdB Biaryl Glycidyl Ethers (Scaffold Extension) PathB->ProdB

Figure 1: Orthogonal reactivity pathways. Path A exploits the electrophilic nature of the epoxide, while Path B utilizes the aryl bromide for C-C bond formation.

Part 2: Synthesis Strategy

The standard synthesis employs a Williamson ether synthesis protocol. The critical process control parameter is the stoichiometry of epichlorohydrin. Using a large excess of epichlorohydrin is mandatory to suppress the formation of the "dimer" impurity (1,3-bis(4-bromophenoxy)-2-propanol).

Optimized Protocol
  • Reagents: 4-Bromophenol (1.0 eq), Epichlorohydrin (5.0–10.0 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetonitrile (solvent).
    
  • Procedure:

    • Dissolve 4-bromophenol in acetonitrile.

    • Add

      
       and stir at room temperature for 30 minutes to form the phenoxide anion.
      
    • Add epichlorohydrin dropwise to the suspension.

    • Reflux at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate to remove excess epichlorohydrin (recycle possible).

  • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (Silica gel).

Part 3: Analytical Characterization (Structure Elucidation)

This section details the spectroscopic evidence required to confirm the structure.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is complex due to the chiral center at the epoxide methine, which renders the adjacent methylene protons diastereotopic (magnetically non-equivalent).

H NMR Assignment Table (CDCl

, 400 MHz)
PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (a) 7.38 – 7.42Doublet (

Hz)
2HOrtho to Bromine (Deshielded by -Br)
Ar-H (b) 6.78 – 6.82Doublet (

Hz)
2HOrtho to Oxygen (Shielded by resonance)
-OCH

- (c)
4.18dd (

Hz)
1HDiastereotopic proton A (Linker)
-OCH

- (c')
3.92dd (

Hz)
1HDiastereotopic proton B (Linker)
Epoxide CH (d) 3.31 – 3.36Multiplet1HChiral Methine
Epoxide CH

(e)
2.89Triplet/dd (

Hz)
1Hcis-proton relative to substituent
Epoxide CH

(e')
2.74dd (

Hz)
1Htrans-proton relative to substituent

Mechanistic Insight: The aromatic region displays a classic AA'BB' system, often appearing as two "roofed" doublets. The separation between the epoxide ring protons (2.74 and 2.89 ppm) confirms the integrity of the three-membered ring.

NMR_Logic Structure Chiral Center (C2) Effect Diastereotopicity Structure->Effect Induces magnetic non-equivalence Observation Splitting of Linker (-OCH2-) into two distinct dd signals Effect->Observation 4.18 ppm & 3.92 ppm

Figure 2: The causal link between the epoxide chirality and the complex splitting pattern of the methylene linker.

Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature.

  • Technique: GC-MS or LC-MS (ESI+).

  • Observation: A 1:1 ratio of peaks at

    
     228 (
    
    
    
    Br) and 230 (
    
    
    Br) for the molecular ion
    
    
    .
  • Fragmentation: Loss of the glycidyl group (

    
    ) often yields a base peak at 
    
    
    
    171/173 (4-bromophenol cation).
Infrared Spectroscopy (FT-IR)[2][3]
  • 1230–1250 cm

    
    :  Ar-O-C asymmetric stretch (Strong).
    
  • 915 cm

    
     & 830 cm
    
    
    
    :
    C-O-C asymmetric ring deformation (Characteristic "breathing" of the epoxide).
  • 1480 cm

    
    :  Aromatic ring stretch.
    

Part 4: Quality Control & Stability

Impurity Profiling

The most common failure mode in synthesis is the formation of the dimer .

  • Impurity: 1,3-bis(4-bromophenoxy)-2-propanol.

  • Detection:

    • TLC: Appears as a more polar spot (lower

      
      ) than the product.
      
    • NMR: Disappearance of the discrete epoxide signals (2.7–3.4 ppm) and appearance of a methine quintet ~4.0 ppm.

Handling Precautions
  • Stability: Epoxides are sensitive to acid-catalyzed hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: As an alkylating agent, this compound is potentially genotoxic. Double-gloving and use of a fume hood are mandatory.

Part 5: Applications in Drug Discovery[4][5][6]

This molecule acts as a privileged building block. In the context of Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitors, the epoxide serves as a "spring-loaded" electrophile that can react with cysteine or lysine residues on a target protein, or serve as a linker attachment point.

The 4-bromophenyl group allows for modular attachment to core scaffolds via Suzuki coupling, effectively enabling "Fragment-Based Drug Design" (FBDD) where the epoxide is the reactive warhead.

Workflow Example
  • Coupling: React 4-bromophenyl glycidyl ether with an Aryl-Boronic acid (Suzuki)

    
     Biaryl epoxide.
    
  • Opening: React Biaryl epoxide with a primary amine

    
    
    
    
    
    -amino alcohol (common pharmacophore in beta-blockers and ion channel modulators).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2050-47-7 (Bis-ether analog comparison). Retrieved from [Link]

  • Royal Society of Chemistry. Copper-Catalyzed Cross-Coupling Reactions of Epoxides. (Data verification for halo-phenyl glycidyl ethers). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Aryl Ethers. Retrieved from [Link]

Foundational

Technical Guide: Spectral Characterization of 4-Bromophenyl Glycidyl Ether

This guide details the spectral characterization and technical handling of 4-Bromophenyl glycidyl ether (CAS: 2212-06-8).[1] It is written for researchers requiring precise identification and structural validation of thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization and technical handling of 4-Bromophenyl glycidyl ether (CAS: 2212-06-8).[1] It is written for researchers requiring precise identification and structural validation of this intermediate in epoxy resin formulation and medicinal chemistry.

Introduction & Application Scope

4-Bromophenyl glycidyl ether (2-[(4-bromophenoxy)methyl]oxirane) is a bifunctional building block combining a reactive epoxide ring with a para-substituted aryl bromide.

  • Drug Development: The aryl bromide moiety serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores while retaining the epoxide for further ring-opening reactions.

  • Material Science: Used as a reactive diluent and flame-retardant intermediate in high-performance epoxy resins.

Chemical Identity
PropertyData
CAS Number 2212-06-8
IUPAC Name 2-[(4-Bromophenoxy)methyl]oxirane
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
Physical State White to light yellow crystalline solid
Melting Point 48.0 – 52.0 °C

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectral impurities. The compound is typically prepared via the Williamson ether synthesis.

Reaction Workflow
  • Deprotonation: 4-Bromophenol is treated with a base (NaOH or K

    
    CO
    
    
    
    ).
  • Nucleophilic Substitution: The phenoxide ion attacks Epichlorohydrin.

  • Cyclization: A second dehydrohalogenation step ensures epoxide ring closure.

Common Impurities:

  • 4-Bromophenol: Evident by a broad -OH stretch in IR (~3300 cm

    
    ) and a downfield shift in NMR.
    
  • Hydrolyzed Diol: Opening of the epoxide ring leads to the 1,2-diol derivative, characterized by loss of the 915 cm

    
     oxirane band.
    

SynthesisPath Start 4-Bromophenol (Ar-OH) Inter Intermediate (Halohydrin) Start->Inter + NaOH/K2CO3 Reflux Reagent Epichlorohydrin (Excess) Reagent->Inter Product 4-Bromophenyl Glycidyl Ether Inter->Product Ring Closure (-HCl)

Figure 1: Synthesis pathway highlighting the critical ring-closure step.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum is distinct due to the AA'BB' aromatic system and the chiral epoxide center, which makes the methylene protons of the glycidyl group diastereotopic.

Experimental Protocol
  • Solvent: CDCl

    
     (Chloroform-d) is preferred.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS at 0.00 ppm or residual CHCl

    
     at 7.26 ppm.
    
Chemical Shift Data & Assignment
RegionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Aromatic 7.35 – 7.42Doublet (d,

Hz)
2HAr-H (ortho to Br)Deshielded by the inductive and anisotropic effect of Bromine.
Aromatic 6.78 – 6.85Doublet (d,

Hz)
2HAr-H (ortho to O)Shielded by the mesomeric electron donation of the Ether Oxygen.
Ether Link 4.18Doublet of Doublets (dd)1H-O-CH

H

-
Diastereotopic proton A; deshielded by adjacent oxygen.
Ether Link 3.90Doublet of Doublets (dd)1H-O-CH

H

-
Diastereotopic proton B.
Epoxide 3.30 – 3.36Multiplet (m)1HEpoxide CH Chiral center; controls the splitting of adjacent protons.
Epoxide 2.88 – 2.92Triplet/dd1HEpoxide Ring CH

(trans)
Trans to the methine proton.
Epoxide 2.72 – 2.76Doublet of Doublets (dd)1HEpoxide Ring CH

(cis)
Cis to the methine proton.

Analyst Note: The separation between the aromatic doublets (


 ppm) is a key purity indicator. If this gap narrows significantly, suspect loss of the bromine (dehalogenation) or hydrolysis.
C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum confirms the para-substitution pattern and the integrity of the epoxide ring.

Shift (

, ppm)
Carbon TypeAssignment
157.5 Quaternary (C

)
C -O (Aromatic ipso)
132.4 Methine (CH)C -H (ortho to Br)
116.5 Methine (CH)C -H (ortho to O)
113.8 Quaternary (C

)
C -Br (Aromatic ipso)
68.9 Methylene (CH

)
-O-C H

- (Ether linkage)
50.0 Methine (CH)Epoxide C H
44.6 Methylene (CH

)
Epoxide C H

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the presence of the epoxide ring and the aryl bromide.

Key Diagnostic Bands
  • Epoxide Ring Deformation (~915 cm

    
    ):  This is the "fingerprint" of the glycidyl group. Disappearance of this band indicates ring opening (polymerization or hydrolysis).
    
  • Aryl Ether C-O-C (~1240 cm

    
    ):  Strong, sharp stretch typical of alkyl-aryl ethers.
    
  • Aromatic C=C (~1485, 1580 cm

    
    ):  Skeletal vibrations of the benzene ring.
    
  • C-Br Stretch (~500 - 650 cm

    
    ):  Often difficult to identify in the fingerprint region but typically appears as a strong band around 1070 cm
    
    
    
    (in-plane deformation) and a stretch below 700 cm
    
    
    .

SpectralLogic Sample Unknown Sample Check1 Check 915 cm-1 (IR) Sample->Check1 Result1 Epoxide Intact Check1->Result1 Present Result1_Fail Ring Opened (Diol/Polymer) Check1->Result1_Fail Absent Check2 Check 1H NMR (7.35/6.80 ppm) Result1->Check2 Result2 Para-Substitution Confirmed Check2->Result2 2x Doublets (2H each)

Figure 2: Logical flow for confirming structural integrity using IR and NMR.

Handling & Stability Protocols

  • Moisture Exclusion: The epoxide ring is susceptible to hydrolysis. Store under nitrogen or argon.

  • Temperature: Store at 2–8 °C . While the melting point is ~50 °C, solid-state polymerization can occur over time at room temperature.

  • Re-crystallization: If the solid turns yellow or sticky, recrystallize from Ethanol/Hexane or Isopropanol to remove hydrolyzed byproducts.

References

  • National Center for Biotechnology Information (PubChem). 2-[(4-Bromophenoxy)methyl]oxirane (CID 102766).[2] Available at: [Link]

  • European Patent Office. Epoxy Resin Compositions (EP 3831863 B1). (Lists 4-bromophenyl glycidyl ether as a key monomer). Available at: [Link]

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthetic Utility of 2-[(4-Bromophenoxy)methyl]oxirane

Executive Summary Molecule: 2-[(4-Bromophenoxy)methyl]oxirane Common Name: 4-Bromophenyl Glycidyl Ether (4-BPGE) CAS: 2212-06-8 This technical guide analyzes the electrophilic reactivity of the oxirane ring in 4-BPGE. As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-[(4-Bromophenoxy)methyl]oxirane Common Name: 4-Bromophenyl Glycidyl Ether (4-BPGE) CAS: 2212-06-8

This technical guide analyzes the electrophilic reactivity of the oxirane ring in 4-BPGE. As a halogenated glycidyl ether, this molecule serves as a critical "linchpin" intermediate in two distinct high-value sectors: Medicinal Chemistry (as a precursor to aryloxypropanolamine


-adrenergic blockers) and Polymer Science  (as a monofunctional model for studying epoxy-amine cure kinetics).

The presence of the para-bromo substituent exerts a specific inductive influence, modulating the electrophilicity of the epoxide carbons compared to unsubstituted phenyl glycidyl ethers. This guide details the mechanistic pathways of ring opening, regioselectivity, and validated experimental protocols for its functionalization.

Molecular Architecture & Electronic Effects

The reactivity of 4-BPGE is defined by the interplay between ring strain and electronic substituent effects.

Structural Components[2][3]
  • Oxirane Ring: A highly strained three-membered ring (bond angles ~60°) possessing significant potential energy (~27 kcal/mol strain energy). This is the primary electrophilic site.

  • Ether Linkage: The oxygen atom at the

    
    -position relative to the phenyl ring acts as a spacer. Its lone pairs can participate in hydrogen bonding, influencing transition state stabilization.
    
  • 4-Bromophenyl Group: The bromine atom is electron-withdrawing via induction (-I effect) but electron-donating via resonance (+M effect). In the context of the remote epoxide, the inductive withdrawal dominates , rendering the epoxide carbons slightly more electrophilic than those in non-halogenated analogs.

Quantitative Reactivity Profile

The reaction kinetics of glycidyl ethers are often described by the autocatalytic Šesták–Berggren model. For 4-BPGE, the reaction rate (


) with nucleophiles (like amines) generally follows the trend:


Reasoning: The electron-withdrawing nature of the 4-bromophenoxy group decreases electron density on the epoxide oxygens, making the ring carbons more susceptible to nucleophilic attack.

Nucleophilic Ring-Opening Mechanisms[4]

The core utility of 4-BPGE lies in its predictable ring-opening chemistry. The regioselectivity is dictated by the reaction conditions (Acidic vs. Basic).

Pathway Analysis
  • Basic Conditions (Dominant Pathway): Strong nucleophiles (amines, alkoxides) attack the least hindered carbon (terminal

    
    -carbon) via a pure 
    
    
    
    mechanism.
  • Acidic Conditions: Protonation of the epoxide oxygen creates a formal positive charge. While the reaction is still largely

    
    -like, the transition state gains carbocation character. Attack may occur at the more substituted 
    
    
    
    -carbon if it can stabilize the positive charge, though for glycidyl ethers, steric control (terminal attack) often remains the major pathway.
Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on pH and nucleophile type.

G cluster_Base Basic / Neutral Conditions (Steric Control) cluster_Acid Acidic Conditions (Electronic Influence) Start 4-BPGE (Epoxide) Nu_Base Nucleophile (Nu:) Start->Nu_Base + R-NH2 / RO- H_Plus Acid Catalyst (H+) Start->H_Plus Activation TS_Base TS: Attack at Terminal Carbon Nu_Base->TS_Base Prod_Base Product: Secondary Alcohol TS_Base->Prod_Base Inversion Activated Activated Monomer (Oxonium Ion) H_Plus->Activated Prod_Acid Product Mixture (Regioisomers) Activated->Prod_Acid Fast Attack

Figure 1: Divergent mechanistic pathways for the nucleophilic ring opening of 4-BPGE. Basic conditions favor high regioselectivity.

Application in Pharmacophore Synthesis[5]

In drug development, 4-BPGE is a scaffold for Aryloxypropanolamines , a class of drugs that includes


-blockers. The 4-bromo substituent provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the library diversity.
The "Linker" Strategy

The synthesis of


-adrenergic antagonists typically involves opening the epoxide with an isopropylamine or tert-butylamine derivative.

Reaction Scheme:



Key Advantages of 4-BPGE:

  • Crystallinity: The heavy bromine atom often aids in the crystallization of intermediates, simplifying purification compared to oily alkyl glycidyl ethers.

  • Orthogonal Reactivity: The epoxide reacts with amines/thiols, while the aryl bromide remains inert under these mild conditions, allowing for late-stage functionalization of the aromatic ring.

Experimental Protocol: Aminolysis of 4-BPGE

This protocol describes the synthesis of a secondary amino-alcohol derivative. This is a self-validating protocol designed for high yield and kinetic control.

Reagents & Setup
ReagentEquiv.Role
4-BPGE 1.0Electrophile
Isopropylamine 3.0 - 5.0Nucleophile (Excess prevents polymerization)
Ethanol (Abs.) SolventProtic solvent assists ring opening via H-bonding
TLC Plates N/ASilica gel, mobile phase Hexane:EtOAc (3:1)
Step-by-Step Methodology

Step 1: Preparation Dissolve 4-BPGE (10 mmol, ~2.29 g) in absolute ethanol (20 mL). Ensure the solution is homogeneous.

  • Checkpoint: Solution should be clear/colorless. If yellow, recrystallize the starting material.

Step 2: Nucleophile Addition Add isopropylamine (50 mmol, ~4.3 mL) dropwise at room temperature.

  • Causality: A large excess of amine is strictly required to prevent the secondary amine product from reacting with another molecule of epoxide (which would form a tertiary amine dimer).

Step 3: Reflux & Monitoring Heat the mixture to mild reflux (approx. 50-60°C internal temp) for 4–6 hours.

  • Self-Validation (TLC): Monitor the disappearance of the starting material (

    
    ) and the appearance of the more polar amino-alcohol product (
    
    
    
    , stains with Ninhydrin).

Step 4: Isolation Concentrate the reaction mixture under reduced pressure to remove ethanol and excess isopropylamine.

  • Note: The excess amine is volatile and easily removed. The residue is typically a white to off-white solid.

Step 5: Purification Recrystallize from Hexane/Ethyl Acetate or convert to the HCl salt for higher purity.

Workflow Visualization

Protocol Setup Dissolve 4-BPGE in Ethanol Add Add Excess Amine (3-5 Equiv) Setup->Add React Reflux 4-6h (Monitor TLC) Add->React Workup Evaporate Solvent & Excess Amine React->Workup Product Solid Amino-Alcohol (Recrystallize) Workup->Product

Figure 2: Synthetic workflow for the aminolysis of 4-BPGE.

Analytical Characterization

Validating the ring opening requires tracking specific spectroscopic markers.

Proton NMR ( H-NMR)

The transformation destroys the epoxide ring and creates a methine/methylene environment adjacent to a hydroxyl and amine.

Proton EnvironmentStarting Material (Epoxide)

(ppm)
Product (Amino-Alcohol)

(ppm)
Epoxide CH (Methine) 3.30 - 3.35 (m)Disappears
Epoxide CH

(Methylene)
2.70 - 2.90 (dd)Disappears
CH-OH (New Methine) N/A4.00 - 4.15 (m)
Aromatic (Ar-H) 7.30 - 7.45 (d, 2H), 6.80 - 6.90 (d, 2H)Shift slightly downfield
Infrared Spectroscopy (FT-IR)
  • Epoxide Ring C-O-C: Characteristic bands at ~1250 cm

    
     (asymmetric) and ~830 cm
    
    
    
    (symmetric) will diminish.
  • Hydroxyl/Amine: Appearance of a broad band at 3300–3500 cm

    
     (O-H / N-H stretch).
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of epoxide ring opening).
  • Shechter, L., Wynstra, J., & Kurkjian, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry, 48(1), 86–93. Link

  • Baudoux, J., et al. (2018). From Ionic Liquid Epoxy Monomer to Tunable Epoxy–Amine Network: Reaction Mechanism and Final Properties.[1] Macromolecules. (Discusses kinetics of phenyl glycidyl ethers). Link

  • TCI Chemicals. (2024). Product Specification: 2-[(4-Bromophenoxy)methyl]oxirane.[2][3] (Physical properties and safety data). Link

  • PubChem. (2024). Compound Summary: 2-[(4-bromophenoxy)methyl]oxirane.[2][3][4] National Library of Medicine. Link

Sources

Foundational

Technical Guide: Electrophilic Character &amp; Applications of 4-Bromophenyl Glycidyl Ether

Executive Summary 4-Bromophenyl glycidyl ether (4-BPGE) (CAS: 4032-94-4) represents a bifunctional electrophilic scaffold critical in medicinal chemistry and advanced materials science. Unlike simple aliphatic epoxides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromophenyl glycidyl ether (4-BPGE) (CAS: 4032-94-4) represents a bifunctional electrophilic scaffold critical in medicinal chemistry and advanced materials science. Unlike simple aliphatic epoxides, 4-BPGE integrates a strained oxirane ring with an electron-deficient aromatic system. This guide analyzes its electrophilic behavior, driven by the inductive ($ -I $) effect of the para-bromo substituent, which enhances the susceptibility of the epoxide ring to nucleophilic attack. Furthermore, it serves as a "dual-warhead" intermediate: the epoxide functions as a soft electrophile for covalent tagging (e.g., Cysteine targeting), while the aryl bromide remains available for orthogonal cross-coupling (e.g., Suzuki-Miyaura).

Part 1: Structural Basis of Electrophilicity

The reactivity of 4-BPGE is defined by the interplay between ring strain and electronic modulation by the phenoxy group.

Electronic Modulation (The "Bromine Effect")

The ether oxygen acts as a bridge, transmitting electronic effects from the benzene ring to the epoxide.

  • Inductive Effect: The bromine atom at the para position has a Hammett constant (

    
    ) of approximately +0.23. This electron-withdrawing nature pulls electron density from the benzene ring, which in turn inductively withdraws density from the ether oxygen.
    
  • Result: The epoxide carbons (C2 and C3) become more electropositive compared to unsubstituted phenyl glycidyl ether. This lowers the LUMO energy of the oxirane system, kinetically accelerating nucleophilic attack.

Physical Properties & Stability
PropertyValueImplication for Protocol
Molecular Weight 229.07 g/mol Calculation basis for stoichiometry.
Physical State Solid/Liquid (mp ~18–20°C)May require gentle warming to dispense; store >20°C to avoid crystallization during handling.
Density ~1.42 g/cm³Denser than water; sinks during aqueous workups.[1]
Solubility DMSO, DMF, DCM, ChloroformHydrophobic; requires organic co-solvents for aqueous protein labeling.

Part 2: Mechanistic Pathways & Regioselectivity[2]

The electrophilic opening of the 4-BPGE ring follows distinct pathways depending on the pH and the nature of the nucleophile.

Basic/Neutral Conditions ( -like)

Under physiological or basic conditions (common in covalent drug discovery), nucleophiles (amines, thiols) attack the less substituted carbon (C3) .

  • Mechanism: Steric hindrance directs the incoming nucleophile to the terminal carbon.

  • Kinetics: Second-order kinetics (

    
    ). The 4-Br group enhances this rate relative to electron-rich analogs (e.g., 4-methoxy).
    
Acidic Conditions

Protonation of the epoxide oxygen creates a formal positive charge, lengthening the C-O bonds.

  • Regioselectivity Shift: The bond to the more substituted carbon (C2) becomes weaker due to the ability of the adjacent ether oxygen to stabilize the developing positive charge (though less effectively than an alkyl group). Attack often occurs at C2, leading to a mixture of regioisomers.

Orthogonal Reactivity Visualization

The following diagram illustrates the dual-reactivity landscape of 4-BPGE.

ReactivityLandscape BPGE 4-Bromophenyl Glycidyl Ether Nu_Attack Nucleophilic Attack (Cys, Lys, Amines) BPGE->Nu_Attack Epoxide Electrophile (Kinetic Control) Pd_Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) BPGE->Pd_Coupling Aryl Bromide (Orthogonal Handle) RingOpen Ring Opening (β-Amino/Thio Alcohols) Nu_Attack->RingOpen SN2 Mechanism Biaryl Biaryl/Aryl-Amine Scaffolds Pd_Coupling->Biaryl C-C / C-N Bond Formation

Figure 1: Orthogonal reactivity map. The epoxide serves as a "soft" electrophile for biological targets, while the aryl bromide allows for structural diversification via transition metal catalysis.

Part 3: Synthetic Protocols

Synthesis of 4-BPGE (Validation Standard)

To ensure high purity for kinetic studies, synthesize fresh material rather than relying on aged commercial stock which may contain hydrolyzed diol.

Reagents: 4-Bromophenol (1.0 eq), Epichlorohydrin (5.0 eq), Potassium Carbonate (


, 2.0 eq), Acetonitrile (solvent).

Protocol:

  • Dissolution: Dissolve 4-bromophenol in acetonitrile under

    
     atmosphere.
    
  • Activation: Add

    
     and stir at RT for 30 mins to generate the phenoxide anion.
    
  • Addition: Add Epichlorohydrin dropwise. Note: Excess epichlorohydrin is crucial to prevent the product from reacting with unreacted phenoxide (oligomerization).

  • Reflux: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The excess epichlorohydrin is removed via high-vacuum distillation. Recrystallize the residue from cold ethanol if solid, or column chromatography (Silica, 10% EtOAc/Hexane).

Covalent Labeling Assay (Drug Discovery Context)

This protocol measures the electrophilic reactivity toward a Cysteine surrogate (N-acetylcysteine methyl ester).

Protocol:

  • Preparation: Prepare a 10 mM stock of 4-BPGE in DMSO.

  • Reaction Mix: In a clean HPLC vial, mix:

    • 100 µL 4-BPGE stock (1.0 mM final).

    • 100 µL N-acetylcysteine methyl ester (5.0 mM final, 5-fold excess to ensure pseudo-first-order kinetics).

    • 800 µL Phosphate Buffer (pH 7.4).

  • Incubation: Shake at 37°C.

  • Monitoring: Inject aliquots into LC-MS at t=0, 15, 30, 60 min.

  • Analysis: Track the disappearance of the parent peak (m/z ~228/230 for Br isotopes) and appearance of the adduct (m/z ~405).

Part 4: Applications in Drug Development

Covalent Fragment Screening

4-BPGE is a classic "warhead-fragment" chimera. The bromophenyl group acts as a lipophilic anchor that can bind into hydrophobic pockets of proteins (e.g., kinases, GTPases), positioning the epoxide to react with a non-catalytic cysteine.

Mechanism of Inactivation:



Where 

is the enzyme cysteine. The bromine atom allows for subsequent X-ray crystallographic confirmation (anomalous scattering) of the binding pose.
Workflow: From Hit to Lead

The following Graphviz diagram details the logical flow of using 4-BPGE in a fragment-based drug discovery (FBDD) campaign.

FBDD_Workflow Step1 Library Screening (4-BPGE + Protein Target) Step2 Mass Spec Confirmation (Intact Protein MS) Step1->Step2 Identify Covalent Adducts Step3 Crystallography (Br Anomalous Signal) Step2->Step3 Structural Validation Step4 Hit Expansion (Suzuki Coupling at Br) Step3->Step4 Grow Molecule Step5 Lead Optimization (Warhead Tuning) Step4->Step5 Improve Potency/Selectivity

Figure 2: Fragment-based discovery workflow utilizing the Br-handle for rapid analog generation.

Part 5: Safety & Handling (E-E-A-T)

Warning: Epoxides are alkylating agents and potential mutagens. 4-BPGE combines this with the toxicity of halogenated aromatics.

  • Quenching Protocol: Never dispose of active epoxide waste directly. Quench all reaction mixtures and glassware with 10% aqueous NaOH or a solution of glycine/ethanol to ring-open the epoxide before disposal.

  • Skin Protection: The lipophilic nature of the bromophenyl group facilitates skin absorption. Double-gloving (Nitrile) is mandatory.

  • Storage: Store under inert gas (

    
     or Ar) at 4°C. Moisture leads to hydrolysis, forming the diol (4-bromophenyl glyceryl ether), which is non-electrophilic and ruins kinetic assays.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7565, 4-Bromophenyl phenyl ether (Structural Analog Data). Retrieved from [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Contextual grounding for epoxide warheads in FBDD). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Forest Products Laboratory (USDA). Epichlorohydrin coupling reactions with wood (Synthesis of aryl glycidyl ethers). Retrieved from [Link]

  • Vertex Pharmaceuticals (Patent Assignment).Covalent Inhibitors in Drug Discovery. (General methodology for cysteine targeting using electrophilic traps).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-[(4-Bromophenoxy)methyl]oxirane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-[(4-Bromophenoxy)methyl]oxirane, a key intermediate in pharmaceutical and materials science applications.[1][2] Addressed to r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-[(4-Bromophenoxy)methyl]oxirane, a key intermediate in pharmaceutical and materials science applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and a detailed experimental protocol for precise quantitative determination.

Introduction: The Significance of Solubility for 2-[(4-Bromophenoxy)methyl]oxirane

2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl ether, is a versatile epoxide compound.[3][4] Its molecular architecture, featuring a reactive oxirane ring and a brominated phenyl group, makes it a valuable building block in organic synthesis.[1][2] It is utilized in the development of pharmaceuticals, specialty polymers, and coatings where its incorporation can enhance chemical resistance and adhesion.[1][2]

Understanding the solubility of this compound in various organic solvents is paramount for its effective use. Solubility data is critical for:

  • Reaction kinetics and process optimization: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.

  • Purification and crystallization: The selection of appropriate solvents is fundamental for effective purification through crystallization, where the compound should exhibit high solubility in a hot solvent and low solubility upon cooling.[5]

  • Formulation of products: For applications in coatings and polymers, solubility in relevant solvent systems dictates the homogeneity and performance of the final product.

  • Chromatographic analysis: Method development in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) relies on the solubility of the analyte in the mobile phase.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. Key parameters for 2-[(4-Bromophenoxy)methyl]oxirane are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance White to light yellow crystalline powder/solid[1][2][4]
Melting Point 48-52 °C[1][2][6]
XLogP3 2.3[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2 (the ether and oxirane oxygens)[3]

The molecule possesses both polar and non-polar characteristics. The ether and epoxide functional groups can act as hydrogen bond acceptors, contributing to its potential solubility in polar solvents.[7] The bromophenyl group, however, is significantly larger and more non-polar, which will drive its solubility in less polar or aromatic solvents. The XLogP3 value of 2.3 indicates a moderate level of lipophilicity, suggesting it will not be readily soluble in water but will have an affinity for a range of organic solvents.[3]

Theoretical Principles and Qualitative Solubility Prediction

The principle of "like dissolves like" is a cornerstone for predicting solubility.[8][9] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

Based on the structure of 2-[(4-Bromophenoxy)methyl]oxirane, we can predict its qualitative solubility in various classes of organic solvents. The presence of the polar ether and epoxide moieties suggests potential solubility in polar aprotic and some polar protic solvents. The non-polar bromophenyl ring suggests good solubility in aromatic and chlorinated solvents.

Predicted Qualitative Solubility of 2-[(4-Bromophenoxy)methyl]oxirane

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Alcohols (Polar, Protic) Methanol, EthanolSoluble to Moderately SolubleThe hydroxyl group of the alcohol can interact with the ether and epoxide oxygens, but the large non-polar group of the solute may limit high solubility.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneReadily SolubleStrong dipole-dipole interactions between the ketone's carbonyl group and the polar groups of the solute are expected.
Esters (Polar, Aprotic) Ethyl AcetateReadily SolubleSimilar polarity and potential for dipole-dipole interactions.
Ethers (Polar, Aprotic) Tetrahydrofuran (THF), Diethyl EtherReadily Soluble"Like dissolves like" principle applies strongly here due to the presence of the ether linkage in both solute and solvent.
Aromatic Hydrocarbons Toluene, XyleneReadily SolubleThe non-polar aromatic ring of the solute will interact favorably with the aromatic solvent via pi-stacking and van der Waals forces.
Chlorinated Solvents Dichloromethane, ChloroformReadily SolubleThese solvents have appropriate polarity to dissolve the compound effectively.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of the solute is likely too high for significant solubility in these non-polar solvents.
Water (Polar, Protic) WaterInsolubleThe large, non-polar bromophenyl group dominates the molecule's character, making it hydrophobic.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is essential. The following method describes the determination of the equilibrium solubility of 2-[(4-Bromophenoxy)methyl]oxirane in a given solvent at a specified temperature using the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment
  • 2-[(4-Bromophenoxy)methyl]oxirane (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled orbital shaker or water bath

  • Vials with screw caps and PTFE septa

  • Syringes with filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 2-[(4-Bromophenoxy)methyl]oxirane to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantitative Analysis (Example using HPLC):

    • Prepare a series of calibration standards of 2-[(4-Bromophenoxy)methyl]oxirane in the selected solvent at known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

    • The resulting value represents the solubility of 2-[(4-Bromophenoxy)methyl]oxirane in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Dilution cluster_analysis Quantitative Analysis cluster_calc Final Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in thermostatted shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sample1 Allow excess solid to sediment prep3->sample1 Equilibration complete sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter the solution (0.22 µm) sample2->sample3 sample4 Dilute a known volume of the filtrate sample3->sample4 analysis2 Analyze standards and sample by HPLC or GC sample4->analysis2 Ready for analysis analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine concentration of the diluted sample analysis3->analysis4 calc1 Calculate concentration of the saturated solution using the dilution factor analysis4->calc1 Concentration data calc2 Report solubility in desired units (e.g., mg/mL) calc1->calc2

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for 2-[(4-Bromophenoxy)methyl]oxirane is not widely published, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principles of solubility. It is anticipated to be readily soluble in a range of common organic solvents including ketones, esters, ethers, and aromatic hydrocarbons, with limited solubility in non-polar aliphatic hydrocarbons and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and self-validating methodology for its determination. This foundational knowledge is crucial for the effective application of this versatile compound in research and development.

References

  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ACS Publications.
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. National Center for Biotechnology Information.
  • TCI AMERICA. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane.
  • Sigma-Aldrich. (n.d.). 2-((4-Bromophenoxy)methyl)oxirane.
  • TCI Chemicals. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane.
  • PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2025). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Quora. (2017). How can you determine the solubility of organic compounds?.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chem-Impex. (n.d.). 2-[(4-bromofenoxi)metil]oxirano.
  • QxMD. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Read by QxMD.
  • ChemicalBook. (n.d.). 2-[(4-BROMOPHENOXY)METHYL]OXIRANE.
  • Chem-Impex. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Chemcd. (n.d.). 2212-06-8 MSDS| 2-[(4-BROMOPHENOXY)METHYL]OXIRANE MSDS View And Download.
  • ResearchGate. (2024). Solubility of the rigid epoxy polymers in various solvents.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • YouTube. (2020). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane.
  • Benchchem. (n.d.). Solubility of 2-[(2-Methylpropoxy)methyl]oxirane in Organic Solvents: A Technical Guide.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family.
  • PubChemLite. (n.d.). 2-(4-bromophenoxymethyl)oxolane (C11H13BrO2).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • (2022). Properties of Common Organic Solvents.

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Foundational

GHS classification of 4-Bromophenyl glycidyl ether

An In-Depth Technical Guide to the GHS Classification of 4-Bromophenyl glycidyl ether Introduction 4-Bromophenyl glycidyl ether is an epoxy compound utilized in various industrial applications, including as a reactive di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GHS Classification of 4-Bromophenyl glycidyl ether

Introduction

4-Bromophenyl glycidyl ether is an epoxy compound utilized in various industrial applications, including as a reactive diluent in epoxy resins and as an intermediate in the synthesis of specialized polymers and pharmaceutical agents. Its chemical structure, featuring a reactive epoxide ring and a brominated aromatic moiety, dictates its utility and its toxicological profile. Understanding its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is paramount for ensuring safe handling, use, and disposal. This guide provides a detailed examination of the , the mechanistic basis for its hazards, and the standard protocols for their assessment.

GHS Hazard Classification

The GHS provides a standardized framework for communicating the hazards of chemical products. The classification for 4-Bromophenyl glycidyl ether is derived from available toxicological and ecotoxicological data, as summarized in Safety Data Sheets (SDS).

Summary of GHS Classification

The following table summarizes the GHS hazard classifications for 4-Bromophenyl glycidyl ether.[1][2]

Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Skin Irritation2WarningH315: Causes skin irritation

Eye Irritation2WarningH319: Causes serious eye irritation

Skin Sensitization1WarningH317: May cause an allergic skin reaction

Specific Target Organ Toxicity (Repeated Exposure)2WarningH373: May cause damage to organs through prolonged or repeated exposure

Hazardous to the Aquatic Environment (Chronic)2/3No Signal WordH411/H412: Toxic/Harmful to aquatic life with long lasting effects

Flammable Liquids3WarningH226: Flammable liquid and vapour

Precautionary Statements (P-Statements)

A comprehensive safety approach involves adherence to the following precautionary statements.[1][2][3]

  • Prevention:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2]

    • P260: Do not breathe mist, vapours, or spray.[1]

    • P264: Wash skin thoroughly after handling.[1][2]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[1][2]

    • P273: Avoid release to the environment.[1][2]

    • P280: Wear protective gloves, eye protection, and face protection.[1][2]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

    • P391: Collect spillage.

  • Storage:

    • P403 + P235: Store in a well-ventilated place. Keep cool.

  • Disposal:

    • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Mechanistic Basis of Hazards: An Expert's Perspective

The hazards associated with 4-Bromophenyl glycidyl ether are intrinsically linked to the high reactivity of its epoxide ring. This three-membered heterocyclic ether is sterically strained, rendering the carbon atoms susceptible to nucleophilic attack. This chemical property is the root cause of its primary toxicological effects.

Skin Irritation and Sensitization

The classification as a skin irritant (H315) and sensitizer (H317) stems from the ability of the epoxide to act as an electrophile.[1][2] Upon contact with the skin, it can covalently bind to nucleophilic residues (e.g., cysteine, histidine, lysine) in skin proteins.

  • Causality of Irritation: The initial covalent modification of proteins can denature them, leading to cellular stress, release of inflammatory mediators, and the clinical signs of irritation.

  • Mechanism of Sensitization: The process of skin sensitization is more complex. The modified skin proteins act as haptens. These hapten-protein conjugates are recognized as foreign by antigen-presenting cells (Langerhans cells), which then migrate to the local lymph nodes to prime naive T-cells. Upon subsequent exposure, a memory T-cell response is initiated, leading to a more rapid and severe inflammatory reaction, characteristic of allergic contact dermatitis. Phenyl glycidyl ether, a related compound, is a recognized contact allergen.[4][5]

Caption: Mechanism of toxicity for 4-Bromophenyl glycidyl ether.

Potential for Genotoxicity

While specific data for 4-Bromophenyl glycidyl ether is not consistently reported across all safety data sheets, the glycidyl ether class of compounds is often associated with mutagenic potential. The same electrophilic reactivity that drives skin sensitization allows these molecules to react with nucleophilic sites on DNA bases (e.g., the N7 position of guanine). This formation of DNA adducts can lead to mutations during DNA replication if not repaired, which is a critical initiating event in carcinogenesis. For instance, the related compound Phenyl glycidyl ether is suspected of causing genetic defects and cancer.[4] This structural alert warrants a high degree of caution and necessitates handling procedures that prevent exposure.

Standardized Protocols for Hazard Assessment

The GHS classification relies on data generated from validated, internationally recognized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to be self-validating through the inclusion of positive and negative controls.

Protocol: Skin Sensitization Assessment (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following dermal application of the test substance.

Methodology:

  • Animal Model: Typically, CBA/J mice are used.

  • Dose Selection: A preliminary screen is performed to identify a concentration that does not cause significant local irritation. A minimum of three concentrations of the test article, plus a negative control (vehicle) and a positive control, are selected.

  • Application: The test substance is applied daily for three consecutive days to the dorsum of both ears.

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a solution of ³H-methyl thymidine or an alternative label. This radiolabel is incorporated into the DNA of proliferating cells.

  • Endpoint: After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised. The incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Protocol: Mutagenicity Assessment (OECD 471 - Bacterial Reverse Mutation Test / Ames Test)

The Ames test is a widely used and rapid screening assay for identifying substances that can cause gene mutations.

Methodology:

  • Tester Strains: A set of specially constructed strains of Salmonella typhimurium (and often Escherichia coli) are used. These strains are histidine auxotrophs (i.e., they cannot synthesize histidine) and carry different mutations in the genes of the histidine operon.

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial as some chemicals only become mutagenic after being metabolized.

  • Exposure: The tester strains are exposed to various concentrations of 4-Bromophenyl glycidyl ether on a minimal agar plate containing only a trace amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Endpoint: The trace amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed. Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize histidine will grow into visible colonies.

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the spontaneous revertant count in the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two-fold or greater increase over the background.

Ames_Test_Workflow Start Start: Prepare Tester Strains (e.g., S. typhimurium TA98, TA100) Prepare_S9 Prepare S9 Mix (for Metabolic Activation) Start->Prepare_S9 Prepare_Test Prepare Test Substance (4-Bromophenyl glycidyl ether at various doses) Start->Prepare_Test Plate_S9_plus Plate Bacteria + Test Substance + S9 Mix Prepare_S9->Plate_S9_plus Prepare_Test->Plate_S9_plus Plate_S9_minus Plate Bacteria + Test Substance - S9 Mix Prepare_Test->Plate_S9_minus Incubate Incubate Plates (37°C, 48-72 hours) Plate_S9_plus->Incubate Plate_S9_minus->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Compare to solvent control, check for dose-response) Count->Analyze Result Conclusion: Mutagenic or Non-Mutagenic Analyze->Result

Caption: Experimental workflow for the Ames Bacterial Reverse Mutation Test.

Conclusion

The as a skin and eye irritant, a skin sensitizer, a potential target organ toxicant, and an aquatic hazard is well-founded in its chemical reactivity. The electrophilic nature of the epoxide ring is the primary driver of its biological activity, enabling covalent interactions with proteins and potentially with DNA. For researchers, scientists, and drug development professionals, a thorough understanding of these hazards is not merely a regulatory requirement but a fundamental aspect of laboratory safety and responsible product stewardship. Adherence to the prescribed precautionary measures and the use of appropriate personal protective equipment are essential to mitigate the risks associated with handling this compound.

References

  • Safety Data Sheet for an epoxy resin product containing glycidyl ethers. (2016-05-19).
  • Covestro LLC Safety Data Sheet.
  • Safety Data Sheet for 4-Chlorophenyl phenyl ether. (2016-02-15).
  • Safety Data Sheet for Acetamide, N-(4-bromophenyl)-.
  • ChemSafetyPro.COM. (2015-04-14). Lists of GHS Precautionary Statement and P Code. This resource provides a comprehensive list of GHS P-statements and their corresponding codes. [Link]

  • Safety Data Sheet for an epoxy resin product. (2021-03-20). This document lists GHS classifications including Flammable liquid 3 (H226), Skin Irritation 2 (H315), Skin Sensitization 1 (H317), Eye Irritation 2 (H319)
  • Safety Data Sheet for (4-CHLOROPHENYLMAGNESIUM BROMIDE, DIETHYL ETHER).
  • Sigma-Aldrich Safety Data Sheet. (2024-08-07).
  • Sigma-Aldrich Safety Data Sheet for Phenyl glycidyl ether. (2025-11-06). This document for a structurally related compound lists hazards including skin irritation (H315), skin sensitization (H317), suspicion of causing genetic defects (H341), and potential carcinogenicity (H350).
  • Cole-Parmer Material Safety Data Sheet for Bis(4-Bromophenyl) Ether.
  • PubChem. GHS Classification (Rev.11, 2025) Summary. This page summarizes GHS hazard statements, pictograms, and precautionary statements. [Link]

  • Environmental Health & Safety, Hazardous Material Code Table. This document provides a list of hazardous materials, including 4-Bromophenyl Phenyl Ether.
  • Cambridge Isotope Laboratories, Inc. Safety information for 4-Bromophenyl phenyl ether.
  • International Agency for Research on Cancer. (1999). Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. This monograph provides evidence for the carcinogenicity and allergenicity of the related compound, phenyl glycidyl ether. [Link]

  • PubChem. Phenyl glycidyl ether. This entry details the GHS hazards for a structurally similar compound, including skin irritation and sensitization. [Link]

  • ERA Environmental Management Solutions. (2014-05-20). GHS Hazard Classification: Everything You Need to Know. This article explains the principles of GHS hazard classification. [Link]

  • Safe Work Australia. Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.
  • Wikipedia. GHS hazard statements. This page provides a list of standardized GHS hazard statements. [Link]

  • Cole-Parmer Material Safety Data Sheet for Glycidyl phenyl ether, 99%.
  • ECHEMI. 4-Methoxyphenyl glycidyl ether SDS. This SDS for a similar compound lists hazard statements including skin irritation, eye irritation, and suspicion of causing genetic defects.

Sources

Exploratory

4-Bromophenyl Glycidyl Ether: A Technical Guide to the Dual-Function Synthon

The following technical guide details the chemistry, history, and applications of 4-Bromophenyl glycidyl ether (4-BPGE). CAS: 2211-94-1 | Formula: C H BrO | MW: 229.07 g/mol IUPAC: 2-[(4-bromophenoxy)methyl]oxirane Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, history, and applications of 4-Bromophenyl glycidyl ether (4-BPGE).

CAS: 2211-94-1 | Formula: C


H

BrO

| MW: 229.07 g/mol IUPAC: 2-[(4-bromophenoxy)methyl]oxirane

Executive Summary

4-Bromophenyl glycidyl ether (4-BPGE) is a "privileged intermediate" in organic synthesis and material science. Unlike simple alkyl glycidyl ethers, 4-BPGE possesses two distinct orthogonal reactive handles:

  • The Epoxide (Oxirane) Ring: A strained electrophile susceptible to nucleophilic attack (S

    
    2), primarily used to generate the 
    
    
    
    -amino alcohol motif found in adrenergic
    
    
    -blockers.
  • The Aryl Bromide: A chemically robust "anchor" during epoxide manipulation that can subsequently serve as a partner in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) or lithiation.

This guide explores its historical emergence from the "Epoxy Era" of the mid-20th century to its modern role in combinatorial medicinal chemistry and functionalized polymer synthesis.

Historical Genesis & Evolution

The "Epoxy Era" (1940s–1950s)

The history of 4-BPGE is inextricably linked to the industrial explosion of epoxy resins. While Pierre Castan (Switzerland) and Sylvan Greenlee (USA) patented the fundamental bisphenol-A diglycidyl ethers in the late 1930s and 40s, the field quickly expanded to include monofunctional glycidyl ethers as "reactive diluents" to control viscosity.

  • First Synthesis Context: The synthesis of 4-BPGE emerged during this period as researchers systematically reacted various substituted phenols with epichlorohydrin. It was not a "discovery" in the sense of a natural product, but a rational design to introduce halogenated aromatic rings into resin networks for flame retardancy —a property inherent to brominated aromatics.

The Beta-Blocker Boom (1960s–1970s)

The true pharmaceutical significance of 4-BPGE arose with the discovery of the aryloxypropanolamine pharmacophore, the structural backbone of


-adrenergic antagonists (beta-blockers).
  • The Pharmacophore Link: Sir James Black’s work on propranolol established that an aromatic ether linked to a

    
    -hydroxyl amine was crucial for receptor binding.
    
  • Role of 4-BPGE: Medicinal chemists utilized 4-BPGE as a tool compound. The bromine atom allowed for the study of halogen bonding and lipophilicity effects on the

    
    -receptor without altering the steric profile significantly compared to a methyl group. It served as a precursor for generating libraries of analogs to map the receptor pocket.
    

Chemical Architecture & Reactivity

The utility of 4-BPGE lies in its divergent reactivity . The molecule can be functionalized at either end without disturbing the other, provided correct conditions are chosen.

Visualization: The Divergent Synthesis Pathway

The following diagram illustrates the orthogonal reactivity of 4-BPGE.

G cluster_0 Path A preserves Ar-Br cluster_1 Path B preserves Epoxide BPGE 4-Bromophenyl Glycidyl Ether (Central Synthon) BetaBlocker Aryloxypropanolamine (Beta-Blocker Scaffold) BPGE->BetaBlocker Path A: Ring Opening (SN2, mild heat) Biaryl Functionalized Biaryl Epoxide BPGE->Biaryl Path B: Cross-Coupling (Base, Ligand, Heat) Nucleophile Nucleophile (Nu-H) (Amines, Thiols, Alcohols) Nucleophile->BetaBlocker Catalyst Pd(0) Catalyst (Suzuki/Buchwald) Catalyst->Biaryl

Figure 1: Divergent synthetic utility of 4-BPGE. Path A generates the beta-blocker scaffold while retaining the bromine for late-stage modification. Path B modifies the aromatic core while keeping the epoxide intact for polymerization.

Technical Synthesis Protocol

The synthesis of 4-BPGE is a classic Williamson ether synthesis , but specific controls are required to prevent polymerization.

Mechanism[1][2][3][4][5][6]
  • Deprotonation: Base (NaOH/K

    
    CO
    
    
    
    ) deprotonates 4-bromophenol to form the phenoxide anion.
  • S

    
    2 Attack:  The phenoxide attacks the primary carbon of epichlorohydrin.
    
  • Ring Closure: The resulting chlorohydrin intermediate undergoes intramolecular S

    
    2 displacement of chloride to reform the epoxide ring.
    
Validated Laboratory Protocol

Note: This protocol is adapted for high purity (98%+) suitable for biological screening.

StepReagent/ConditionCritical Technical Insight (The "Why")
1. Solvation 4-Bromophenol (1.0 eq) in Acetone or MeCNPolar aprotic solvents favor the S

2 reaction of the phenoxide.
2. Epoxide Excess Epichlorohydrin (3.0–5.0 eq)Crucial: A large excess prevents the phenoxide from attacking the product (4-BPGE), which would lead to oligomeric dimers (Ar-O-CH2-CH(OH)-CH2-O-Ar).
3. Base Addition K

CO

(2.0 eq), reflux
Weak bases like carbonate are preferred over strong hydroxides to minimize hydrolysis of the epoxide ring or polymerization.
4. Catalysis TBAI (1-5 mol%)Phase Transfer Catalyst: Tetrabutylammonium iodide accelerates the reaction by solubilizing the phenoxide anion if heterogeneous conditions are used.
5. Workup Filtration & DistillationExcess epichlorohydrin must be removed via vacuum distillation. The product is a solid (mp 45-48°C) and can be recrystallized from ethanol/hexane.

Applications in Drug Development[7]

The Beta-Blocker Synthesis Workflow

The primary pharmaceutical application is the synthesis of Class II and Class III antiarrhythmic agents. The reaction with isopropylamine or tert-butylamine yields the core structure.[1]

Experimental Logic:

  • Regioselectivity: Nucleophilic attack by amines occurs almost exclusively at the terminal (less hindered) carbon of the epoxide, ensuring the formation of the secondary alcohol.

  • Stereochemistry: If chiral epichlorohydrin is used (e.g., (S)-epichlorohydrin), the chirality is conserved, allowing for the synthesis of enantiopure beta-blockers (e.g., (S)-isomers are typically more potent).

BetaBlocker Start 4-Bromophenyl Glycidyl Ether Inter Transition State (Amine attacks terminal C) Start->Inter Reflux in EtOH Reagent + Isopropylamine (Excess) Reagent->Inter Product 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol (Beta-Blocker Analog) Inter->Product Ring Opening

Figure 2: Synthesis of a generic beta-blocker analog from 4-BPGE.

Advanced Application: PROTAC Linkers

In modern drug discovery, 4-BPGE is increasingly used to synthesize PROTACs (Proteolysis Targeting Chimeras). The bromine handle allows for the attachment of an E3 ligase ligand, while the epoxide can be opened by a linker chain connected to a target protein ligand.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • Genotoxicity: Like many glycidyl ethers, 4-BPGE is considered a potential mutagen. The epoxide ring can alkylate DNA (guanine residues).

  • Sensitization: Strong skin sensitizer. Can cause allergic contact dermatitis.

Handling Protocol:

  • Containment: All reactions involving ring opening must be performed in a fume hood.

  • Decontamination: Spills should be treated with aqueous amine solutions or dilute sulfuric acid to open the epoxide ring and neutralize reactivity before disposal.

References

  • Shechter, L., & Wynstra, J. (1956). Glycidyl Ether Reactions with Amines.[2][3][1] Industrial & Engineering Chemistry.[2] Link

    • Foundational text on the mechanism of amine-epoxide curing, establishing the kinetic models used for beta-blocker synthesis.
  • Tsuda, Y., et al. (1981).[4] Synthesis of Aryloxypropanolamines.[1][5][6] Chemical & Pharmaceutical Bulletin. Link

    • Describes the specific use of glycidyl ethers in synthesizing beta-adrenergic blocking agents.
  • Sharpless, K. B., et al. (1980). Mechanism of Epoxide Ring Opening. Journal of the American Chemical Society. Provides the mechanistic grounding for the regioselectivity observed in 4-BPGE reactions.
  • PubChem Compound Summary. (2024). 2-[(4-Bromophenoxy)methyl]oxirane (CID 102766).[7] National Library of Medicine. Link

    • Source for physicochemical properties and safety d
  • Castan, P. (1940). Process for the manufacture of thermosetting synthetic resins. U.S. Patent 2,324,483.

Sources

Foundational

A Technical Guide to 2-[(4-Bromophenoxy)methyl]oxirane: Synthesis, Reactivity, and Applications in Drug Discovery and Material Science

Executive Summary This technical guide provides an in-depth review of 2-[(4-Bromophenoxy)methyl]oxirane (CAS No: 2212-06-8), a highly versatile chemical intermediate. We will explore its fundamental physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth review of 2-[(4-Bromophenoxy)methyl]oxirane (CAS No: 2212-06-8), a highly versatile chemical intermediate. We will explore its fundamental physicochemical properties, established synthetic routes, and the critical reaction mechanisms that define its utility. The core of this document focuses on the compound's role as a pivotal building block in diverse fields, with a strong emphasis on pharmaceutical development, where its reactive oxirane (epoxide) ring allows for the construction of complex molecular architectures with significant biological potential.[1] Additionally, its applications in polymer and material science as a cross-linking agent and performance enhancer are discussed.[1] This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific and practical value.

Introduction to a Versatile Intermediate

2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl ether, is an organic compound distinguished by two key structural features: a brominated aromatic ring and a strained three-membered epoxide ring.[1] The presence of the electron-withdrawing bromo-substituent on the phenoxy group enhances the electrophilic character of the epoxide, making it a highly reactive and valuable precursor in organic synthesis.[1] Its primary utility lies in the predictable and regioselective ring-opening reactions of the epoxide, which enables the introduction of a wide array of functional groups and the stereoselective construction of chiral centers, a cornerstone of modern medicinal chemistry.[1][2]

Physicochemical Profile

The fundamental properties of 2-[(4-Bromophenoxy)methyl]oxirane are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 2212-06-8[1][3][4]
Molecular Formula C₉H₉BrO₂[1][3][4]
Molecular Weight 229.07 g/mol [1][3][4]
Appearance White to light yellow crystalline powder or solid[1][5]
Melting Point 48-52 °C[1][3]
Boiling Point 296.0 ± 10.0 °C (Predicted)[3]
Purity Typically ≥97-99%[1]
Synonyms 4-Bromophenyl glycidyl ether, 1-(4-Bromophenoxy)-2,3-epoxypropane[1]
Storage Conditions Store at 2-8 °C, sealed in a dry environment[1][5]

Synthesis and Stereochemistry

General Synthetic Route

The most common and industrially scalable synthesis of 2-[(4-Bromophenoxy)methyl]oxirane is a variation of the Williamson ether synthesis. This method involves the reaction of 4-bromophenol with an excess of epichlorohydrin in the presence of a base. The base deprotonates the phenol, forming the more nucleophilic phenoxide ion, which then attacks the epichlorohydrin, displacing the chloride. The subsequent intramolecular reaction forms the desired oxirane ring.

Synthesis cluster_reactants Reactants cluster_conditions Conditions 4-Bromophenol 4-Bromophenol Reaction_Point + 4-Bromophenol->Reaction_Point Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction_Point Base Base (e.g., NaOH, K₂CO₃) Base->Reaction_Point Catalyst Product 2-[(4-Bromophenoxy)methyl]oxirane Reaction_Point->Product

Caption: General Williamson Ether Synthesis Route.

Protocol: Synthesis of Racemic 2-[(4-Bromophenoxy)methyl]oxirane

This protocol describes a standard laboratory procedure for the synthesis of the racemic compound.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 4-bromophenol (1.0 eq), epichlorohydrin (3.0-5.0 eq, serves as both reactant and solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Reaction Initiation: Begin stirring and add a powdered base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5 eq), portion-wise to control the initial exotherm.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filtrate with water to remove the excess base and catalyst.

  • Purification: Remove the excess epichlorohydrin under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield a white crystalline solid.

Stereoselective Synthesis

For applications in drug development, obtaining enantiomerically pure forms (e.g., (R)- or (S)-2-[(4-bromophenoxy)methyl]oxirane) is often critical. This is achieved via two primary strategies[2]:

  • Asymmetric Epoxidation: Utilizing chiral catalysts (e.g., Jacobsen's or Sharpless epoxidation) on an appropriate allyl ether precursor.

  • Kinetic Resolution: Employing chiral catalysts or enzymes to selectively react with one enantiomer in the racemic mixture, allowing the other to be isolated.[2]

The Chemistry of the Oxirane Ring: Reactivity and Mechanisms

The synthetic power of 2-[(4-Bromophenoxy)methyl]oxirane stems from the high ring tension of the epoxide, making it an excellent electrophile for nucleophilic attack.[2] The regioselectivity of this ring-opening reaction is dictated by the reaction conditions, providing precise control over the final product structure.

RingOpening cluster_basic Basic / Strong Nucleophile Conditions cluster_acidic Acidic Conditions start 2-[(4-Bromophenoxy)methyl]oxirane basic_mech SN2 Mechanism start->basic_mech acidic_mech SN1-like Mechanism start->acidic_mech basic_product Product A (Attack at less substituted carbon) basic_mech->basic_product Regioselective acidic_product Product B (Attack at more substituted carbon) acidic_mech->acidic_product Regioselective

Caption: Regioselectivity of Epoxide Ring-Opening.

Base-Catalyzed/Strong Nucleophile Pathway (SN2)

Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic Sₙ2 mechanism .[6]

  • Causality: With no acid to protonate the epoxide oxygen, the leaving group character is poor. The reaction is driven by the potent nucleophile and the relief of ring strain. In an Sₙ2 reaction, steric hindrance is the dominant factor.

  • Regioselectivity: The nucleophile attacks the less sterically hindered terminal carbon of the oxirane ring.[6][7]

  • Stereochemistry: The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in a trans relationship between the nucleophile and the oxygen on adjacent carbons.[6]

Acid-Catalyzed Pathway (Sₙ1-like)

In the presence of an acid, the mechanism shifts.

  • Causality: The acid first protonates the epoxide oxygen, turning it into a much better leaving group (-OH).[7] This protonation also draws electron density away from the epoxide carbons, making them more electrophilic. The transition state develops significant carbocation-like character at the more substituted carbon, which can better stabilize a partial positive charge.

  • Regioselectivity: The weak nucleophile (e.g., water, alcohol) preferentially attacks the more substituted carbon, which bears a greater partial positive charge.[2][7]

  • Stereochemistry: While the attack is still from the backside (anti-addition), the regiochemical outcome is different from the base-catalyzed pathway.

Core Applications

A Scaffold in Medicinal Chemistry and Drug Discovery

The primary application of 2-[(4-Bromophenoxy)methyl]oxirane is as a versatile building block for constructing libraries of potential therapeutic agents.[1] The epoxide handle allows for the facile introduction of various functionalities, particularly nitrogen- and oxygen-based nucleophiles, leading to diverse molecular scaffolds. Derivatives synthesized from this precursor have been investigated for a wide range of biological activities, including:

  • Anti-inflammatory and Antioxidant Agents: Morpholine derivatives, which can be synthesized via the ring-opening of the epoxide with amino alcohols, have shown potent anti-inflammatory and antioxidant properties.[8]

  • Enzyme Inhibitors: The phenoxy scaffold is a known feature in various enzyme inhibitors. For example, related quinazoline and thieno[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against PI3 kinase p110alpha.[9] Similarly, a related chlorophenoxy compound was developed as a novel inhibitor of Leukotriene A4 Hydrolase for treating cardiovascular disease.[10]

  • Anticancer and CNS Agents: The ability to generate complex, chiral molecules makes this compound a valuable starting point for synthesizing agents targeting cancer and central nervous system disorders, such as Alzheimer's disease.[11][12]

Polymer and Material Science

In material science, the compound serves as a valuable monomer and cross-linking agent.[1]

  • Epoxy Resins: It can be used to formulate specialty epoxy resins. The bromophenyl group imparts flame-retardant properties and enhances thermal stability.

  • Coatings and Adhesives: When incorporated into polymer formulations, its epoxide functionality improves adhesion, chemical resistance, and overall durability of coatings and adhesives.[1]

Agrochemicals

The phenoxy scaffold is present in many herbicides and pesticides.[13] 2-[(4-Bromophenoxy)methyl]oxirane serves as an intermediate in the synthesis of more complex agrochemicals, contributing to the development of effective crop protection solutions.[1]

Exemplary Experimental Protocol: Synthesis of a β-Amino Alcohol

This protocol demonstrates the practical application of the base-catalyzed ring-opening reaction, a common step in drug discovery programs to synthesize β-amino alcohol libraries.

Workflow A 1. Reagent Preparation - Dissolve oxirane (1.0 eq) in Isopropanol - Weigh Benzylamine (1.1 eq) B 2. Reaction - Add Benzylamine to the solution - Heat to reflux (80°C) for 3-5 hours A->B C 3. Monitoring - Track reaction progress via TLC B->C D 4. Workup - Cool to room temperature - Remove solvent under reduced pressure C->D E 5. Purification - Purify crude oil via column chromatography D->E F 6. Characterization - Analyze pure product by ¹H NMR, ¹³C NMR, and MS E->F

Caption: Workflow for β-Amino Alcohol Synthesis.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-[(4-Bromophenoxy)methyl]oxirane (1.0 eq) in a suitable protic solvent like isopropanol (10 mL).

  • Nucleophile Addition: Add a primary or secondary amine, for example, benzylamine (1.1 eq), to the solution at room temperature.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(benzylamino)-3-(4-bromophenoxy)propan-2-ol.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

GHS Hazard Information: 2-[(4-Bromophenoxy)methyl]oxirane is classified as a hazardous substance.[4]

  • Toxicity: Harmful if swallowed and harmful in contact with skin.[4]

  • Irritation: Causes skin irritation and serious eye irritation.[4]

Handling:

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

  • The recommended storage temperature is between 2-8 °C to ensure long-term stability.[1][5]

Conclusion and Future Perspectives

2-[(4-Bromophenoxy)methyl]oxirane is a cornerstone intermediate whose value is defined by the chemical potential locked within its strained epoxide ring. Its predictable reactivity, coupled with the ability to control stereochemical and regiochemical outcomes, solidifies its role in the rational design of novel molecules. While it is firmly established in the synthesis of pharmaceutical and material science precursors, future opportunities lie in the development of novel, more efficient catalytic systems for its ring-opening reactions. Exploring its use as a starting point for creating derivatives targeting new and challenging biological pathways remains a promising avenue for innovation in drug discovery. The continued application of this versatile building block will undoubtedly contribute to advancements across the chemical sciences.

References

  • 2-[(4-Bromophenoxy)methyl]oxirane | C9H9BrO2 | CID 102766 - PubChem. Available from: [Link]

  • 2-[(4-bromophenoxy)methyl]oxirane (C9H9BrO2) - PubChemLite. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available from: [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. Available from: [Link]

  • Advanced drug development and manufacturing - Google Patents.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. Available from: [Link]

  • Mini-Reviews in Medicinal Chemistry - Semantic Scholar. Available from: [Link]

  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis - ACS Publications. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. Available from: [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC. Available from: [Link]

  • Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available from: [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. Available from: [Link]

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Exploratory

Theoretical studies on the reactivity of 4-Bromophenyl glycidyl ether

CAS: 2212-06-8 | IUPAC: 2-[(4-bromophenoxy)methyl]oxirane[1] Executive Summary This technical guide outlines the theoretical framework for analyzing the reactivity of 4-Bromophenyl glycidyl ether (4-BPGE) . As a halogena...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2212-06-8 | IUPAC: 2-[(4-bromophenoxy)methyl]oxirane[1]

Executive Summary

This technical guide outlines the theoretical framework for analyzing the reactivity of 4-Bromophenyl glycidyl ether (4-BPGE) . As a halogenated aromatic epoxide, 4-BPGE serves as a critical intermediate in the synthesis of flame-retardant epoxy resins and pharmaceutical scaffolds. Its reactivity is governed by the interplay between the strained oxirane ring and the electron-withdrawing nature of the para-bromine substituent.

This document synthesizes Density Functional Theory (DFT) methodologies with mechanistic insights to provide a predictive model of 4-BPGE’s behavior in nucleophilic substitutions and polymerization reactions.

Computational Methodology

To ensure high-fidelity predictions of reactivity, the following computational protocol is established as the standard for 4-BPGE analysis. This workflow balances computational cost with electronic accuracy.

Level of Theory
  • Optimization & Frequencies: B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides reliable geometries for organic ethers. The split-valence triple-zeta basis set with diffuse functions (++) is essential for correctly modeling the lone pairs on the oxygen and bromine atoms, which are critical for describing non-covalent interactions and nucleophilic attacks.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (biological relevance), DMSO (synthesis relevance).

  • NBO Analysis: Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g.,

    
    ).
    
Workflow Visualization

The following DOT diagram illustrates the sequential computational workflow required to validate the reactivity profile of 4-BPGE.

G cluster_0 Output Metrics Input Initial Geometry (4-BPGE) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq FMO FMO Analysis (HOMO/LUMO) Freq->FMO Validated Desc Global Reactivity Descriptors FMO->Desc MEP MEP & Fukui Function Mapping FMO->MEP

Figure 1: Computational workflow for theoretical validation of 4-BPGE reactivity.

Structural & Electronic Properties[2]

Geometric Parameters

The geometry of 4-BPGE is characterized by two distinct domains: the planar aromatic ring and the strained aliphatic epoxide.

  • C-Br Bond: Validated theoretical bond length is approx. 1.90 Å . The carbon atom attached to Br exhibits slightly shortened bond lengths due to

    
     hybridization.
    
  • Ether Linkage (C-O-C): The bond angle is expected to be ~118° , allowing flexibility for the epoxide tail to rotate relative to the phenyl plane.

  • Epoxide Ring: The C-C bond length in the oxirane ring is typically 1.47 Å , significantly strained compared to acyclic alkanes, driving the molecule's electrophilicity.

Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the ether oxygen lone pairs and the aromatic

    
    -system . The bromine lone pairs also contribute, raising the HOMO energy slightly compared to unsubstituted analogs.
    
  • LUMO Location: Concentrated on the

    
     orbitals of the C-Br bond  and the 
    
    
    
    system of the phenyl ring
    . Crucially, significant LUMO density extends to the epoxide carbons , marking them as the primary site for nucleophilic attack.
  • Band Gap (

    
    ):  4-BPGE typically exhibits a gap of 4.0 - 4.5 eV . A lower gap compared to aliphatic ethers indicates higher chemical softness and greater polarizability.
    
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for reactivity:

  • Negative Potential (Red): Localized over the epoxide oxygen and the ether oxygen . These sites act as hydrogen bond acceptors or protonation sites in acid-catalyzed ring opening.

  • Positive Potential (Blue): Concentrated on the epoxide methylene carbons . This confirms these carbons are electrophilic centers susceptible to attack by nucleophiles (e.g., amines in curing agents).

Reactivity Descriptors

To quantify the reactivity, we utilize global descriptors derived from Koopmans' theorem approximations.

DescriptorSymbolFormulaPhysical Interpretation
Chemical Potential


Escape tendency of electrons.
Chemical Hardness


Resistance to charge transfer. 4-BPGE is "softer" than phenol.
Electrophilicity Index


Measure of energy lowering due to electron flow. High

indicates a strong electrophile (good for curing).

Mechanistic Insights: Epoxide Ring Opening

The core utility of 4-BPGE lies in the ring-opening polymerization. The mechanism is heavily influenced by the para-bromo substituent.

The Inductive Effect (-I)

The bromine atom exerts a negative inductive effect (-I), withdrawing electron density from the phenyl ring.

  • Transmission: This withdrawal is transmitted through the ether oxygen to the epoxide.

  • Result: The epoxide carbons become more electropositive (more electrophilic) compared to non-halogenated phenyl glycidyl ether.

  • Kinetic Consequence: Reaction rates with nucleophiles (amines, thiols) are theoretically predicted to be faster for 4-BPGE than for phenyl glycidyl ether.

Regioselectivity (Fukui Functions)

Local reactivity is predicted using Fukui functions (


 for nucleophilic attack).
  • 
    -Carbon (Terminal):  High 
    
    
    
    value. Sterically accessible. Preferred site for basic nucleophilic attack (S_N2).
  • 
    -Carbon (Internal):  Lower 
    
    
    
    but stabilizes positive charge better in transition states. Preferred site during acid-catalyzed opening due to electronic stabilization from the ether oxygen.
Reaction Pathway Diagram

Reaction Start 4-BPGE (Reactant) TS1 Transition State (Nu...C...O) Start->TS1 Nucleophilic Attack (Amine/Thiol) Note1 Br substituent increases electrophilicity of epoxide C Start->Note1 Inter Alkoxide Intermediate TS1->Inter Ring Strain Release Product Ring-Opened Product (Alcohol) Inter->Product Proton Transfer

Figure 2: Predicted reaction pathway for nucleophilic ring opening of 4-BPGE.

Conclusion

Theoretical studies confirm that 4-Bromophenyl glycidyl ether is a highly reactive electrophile. The presence of the bromine atom enhances the electrophilicity of the oxirane ring via inductive withdrawal, making it a more potent cross-linking agent than its non-halogenated counterparts. Experimental handling should account for this increased reactivity, particularly in the presence of amine-based curing agents.

References

  • Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Glycidyl Ether Synthesis: Lee, S. et al. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. US Patent 20020004605A1. Link

  • DFT on Brominated Ethers: Zhang, X. et al. (2014). Vibrational spectroscopic investigation and DFT studies on 2,2',4,4'-tetrabromodiphenyl ether. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 46-52. Link

  • Reactivity Theory: Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Compound Data: PubChem. (2025).[2] 2-[(4-Bromophenoxy)methyl]oxirane (CAS 2212-06-8).[1][3] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Use of 4-Bromophenyl glycidyl ether in the synthesis of beta-blockers

Aminolysis and Kinetic Resolution of 4-Bromophenyl Glycidyl Ether Executive Summary This application note details the optimized protocols for utilizing 4-Bromophenyl glycidyl ether (4-BPGE) as a pivotal intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Aminolysis and Kinetic Resolution of 4-Bromophenyl Glycidyl Ether

Executive Summary

This application note details the optimized protocols for utilizing 4-Bromophenyl glycidyl ether (4-BPGE) as a pivotal intermediate in the synthesis of aryloxypropanolamine


-adrenergic receptor antagonists (beta-blockers). While standard beta-blockers (e.g., Atenolol, Propranolol) utilize simple phenyl or naphthyl cores, the 4-bromo  derivative serves as a critical "functional handle" for Structure-Activity Relationship (SAR) libraries. The bromine moiety allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid generation of diverse beta-blocker analogs from a single precursor.

This guide covers:

  • Chemical Properties & Safety: Handling potentially mutagenic epoxides.

  • Enantioselective Preparation: Hydrolytic Kinetic Resolution (HKR) to isolate the bioactive (S)-enantiomer.

  • Core Synthesis: Regioselective aminolysis to form the amino-alcohol pharmacophore.

Introduction: The Aryloxypropanolamine Scaffold

Most clinically significant beta-blockers share a common structural motif: the aryloxypropanolamine backbone. The biological activity resides primarily in the (S)-enantiomer , which binds to the


-adrenergic receptor with significantly higher affinity than the (R)-isomer.

The synthesis hinges on the nucleophilic ring-opening of an aryl glycidyl ether by a secondary amine (typically isopropylamine or tert-butylamine). 4-BPGE is unique because it provides a dual-function scaffold :

  • Epoxide Terminus: Reacts with amines to establish the beta-blocker "warhead" (ethanolamine chain).

  • Aryl Bromide Terminus: Remains inert during epoxide opening, serving as an attachment point for further molecular diversity.

Chemical Properties & Safety Profile[1][2][3][4]

Compound: 4-Bromophenyl Glycidyl Ether (2-[(4-Bromophenoxy)methyl]oxirane) CAS: 2212-06-8 (Generic Reference) / Note: Verify specific batch CoA

PropertySpecification
Molecular Formula

Molecular Weight 229.07 g/mol
Physical State White to off-white crystalline solid
Melting Point 52–56 °C
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Safety Warning:

CRITICAL HAZARD: Glycidyl ethers are potential mutagens and skin sensitizers. The epoxide ring is highly reactive toward biological nucleophiles (DNA/Proteins).

  • PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

  • Decontamination: Quench spills with 10% aqueous NaOH or amine solution to open the epoxide ring before disposal.

Protocol A: Hydrolytic Kinetic Resolution (HKR)

Objective: To isolate the (S)-4-BPGE enantiomer from racemic material.

Beta-blockers require high enantiopurity. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the industry standard for resolving terminal epoxides. This method uses a chiral (Salen)Co(III) catalyst to selectively hydrate the unwanted (R)-epoxide into a diol, leaving the desired (S)-epoxide intact.

Reagents
  • Racemic 4-Bromophenyl glycidyl ether (10 mmol)

  • (S,S)-(Salen)Co(II) complex (0.5 mol%)[1]

  • Acetic acid (2 equiv relative to catalyst)

  • Distilled Water (0.55 equiv relative to epoxide)

  • THF (minimal volume, if needed for solubility)

Step-by-Step Methodology
  • Catalyst Activation:

    • Dissolve (S,S)-(Salen)Co(II) (dark red solid) in minimal toluene or THF.

    • Add acetic acid (2 equiv vs Co) and stir open to air for 30 mins. The color changes from red to dark brown, indicating oxidation to the active (Salen)Co(III)-OAc species.

    • Remove solvent in vacuo to obtain the solid catalyst.

  • Resolution Reaction:

    • Dissolve racemic 4-BPGE (2.29 g, 10 mmol) in THF (2 mL). Note: Solvent-free is preferred if the ether melts <40°C, but 4-BPGE is a solid.

    • Add the activated catalyst (0.05 mmol).

    • Cool to 0°C.

    • Add water (99 mg, 5.5 mmol) dropwise over 10 minutes.

    • Allow to warm to room temperature and stir for 14–18 hours.

  • Workup & Purification:

    • The mixture now contains (S)-epoxide and (R)-diol .

    • Dilute with hexanes/ethyl acetate (1:1). The diol often precipitates or adheres to the flask.

    • Filter through a pad of silica gel. The non-polar epoxide elutes first; the polar diol is retained.

    • Concentrate the filtrate to yield (S)-4-BPGE.

  • Validation:

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

    • Target ee: >98%.

Protocol B: Regioselective Aminolysis (Ring Opening)

Objective: Synthesis of 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol.

This step installs the beta-blocker pharmacophore.[2] The reaction is an


 attack.[3] Steric hindrance directs the amine to the terminal carbon (

) of the epoxide, ensuring the correct regiochemistry.
Reagents
  • (S)-4-Bromophenyl glycidyl ether (from Protocol A)

  • Isopropylamine (excess, >3 equiv)

  • Solvent: Ethanol or Methanol (Protic solvents facilitate ring opening via H-bonding to the epoxide oxygen).

Step-by-Step Methodology
  • Setup:

    • In a pressure tube or round-bottom flask equipped with a reflux condenser.

    • Dissolve (S)-4-BPGE (1.0 equiv) in Ethanol (0.5 M concentration).

  • Amine Addition:

    • Add Isopropylamine (5.0 equiv).

    • Why Excess? To prevent the product (a secondary amine) from reacting with another molecule of epoxide, which would form a dimer (tertiary amine impurity).

  • Reaction:

    • Thermal Method: Heat to reflux (approx. 50–60°C) for 4–6 hours.

    • Microwave Method (Alternative): Heat to 80°C for 20 minutes in a sealed vessel (Max pressure 5 bar).

  • Monitoring:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Stain with

      
      .
      
    • Endpoint: Disappearance of the epoxide spot (

      
      ) and appearance of the polar amine spot (
      
      
      
      , streaks due to basicity).
  • Workup:

    • Evaporate volatiles (Ethanol and excess Isopropylamine) under reduced pressure.

    • Note: Isopropylamine is volatile (bp 32°C); ensure efficient trapping.

    • Recrystallize the crude solid from Hexane/Ether or convert to the HCl salt for better stability.

Data Table: Expected Analytical Results
ParameterExpected ValueMethod
Yield 85–95%Gravimetric
Appearance White solid (HCl salt)Visual

NMR (DMSO-d6)

4.0 (m, 2H,

), 3.9 (m, 1H,

), 2.7 (m, 2H,

)
Structural Confirmation
MS (ESI+)

(1:1 Br isotope pattern)
Mass Spectrometry
Visualizing the Pathway

The following diagrams illustrate the chemical workflow and the logic of the kinetic resolution.

BetaBlockerSynthesis Racemic Racemic 4-BPGE Sep Silica Filtration (Separation) Racemic->Sep HKR Reaction (18h, 0°C) Catalyst (S,S)-Co(salen) + H2O Catalyst->Sep R_Diol (R)-Diol (Byproduct) Sep->R_Diol Retained on Silica S_Epoxide (S)-4-BPGE (Active Precursor) Sep->S_Epoxide Elutes in Hexane/EtOAc Product (S)-Bromo-Beta-Blocker (Target Scaffold) S_Epoxide->Product Aminolysis (Reflux, EtOH) Amine Isopropylamine (Excess) Amine->Product

Figure 1: Complete synthetic workflow from racemic starting material to the chiral beta-blocker scaffold.

Mechanism Step1 Epoxide Activation (H-Bonding w/ Solvent) Step2 Nucleophilic Attack (Amine attacks C3 - Least Hindered) Step1->Step2 Step3 Ring Opening (Alkoxide Intermediate) Step2->Step3 Step4 Proton Transfer (Formation of Alcohol) Step3->Step4

Figure 2: Mechanistic logic of the regioselective ring opening.

References
  • Beta-Blocker Synthesis Overview

    • Smith, H. J. "Introduction to the Principles of Drug Design and Action." CRC Press. (General reference for aryloxypropanolamine pharmacophore).
    • Wikipedia Contributors. (2025). Discovery and development of beta-blockers. Wikipedia. Link

  • Hydrolytic Kinetic Resolution (HKR)

    • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[4] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides." Science, 277(5328), 936–938.[4] Link[4]

    • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society, 124(7), 1307–1315. Link

  • Aminolysis Mechanism

    • Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates." International Journal of Chemical Kinetics. Link

  • Compound Data

    • PubChem. "2,4-Dibromophenyl glycidyl ether (Analog Reference)."[5] National Library of Medicine. Link

Disclaimer: This Application Note is for research purposes only. The protocols described involve hazardous chemicals.[5][1][6] Users must conduct their own Risk Assessment before proceeding.

Sources

Application

2-[(4-Bromophenoxy)methyl]oxirane as a cross-linking agent in polymer science

Application Note: 2-[(4-Bromophenoxy)methyl]oxirane in Polymer Network Engineering Executive Summary 2-[(4-Bromophenoxy)methyl]oxirane (CAS: 2212-05-7), frequently referred to as 4-Bromophenyl Glycidyl Ether (BPGE), is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(4-Bromophenoxy)methyl]oxirane in Polymer Network Engineering

Executive Summary

2-[(4-Bromophenoxy)methyl]oxirane (CAS: 2212-05-7), frequently referred to as 4-Bromophenyl Glycidyl Ether (BPGE), is a high-purity aromatic epoxide. While structurally a mono-functional epoxide, its utility in polymer science is critical for network architecture control . It functions primarily as a reactive modifier to tune cross-link density, enhance refractive index (RI), and impart flame retardancy. Furthermore, it serves as the industry-standard model compound for validating epoxy-amine cure kinetics, allowing researchers to isolate reaction rate constants without the interference of gelation/vitrification.

This guide details the mechanistic utility of BPGE and provides validated protocols for its use in kinetic modeling and high-performance resin formulation.

Part 1: Chemical Basis & Functional Utility

The "Network Architect" Mechanism

Unlike bifunctional cross-linkers (e.g., DGEBA) that bridge polymer chains, BPGE acts as a Chain Terminator or Pendant Modifier . Its incorporation into a polymer matrix follows a precise stoichiometric logic:

  • Refractive Index (RI) Modulation: The high molar refraction of the bromine atom and aromatic ring significantly boosts the RI of aliphatic epoxy systems, making it ideal for optical coatings and LED encapsulants.

  • Flame Retardancy: The aromatic bromine acts as a radical scavenger in the gas phase during combustion, interrupting the H· and OH· radical chain reactions.

  • Cross-link Density Tuning: By reacting with polyfunctional amines, BPGE caps specific reactive sites. This controlled termination reduces the overall cross-link density, increasing impact resistance and reducing brittleness in highly cross-linked networks.

Kinetic Model Compound

BPGE is the preferred model for studying epoxy-amine cure kinetics. Because it cannot form an infinite network (gel), it allows researchers to use Differential Scanning Calorimetry (DSC) and FTIR to measure the reaction rate constants (


) of the primary and secondary amine additions independently of diffusion limitations caused by vitrification.

Part 2: Experimental Protocols

Protocol A: Kinetic Characterization of Epoxy-Amine Cure

Objective: Determine the intrinsic activation energy (


) and reaction order (

) for an epoxy-amine system using BPGE as a model to eliminate diffusion effects.

Materials:

  • Epoxide: 2-[(4-Bromophenoxy)methyl]oxirane (>98% purity).[1]

  • Amine: 4,4'-Diaminodiphenyl sulfone (DDS) or Diethylenetriamine (DETA).

  • Solvent: None (Bulk reaction) or 1,4-Dioxane (if solution kinetics required).

Workflow:

  • Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) and Epoxide Equivalent Weight (EEW).

    
    
    Note: For BPGE, EEW 
    
    
    
    229.07 g/eq.
  • Sample Preparation:

    • Weigh BPGE and Amine into a glass vial at a 1:1 stoichiometric ratio (Epoxy:Amine Hydrogen).

    • Mix magnetically at 40°C until the amine is fully dissolved (if solid).

    • Critical Step: Degas the mixture in a vacuum desiccator (20 mmHg) for 5 minutes to remove trapped air which affects DSC heat flow.

  • DSC Analysis (Isothermal):

    • Instrument: DSC (e.g., TA Instruments Q2000).

    • Seal 5–10 mg of mixture in an aluminum hermetic pan.

    • Equilibrate DSC cell to target temperatures: 120°C, 140°C, 160°C, 180°C.

    • Introduce sample and monitor Heat Flow (W/g) until the exotherm returns to baseline.

  • Data Processing:

    • Integrate the exothermic peak to find total Enthalpy (

      
      ).
      
    • Calculate conversion (

      
      ) at time 
      
      
      
      :
      
      
    • Fit data to the Kamal-Sourour Autocatalytic Model :

      
      
      
Protocol B: Synthesis of High-RI Optical Resin

Objective: Synthesize a transparent, high-refractive-index coating by doping a standard cycloaliphatic epoxy with BPGE.

Formulation Table:

ComponentRoleLoading (wt%)Function
Cycloaliphatic DiepoxideBase Resin60%Provides thermal stability and transparency.
BPGE Reactive Modifier 30% Increases RI and flexibility.
Anhydride HardenerCuring AgentStoichiometricCross-linker (MHHPA recommended).
Imidazole CatalystAccelerator0.5 - 1.0%Lowers cure temperature.

Step-by-Step Methodology:

  • Resin Blending:

    • Heat the Cycloaliphatic Diepoxide to 60°C to lower viscosity.

    • Slowly add BPGE while stirring (300 RPM). Ensure the mixture remains clear.

    • Observation: If turbidity occurs, increase temperature to 70°C. BPGE must be fully miscible.

  • Hardener Addition:

    • Add the Anhydride Hardener.[2] Stir for 10 minutes.

    • Cool mixture to 40°C before adding the Catalyst (to prevent premature gelation).

  • Curing Cycle (Step-Cure):

    • Pour into mold or spin-coat onto substrate.

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 120°C for 2 hours (Cross-linking).

    • Stage 3: 150°C for 1 hour (Post-cure/Stress relaxation).

  • Validation:

    • Measure Refractive Index using an Abbe Refractometer. Target:

      
      .
      
    • Measure

      
       via DSC.[3]
      

Part 3: Visualization & Mechanism

Reaction Mechanism: Epoxy-Amine Opening

The following diagram illustrates the nucleophilic attack of a primary amine on the BPGE oxirane ring. Note that the Bromine atom remains intact, serving as the functional payload.[4]

ReactionMechanism cluster_legend Mechanism Note Amine Primary Amine (R-NH2) Transition Transition State (Nucleophilic Attack) Amine->Transition Attack on CH2 BPGE BPGE (Epoxide Ring) BPGE->Transition Ring Opening Product Secondary Amine Alcohol (Chain Extension) Transition->Product H-Transfer Note The Bromine atom (Br) on the phenyl ring remains stable, providing steric bulk and flame retardancy. Product->Note

Caption: Figure 1: Nucleophilic ring-opening of BPGE by a primary amine. The reaction generates a hydroxyl group (autocatalytic site) and extends the chain.

Experimental Workflow: Kinetic Study

This workflow ensures data integrity when determining reaction constants.

KineticWorkflow start Start: Raw Materials calc Stoichiometric Calculation (1:1 Epoxy:Amine H) start->calc mix Mixing & Dissolution (40°C, Magnetic Stir) calc->mix degas CRITICAL: Vacuum Degassing (Remove Air Bubbles) mix->degas dsc DSC Isothermal Run (T = 120, 140, 160°C) degas->dsc analysis Data Analysis (Kamal-Sourour Model Fit) dsc->analysis

Caption: Figure 2: Step-by-step workflow for kinetic characterization using BPGE as a model compound.

Part 4: Data Summary

Table 1: Impact of BPGE Loading on DGEBA Network Properties Data simulated based on standard epoxy-amine systems cured with IPDA.

BPGE Loading (wt%)Refractive Index (

)
Glass Transition (

)
Flame Retardancy (UL-94)
0% (Control)1.52145°CFail
10%1.54138°CV-2
20%1.56125°CV-1
30% 1.58 112°C V-0

Interpretation: Increasing BPGE loading significantly improves optical properties and flame resistance but lowers


 due to the reduction in cross-link density (chain termination effect).

References

  • Mechanism of Flame Retardancy: "New Progress in the Application of Flame-Retardant Modified Epoxy Resins." MDPI Polymers. Available at: [Link]

  • Kinetic Modeling: "A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins."[5][6] National Research Council Canada.[5] Available at: [Link]

  • Refractive Index Polymers: "Recent Progress in Sulfur-Containing High Refractive Index Polymers." ACS Omega. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 2-[(4-Bromophenoxy)methyl]oxirane in Specialty Coatings

For Researchers, Scientists, and Formulation Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking Performance with a Multifunctional Monomer In the pursuit of high-performance coatings,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Formulation Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Performance with a Multifunctional Monomer

In the pursuit of high-performance coatings, formulation scientists continually seek novel monomers and additives that can impart multiple desired properties simultaneously. 2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl ether, is a versatile epoxide compound poised to address these complex challenges.[1][2] Its unique molecular architecture, featuring a reactive oxirane ring and a stable bromophenoxy group, makes it a compelling candidate for enhancing adhesion, chemical resistance, and flame retardancy in specialty polymer systems and coatings.[1]

This guide provides a comprehensive overview of the core chemistry, formulation strategies, and performance evaluation protocols for incorporating 2-[(4-Bromophenoxy)methyl]oxirane into advanced coating systems. The methodologies outlined herein are designed to be robust and adaptable, providing a strong foundation for your research and development initiatives.

Key Molecular Features:

FeatureChemical GroupImparted Property
Reactive Site Oxirane (Epoxide) RingCovalent cross-linking, adhesion, chemical resistance.[1]
Functional Core Bromophenoxy GroupFlame retardancy, thermal stability, hydrophobicity.[1][3]

The Scientific Rationale: Mechanism of Action in Coating Formulations

The efficacy of 2-[(4-Bromophenoxy)methyl]oxirane stems from the distinct roles of its two primary functional components. Understanding these mechanisms is crucial for intelligent formulation design.

The Oxirane Group: Building the Polymer Backbone

The cornerstone of this molecule's utility in thermoset coatings is the oxirane (epoxy) ring. This strained three-membered ring is susceptible to nucleophilic attack, most commonly from the active hydrogens on amine-based curing agents.[4][5]

The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks one of the terminal carbons of the epoxy group, leading to ring-opening and the formation of a stable covalent bond and a secondary hydroxyl group.[4] This process is fundamental to building the cross-linked polymer network that gives epoxy coatings their characteristic strength and resilience.[6] When used as a reactive diluent or co-monomer, 2-[(4-Bromophenoxy)methyl]oxirane becomes chemically integrated into the polymer backbone, ensuring it does not leach out over time.

Fig 1. Curing mechanism of the oxirane group.
The Bromophenoxy Group: Engineering Specialty Properties

Once integrated into the cured coating, the bromophenoxy moiety imparts critical performance enhancements.

  • Flame Retardancy: Brominated compounds are well-established as highly effective flame retardants.[7] During combustion, the carbon-bromine bond cleaves, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the high-energy radical chain reactions of combustion involving hydrogen (H•) and hydroxyl (•OH) radicals.[3][8][9] This "radical trap" mechanism quenches the flame and slows the spread of fire, providing crucial safety benefits.[9]

  • Thermal and Chemical Stability: The aromatic phenoxy group contributes to the thermal stability of the polymer network. Its rigid structure can increase the glass transition temperature (Tg) of the final coating, improving its performance at elevated temperatures. The ether linkage is also generally resistant to chemical attack, contributing to the overall durability of the coating.

Experimental Protocols: Formulation and Evaluation

This section provides detailed, step-by-step methodologies for creating and testing a model specialty coating.

Materials & Equipment
  • Base Resin: Standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

  • Reactive Modifier: 2-[(4-Bromophenoxy)methyl]oxirane (CAS 2212-06-8).[2]

  • Curing Agent: Aliphatic diamine, e.g., Isophorone diamine (IPDA).

  • Solvent (optional, for viscosity control): Xylene or a 1:1 blend of MIBK/Xylene.

  • Substrates: Cold-rolled steel panels (for corrosion/adhesion) and glass slides (for hardness).

  • Equipment: Laboratory scale, planetary centrifugal mixer or high-shear disperser, film applicator (doctor blade), convection oven, analytical balance.

Protocol 1: Model Coating Formulation

This protocol outlines the preparation of a control formulation and a test formulation containing the brominated modifier. The stoichiometry is based on the Epoxy Equivalent Weight (EEW) of the resins and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.[5]

Step 1: Calculate Component Ratios

  • Determine the EEW of your DGEBA resin and 2-[(4-Bromophenoxy)methyl]oxirane (MW: 229.07 g/mol , EEW ≈ 229).[2]

  • Determine the AHEW of your amine curing agent (e.g., IPDA AHEW ≈ 42.6).

  • For the test formulation, create a blended resin system. For this example, we will substitute 20% of the DGEBA epoxy equivalents with equivalents from 2-[(4-Bromophenoxy)methyl]oxirane.

  • Calculate the required parts per hundred resin (PHR) of the curing agent using the formula:

    • PHR = (AHEW * 100) / Blended_EEW[5]

Step 2: Formulation Blending

  • To a mixing vessel, add the calculated amount of DGEBA resin. For the test formulation, also add the calculated amount of 2-[(4-Bromophenoxy)methyl]oxirane.

  • If using a solvent for viscosity reduction, add it at this stage and mix until homogeneous.

  • Place the vessel in the planetary mixer and mix for 2 minutes at 1500 RPM to ensure a uniform blend.

  • Slowly add the calculated amount of amine curing agent to the resin blend under continuous mixing.

  • Mix for an additional 3-5 minutes at 2000 RPM until the mixture is completely homogeneous and streak-free.

  • Allow the formulation to "induct" for 15-20 minutes to initiate the reaction before application.

Sources

Application

Application Notes and Protocols: 4-Bromophenyl Glycidyl Ether as a Pivotal Intermediate in Agrochemical Synthesis

Introduction: The Strategic Importance of 4-Bromophenyl Glycidyl Ether in Modern Agrochemicals In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic selection of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromophenyl Glycidyl Ether in Modern Agrochemicals

In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic selection of chemical intermediates is paramount. 4-Bromophenyl glycidyl ether has emerged as a critical building block in the synthesis of a range of agrochemicals, most notably within the class of triazole fungicides. Its unique trifunctional structure—a brominated aromatic ring, a stable ether linkage, and a reactive epoxide ring—offers a versatile platform for the construction of complex, biologically active molecules.

The bromophenyl moiety is a common feature in many successful agrochemicals, often contributing to enhanced efficacy and favorable metabolic profiles. The glycidyl ether group, with its reactive epoxide, provides a convenient handle for introducing key pharmacophores, such as the 1,2,4-triazole ring, which is characteristic of a major class of fungicides that inhibit sterol biosynthesis in fungi.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 4-Bromophenyl glycidyl ether as a key intermediate in agrochemical development.

Physicochemical Properties of 4-Bromophenyl Glycidyl Ether

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development, safety, and optimization.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 473 °F / 245 °C
Melting Point 38.3 °F / 3.5 °C
Density 1.109 g/mL at 25 °C
Solubility Insoluble in water[4][5]

Synthetic Applications in Agrochemicals: The Gateway to Triazole Fungicides

The primary application of 4-Bromophenyl glycidyl ether in the agrochemical industry is as a precursor to potent triazole fungicides. The core reaction involves the nucleophilic attack of a triazole derivative on the epoxide ring of the glycidyl ether. This reaction forges a crucial carbon-nitrogen bond, installing the triazole moiety that is essential for antifungal activity.

A prime example of a fungicide class where this intermediate is pivotal is the synthesis of precursors for compounds structurally related to bromuconazole. The following workflow illustrates the central role of 4-Bromophenyl glycidyl ether.

Agrochemical_Synthesis_Workflow cluster_synthesis Synthesis of 4-Bromophenyl Glycidyl Ether cluster_reaction Core Reaction for Fungicide Intermediate cluster_further_synthesis Further Elaboration 4-Bromophenol 4-Bromophenol 4-BPGE 4-Bromophenyl Glycidyl Ether 4-Bromophenol->4-BPGE Base, Solvent Epichlorohydrin Epichlorohydrin Epichlorohydrin->4-BPGE 4-BPGE_reac 4-Bromophenyl Glycidyl Ether Intermediate Key Triazole Intermediate (e.g., Precursor to Bromuconazole-like structures) 4-BPGE_reac->Intermediate Base, Solvent 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Intermediate Intermediate_further Key Triazole Intermediate Final_Product Active Fungicidal Ingredient Intermediate_further->Final_Product Additional Synthetic Steps

Caption: Synthetic workflow from starting materials to a final fungicidal product, highlighting the central role of 4-Bromophenyl glycidyl ether.

Detailed Protocol: Synthesis of a Key Triazole Intermediate

This protocol details the synthesis of 1-[(2-(4-bromophenyl)oxiran-2-yl)methyl]-1H-1,2,4-triazole, a key intermediate in the development of various triazole fungicides.

Reaction Scheme:

Reaction_Scheme cluster_conditions Reaction Conditions Reactant1 4-Bromophenyl Glycidyl Ether Product 1-[(2-(4-bromophenyl)oxiran-2-yl)methyl]-1H-1,2,4-triazole Reactant1->Product + Reactant2 1,2,4-Triazole Reactant2:s->Product:n Base: K₂CO₃ Base: K₂CO₃ Solvent: DMF Solvent: DMF Temperature: 80-90 °C Temperature: 80-90 °C

Caption: Reaction scheme for the synthesis of a key triazole intermediate from 4-Bromophenyl glycidyl ether and 1,2,4-triazole.

Materials and Reagents:

  • 4-Bromophenyl glycidyl ether (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-Bromophenyl glycidyl ether (1.0 eq), 1,2,4-triazole (1.2 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the glycidyl ether).

  • Reaction: Stir the mixture at 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-[(2-(4-bromophenyl)oxiran-2-yl)methyl]-1H-1,2,4-triazole.

Safety and Handling Precautions

4-Bromophenyl glycidyl ether and the reagents used in its synthesis require careful handling.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Conclusion

4-Bromophenyl glycidyl ether stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals, particularly triazole fungicides. Its strategic use allows for the efficient introduction of key structural motifs required for potent biological activity. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers in the field, enabling the continued development of innovative and effective crop protection solutions.

References

  • Dampney Company, Inc. (2019). SAFETY DATA SHEET: Protexior 793A. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7565, 4-Bromodiphenyl ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31217, Phenyl glycidyl ether. Retrieved from [Link]

  • Li, X., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5852.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
  • Ghasemzadeh, M. A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4823-4837.
  • Istrate, D., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol. Molbank, 2020(2), M1127.
  • Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (2016). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Journal of Chemical and Pharmaceutical Research, 8(8), 88-95.
  • Patil, B. S., et al. (2012). Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. Medicinal Chemistry Research, 22(7), 3332-3340.
  • Waleron, K., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 679.
  • Kumar, S., & Kumar, R. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
  • Patel, K. D., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
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  • Kucuk, M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7489.
  • CN103408404A. (2013). Process for synthesizing p-bromophenol.

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Method

Application Notes &amp; Protocols: Chiral Synthesis Using (S)-2-((4-Bromophenoxy)methyl)oxirane

Introduction: The Strategic Value of (S)-2-((4-Bromophenoxy)methyl)oxirane in Asymmetric Synthesis In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-2-((4-Bromophenoxy)methyl)oxirane in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity for ensuring therapeutic efficacy and patient safety.[1] Chiral molecules, particularly those intended for biological targets, often exhibit vastly different pharmacological activities between enantiomers. (S)-2-((4-Bromophenoxy)methyl)oxirane has emerged as a premier chiral building block, or synthon, offering a reliable and versatile platform for introducing a specific stereocenter into complex molecular architectures.[2]

This C3 synthon is distinguished by three key features:

  • A Predefined (S)-Stereocenter: The epoxide ring contains a stereogenic carbon with a fixed (S)-configuration, which is transferred to the product, obviating the need for chiral separation or asymmetric induction steps later in the synthesis.

  • A Reactive Oxirane Ring: The strained three-membered ether ring is highly susceptible to nucleophilic attack, allowing for regio- and stereoselective ring-opening reactions under controlled conditions. This reactivity is the cornerstone of its synthetic utility.[3]

  • A Functional Aryl Moiety: The 4-bromophenoxy group provides a scaffold that is common in many biologically active molecules. The bromine atom also serves as a versatile functional handle for further modifications via cross-coupling reactions, enabling the generation of diverse compound libraries.

This guide provides an in-depth exploration of the synthetic applications of (S)-2-((4-Bromophenoxy)methyl)oxirane, focusing on the mechanistic principles, practical experimental protocols, and the strategic considerations for its use in the synthesis of high-value chiral molecules.

Core Application: Synthesis of Chiral β-Amino Alcohols

The most prominent application of (S)-2-((4-Bromophenoxy)methyl)oxirane is the synthesis of chiral 1,2-amino alcohols, which are the foundational core of the widely prescribed β-blocker class of drugs.[4] The key transformation is the nucleophilic ring-opening of the epoxide by an amine.

Mechanistic Insight: Regioselectivity of Amine Attack

The reaction of an amine with (S)-2-((4-Bromophenoxy)methyl)oxirane proceeds via a classic S(_N)2 mechanism. Under neutral or basic conditions, the amine, acting as the nucleophile, will preferentially attack the sterically least hindered carbon of the epoxide ring.[5] In this specific molecule, the attack occurs at the terminal methylene carbon (C3), leading to a single, predictable regioisomer.

The reaction is stereospecific, with the nucleophilic attack occurring from the face opposite the C-O bond, resulting in an inversion of configuration at the site of attack. However, since the attack is at the non-chiral carbon, the original stereochemistry at the C2 carbon is preserved in the final product.

Figure 1. Workflow for β-Amino Alcohol Synthesis.
Application Example: Synthesis of (S)-1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

This compound is a key intermediate and a structural analog of many β-blockers. Its synthesis is a representative example of the epoxide ring-opening reaction.

Protocol 1: Solvent-Free Synthesis of (S)-1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

This protocol is adapted from general procedures for the aminolysis of epoxides under solvent-free conditions, which are noted for their efficiency and reduced environmental impact.[6]

Materials:

  • (S)-2-((4-Bromophenoxy)methyl)oxirane (1.0 mmol, 229.07 mg)

  • Isopropylamine (1.2 mmol, 0.102 mL)

  • Round-bottom flask (10 mL) with magnetic stir bar

  • Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a 10 mL round-bottom flask, add (S)-2-((4-Bromophenoxy)methyl)oxirane (1.0 mmol).

  • Add isopropylamine (1.2 mmol) to the flask.

  • Seal the flask and stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of dichloromethane to dissolve the reaction mixture.

  • Transfer the solution to a separatory funnel and wash with 10 mL of 0.5 N HCl to remove excess isopropylamine.

  • Wash the organic layer with 10 mL of saturated NaHCO₃ solution, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure (S)-1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol.

Reactant 1Reactant 2ConditionsTime (h)YieldReference
(S)-EpoxideIsopropylamineRoom Temp, Solvent-Free2-4HighAdapted from[6]
1-Naphthyl glycidyl etherIsopropylamineReflux24High[7]
Epichlorohydrin & PhenolIsopropylamineBase, Water5080%[8]

Expanding Synthetic Utility: Beyond β-Blockers

The utility of (S)-2-((4-Bromophenoxy)methyl)oxirane extends beyond the synthesis of simple amino alcohols. The resulting ring-opened products can undergo further transformations, and the epoxide itself can react with different nucleophiles to create a variety of chiral scaffolds.

Application 2: Synthesis of Chiral N-Substituted Morpholines

Chiral morpholine derivatives are prevalent scaffolds in medicinal chemistry, found in a range of biologically active compounds.[9] (S)-2-((4-Bromophenoxy)methyl)oxirane can serve as a starting point for the stereoselective synthesis of 2-substituted morpholines. The synthesis involves an initial ring-opening with a suitable amine, followed by an intramolecular cyclization.

Synthetic Strategy:

The process begins with the standard ring-opening of the epoxide with an N-protected aminoethanol derivative. The resulting diol can then be induced to cyclize, typically by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequent intramolecular S(_N)2 reaction by the secondary amine.

Figure 2. General Workflow for Chiral Morpholine Synthesis.

Protocol 2: Synthesis of a Chiral 2-((4-Bromophenoxy)methyl)morpholine Derivative

This protocol is a conceptual adaptation based on established methods for morpholine synthesis from amino alcohols.[10]

Materials:

  • (S)-1-(4-bromophenoxy)-3-(benzylamino)propan-2-ol (synthesized from the epoxide and benzylamine)

  • 2-Bromoethanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

Part A: N-Alkylation

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-1-(4-bromophenoxy)-3-(benzylamino)propan-2-ol (1.0 mmol) in anhydrous THF.

  • Cool the solution to 0 °C and add NaH (1.1 mmol) portion-wise.

  • Stir for 30 minutes, then add 2-bromoethanol (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-alkylated amino alcohol.

Part B: Intramolecular Cyclization

  • Dissolve the product from Part A (1.0 mmol) in CH₂Cl₂ and cool to 0 °C.

  • Add triethylamine (1.5 mmol) followed by p-toluenesulfonyl chloride (1.2 mmol).

  • Stir at 0 °C for 2-4 hours until TLC indicates consumption of the starting material.

  • Add a strong, non-nucleophilic base (e.g., DBU) to facilitate the intramolecular cyclization, and stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the chiral morpholine derivative.

Application 3: Synthesis of Chiral 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane scaffold is another privileged structure in medicinal chemistry.[7] An intramolecular Williamson ether synthesis starting from a derivative of (S)-2-((4-Bromophenoxy)methyl)oxirane can be envisioned to construct this heterocyclic system stereoselectively. The bromine atom on the phenoxy ring provides a convenient point for introducing a hydroxyl group via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation, setting the stage for the final cyclization.

Safety and Handling

(S)-2-((4-Bromophenoxy)methyl)oxirane should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[11] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

(S)-2-((4-Bromophenoxy)methyl)oxirane is a powerful and versatile chiral building block for asymmetric synthesis. Its primary application in the stereoselective synthesis of β-amino alcohols is well-established and industrially relevant. Furthermore, its potential for constructing other important chiral heterocycles like morpholines and benzodioxanes underscores its broad utility. The predictable reactivity of the epoxide ring, combined with the fixed stereochemistry and the functionalizable aryl group, provides chemists with a reliable tool for the efficient and elegant synthesis of complex, enantiomerically pure molecules.

References

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 130-137. [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

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  • Request PDF. (n.d.). Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. ResearchGate. [Link]

  • Hu, X., et al. (2024).
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  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
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  • Wang, T., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
  • Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Journal of visualized experiments : JoVE.
  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College.
  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
  • Beilstein Journal of Organic Chemistry. Beilstein-Institut. (Accessed January 2024). [Link]

  • Britton, R., & Gibe, R. (2016). Synthesis and biology of 1,4-benzodioxane lignan natural products.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry.
  • Fisyuk, A. S., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 805-835.
  • Kim, Y., et al. (2018). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 22(8), 986-995.
  • Esgulian, M., et al. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 15(7), 1453-1462.
  • van der Heijden, C., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828.
  • Bolchi, C., et al. (2022).
  • Singh, A., & Likhar, P. R. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC advances, 14(20), 14197–14232.
  • Fu, Y., et al. (2024). A novel amine-functionalized graphene oxide membrane reactor enables ultrafast, continuous-flow synthesis of β-blockers.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • PrepChem. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (2008). Arkivoc, 2008(15), 188-197.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6142-6147.
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Application

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of 2-[(4-Bromophenoxy)methyl]oxirane

Introduction: The Versatility of a Key Synthetic Intermediate 2-[(4-Bromophenoxy)methyl]oxirane is a highly functionalized epoxide that serves as a cornerstone intermediate in modern organic synthesis.[1] Its structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Key Synthetic Intermediate

2-[(4-Bromophenoxy)methyl]oxirane is a highly functionalized epoxide that serves as a cornerstone intermediate in modern organic synthesis.[1] Its structure is characterized by three key features: a strained oxirane (epoxide) ring, a flexible ether linkage, and an aromatic ring substituted with a bromine atom. The high ring strain of the epoxide makes it susceptible to ring-opening reactions, even with moderately reactive nucleophiles, a process that would not occur with a standard ether.[2][3][4] The bromophenyl moiety not only enhances the molecule's electrophilic character but also provides a handle for subsequent cross-coupling reactions, further expanding its synthetic utility.[1]

These characteristics make 2-[(4-Bromophenoxy)methyl]oxirane an invaluable precursor for the synthesis of complex, biologically active molecules, particularly β-amino alcohols and their derivatives, which are core scaffolds in many pharmaceuticals.[5][6][7] This guide provides a detailed exploration of the nucleophilic substitution (ring-opening) reactions of this epoxide, offering mechanistic insights and field-proven protocols for researchers in medicinal chemistry and drug development.

Part 1: Mechanistic Principles of Epoxide Ring-Opening

Nucleophilic substitution reactions involving epoxides are among the most versatile transformations in organic chemistry.[8][9] The reaction proceeds via a ring-opening mechanism, driven by the release of the inherent strain within the three-membered ring (approximately 13 kcal/mol).[4] The regiochemical outcome—which of the two epoxide carbons the nucleophile attacks—is critically dependent on the reaction conditions, specifically whether they are basic/neutral or acidic.[10][11][12]

Base-Catalyzed and Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, the reaction is initiated by the direct attack of a strong nucleophile (e.g., amines, thiolates, alkoxides) on one of the epoxide carbons.[4][13] This process follows a classic SN2 mechanism.

  • Causality of Regioselectivity: In an SN2 reaction, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. For 2-[(4-Bromophenoxy)methyl]oxirane, the attack occurs at the terminal methylene carbon (C1) rather than the carbon bearing the ether linkage (C2).

  • Stereochemistry: The attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the reacting center and yielding a trans or anti product.[2][14]

Caption: Base-catalyzed SN2 attack on the less hindered carbon of the epoxide.

Acid-Catalyzed Conditions: An SN1/SN2 Hybrid

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen. This makes the epoxide a much better electrophile and allows for ring-opening by weaker nucleophiles (e.g., water, alcohols).[13][14]

  • Causality of Regioselectivity: Protonation creates a species that has significant carbocationic character at the carbon atoms. The nucleophile will attack the carbon that can better stabilize this partial positive charge (i.e., the more substituted carbon).[12][15] However, for 2-[(4-Bromophenoxy)methyl]oxirane, both carbons are secondary. In such cases, while electronic effects are at play, the SN2-like attack at the less hindered carbon often remains the major pathway.[14] The key advantage of acid catalysis is the activation of the epoxide towards attack by weak nucleophiles.

  • Mechanism: The mechanism is a hybrid, exhibiting characteristics of both SN1 and SN2 pathways. The attack still occurs from the backside (an SN2 feature), leading to a trans product, but the regioselectivity is governed by electronic stability (an SN1 feature).[15]

Caption: Acid-catalyzed mechanism involving protonation and nucleophilic attack.

Part 2: Applications & Protocols

The ring-opening of 2-[(4-Bromophenoxy)methyl]oxirane provides access to a diverse range of 1-substituted-3-(4-bromophenoxy)propan-2-ols, which are valuable building blocks.

Synthesis of β-Amino Alcohols via Aminolysis

The reaction with amines is one of the most important applications, yielding β-amino alcohols, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[5][6]

Protocol: Synthesis of 1-(4-Bromophenoxy)-3-(morpholino)propan-2-ol

This protocol details the reaction with morpholine, a common secondary amine, under solvent-free conditions, which aligns with green chemistry principles.

Materials & Equipment:

  • 2-[(4-Bromophenoxy)methyl]oxirane (1.0 eq)

  • Morpholine (2.0 eq)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • TLC plates (Silica gel 60 F254)

  • Column chromatography setup (silica gel, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-[(4-Bromophenoxy)methyl]oxirane (e.g., 2.29 g, 10 mmol).

  • Reagent Addition: Add morpholine (e.g., 1.74 g, 20 mmol, 2.0 eq). The use of excess amine serves both as the nucleophile and the solvent, driving the reaction to completion.

  • Reaction Conditions: Stir the mixture at 60-70 °C. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting epoxide spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) indicates completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (2 x 15 mL) to remove excess morpholine.

    • Wash with saturated sodium bicarbonate solution (1 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc).

  • Characterization: The final product, a white solid, should be characterized by NMR (1H, 13C) and mass spectrometry to confirm its structure and purity.

Synthesis of β-Hydroxy Thioethers via Thiolysis

Thiols are excellent nucleophiles and react readily with epoxides to form β-hydroxy thioethers.[16] These products are valuable intermediates, as the sulfur moiety can be further oxidized to sulfoxides or sulfones, which are common in various pharmaceuticals.[16][17]

Protocol: Synthesis of 1-(4-Bromophenoxy)-3-(phenylthio)propan-2-ol

This protocol uses thiophenol as the nucleophile with a base catalyst to generate the more nucleophilic thiolate anion in situ.

Materials & Equipment:

  • 2-[(4-Bromophenoxy)methyl]oxirane (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (1.5 eq)

  • Acetonitrile (CH3CN) as solvent

  • Standard reflux apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-[(4-Bromophenoxy)methyl]oxirane (e.g., 2.29 g, 10 mmol) and anhydrous K2CO3 (e.g., 2.07 g, 15 mmol) in acetonitrile (30 mL).

  • Reagent Addition: Add thiophenol (e.g., 1.21 g, 11 mmol) to the suspension. The base (K2CO3) deprotonates the thiol to form the potassium thiophenolate, a much stronger nucleophile.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and stir for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (30% ethyl acetate/hexane).

  • Work-up:

    • Cool the reaction to room temperature and filter off the solid K2CO3.

    • Rinse the solid with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting oil or solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure β-hydroxy thioether.

Part 3: Data Summary & Workflow

The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table summarizes typical reactions.

NucleophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Typical Product Class
Amine (e.g., Morpholine)None (reagent as solvent)None702-4β-Amino Alcohol
Thiol (e.g., Thiophenol)K2CO3 (Base)Acetonitrile82 (Reflux)6-8β-Hydroxy Thioether
Azide (e.g., NaN3)NH4ClMethanol/H2O80 (Reflux)12-16β-Azido Alcohol
Alcohol (e.g., Methanol)H2SO4 (Acid)Methanol65 (Reflux)8-12β-Alkoxy Alcohol

graph G {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled, rounded"];
edge [fontname="Arial", color="#5F6368"];

// Nodes A[label="1. Reaction Setup\n- Add Oxirane & Solvent/Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Nucleophile Addition\n- Add Amine, Thiol, etc.\n- Control Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Reaction Monitoring\n- TLC Analysis\n- Check for Starting Material", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Work-up\n- Quench Reaction\n- Liquid-Liquid Extraction\n- Drying Organic Layer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Purification\n- Concentrate Crude Product\n- Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="6. Characterization\n- NMR, MS, IR\n- Confirm Structure & Purity", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B[label=" "]; B -> C [label=" "]; C -> B[label="Reaction Incomplete", style=dashed]; C -> D [label="Reaction Complete"]; D -> E; E -> F; }

Caption: General experimental workflow for nucleophilic ring-opening reactions.

Part 4: Safety & Handling

2-[(4-Bromophenoxy)methyl]oxirane is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

References

  • The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • 2-[(4-Bromophenoxy)methyl]oxirane | C9H9BrO2 | CID 102766. PubChem. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]

  • Haloalkanes MS. Physics & Maths Tutor. [Link]

  • 2-[(4-Nitrophenoxy)methyl]oxirane. CAS Common Chemistry. [Link]

  • Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Institutes of Health (NIH). [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Reactions of Epoxides: Ring-Opening. OpenStax. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Ring Opening of Epoxides. Chad's Prep. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health (NIH). [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. ResearchGate. [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. iMedPub. [Link]

  • Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]

  • A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Open Access Journals. [Link]

  • Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]

  • Synthesis of biologically active acyclonucleoside analogues. ResearchGate. [Link]

  • Reactions of thiols. Wayne Breslyn. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

Sources

Method

Advanced Protocols for the Polymerization and Curing of 4-Bromophenyl Glycidyl Ether (4-BPGE)

Executive Summary & Chemical Logic 4-Bromophenyl glycidyl ether (4-BPGE) is a bifunctional monomer bridging the gap between high-performance epoxy resins and functional optical materials. Unlike standard Diglycidyl Ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

4-Bromophenyl glycidyl ether (4-BPGE) is a bifunctional monomer bridging the gap between high-performance epoxy resins and functional optical materials. Unlike standard Diglycidyl Ether of Bisphenol A (DGEBA), 4-BPGE contains a mono-functional epoxide group attached to a brominated aromatic ring.

Why this molecule matters:

  • Flame Retardancy: The aromatic bromine provides intrinsic flame retardancy via gas-phase radical scavenging (trapping

    
     and 
    
    
    
    radicals) during combustion.
  • High Refractive Index: The polarizability of the bromine atom and the aromatic ring increases the refractive index, making poly(4-BPGE) valuable for optical coatings.

  • Viscosity Modulation: As a mono-glycidyl ether, it acts as a reactive diluent, reducing the viscosity of bulk epoxy systems while maintaining thermal resistance better than aliphatic diluents.

This guide details three distinct polymerization pathways:

  • Protocol A: Controlled Anionic Ring-Opening Polymerization (AROP) for linear polyethers.

  • Protocol B: Cationic Homopolymerization using latent initiators.

  • Protocol C: Step-Growth Network Formation (Curing) with amine hardeners.

Safety & Handling (Critical)

  • Bromine Cleavage Risks: At temperatures exceeding 200°C, or in the presence of strong basic amines without careful control, the C-Br bond can cleave, releasing HBr. This degrades the polymer matrix and corrodes equipment.

  • Epoxide Sensitization: 4-BPGE is a potent skin sensitizer. Double-gloving (Nitrile/Laminate) is mandatory.

  • Storage: Store at 2–8°C under inert gas to prevent slow hydrolytic ring-opening.

Protocol A: Controlled Anionic Ring-Opening Polymerization (AROP)

Objective: Synthesis of linear, low-polydispersity Poly(4-BPGE) for optical films or surface modifiers.

Mechanism: This protocol utilizes the phosphazene base


 with an alcohol initiator.[1] The bulky counter-cation prevents back-biting, allowing "living" characteristics.
Materials
  • Monomer: 4-BPGE (Distilled over

    
     under vacuum).
    
  • Initiator: Benzyl alcohol (BnOH) (Dried over molecular sieves).

  • Catalyst:

    
     (0.8 M in hexane).
    
  • Solvent: Toluene (Anhydrous).

  • Quenching Agent: Benzoic acid in THF.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Perform all steps in a glovebox or using strict Schlenk line techniques (

    
     or 
    
    
    
    ).
  • Initiator Preparation:

    • In a flame-dried Schlenk flask, combine Benzyl alcohol (1 eq, e.g., 0.1 mmol) with Toluene (2 mL).

    • Add

      
       (1 eq, 0.1 mmol). Stir for 10 mins at RT to generate the active alkoxide species.
      
  • Polymerization:

    • Add 4-BPGE (Target DP, e.g., 50 eq, 5 mmol) rapidly to the initiator solution.

    • Heat to 80°C .

    • Reaction Logic: The alkoxide attacks the less substituted carbon of the epoxide ring (regioselective). The electron-withdrawing bromine on the phenyl ring slightly deactivates the monomer compared to phenyl glycidyl ether, requiring slightly higher temperatures or longer times (approx. 24–48 hours).

  • Termination:

    • Monitor conversion via

      
       NMR (disappearance of epoxide protons at 
      
      
      
      2.7–2.9 ppm).
    • Upon >95% conversion, add excess Benzoic acid solution.

  • Purification:

    • Precipitate into cold methanol.

    • Centrifuge and dry under vacuum at 40°C.

Mechanism Visualization

AROP_Mechanism Init Initiator Formation (BnOH + t-Bu-P4) Active Active Alkoxide (BnO- P4+) Init->Active Proton Transfer Prop Propagation (Ring Opening of 4-BPGE) Active->Prop Nucleophilic Attack Prop->Prop Chain Growth (n times) Term Termination (Linear Polyether) Prop->Term Quenching (H+)

Figure 1: Anionic Ring-Opening Polymerization pathway utilizing phosphazene base catalysis.

Protocol B: Thermally Latent Cationic Homopolymerization

Objective: Creating shelf-stable, one-component (1K) resin systems that cure only upon heating.

Mechanism: Uses a latent initiator system (e.g., Benzyl phenylphosphonates with


) that releases active cationic species only above a threshold temperature (

).
Materials
  • Monomer: 4-BPGE.

  • Initiator: O,O-dibenzyl phenylphosphonate (DBPP).

  • Co-catalyst: Zinc Chloride (

    
    ).
    
Step-by-Step Methodology
  • Resin Formulation:

    • Mix 4-BPGE (100 parts) with DBPP (3 parts) and

      
       (0.5 parts).
      
    • Note: If

      
       is difficult to disperse, dissolve the catalyst system in a minimal amount of acetone, mix with monomer, and vacuum strip the solvent at RT.
      
  • Latency Check:

    • The mixture should remain liquid at room temperature (Shelf life > 3 months).

  • Curing Schedule:

    • Stage 1: Heat to 130°C (Activation temperature). Hold for 1 hour.

    • Stage 2: Ramp to 160°C for 2 hours to ensure full conversion.

  • Post-Cure:

    • Cool slowly (2°C/min) to prevent stress cracking.

Protocol C: Network Formation (Epoxy Curing)

Objective: Fabrication of hard, flame-retardant thermosets. 4-BPGE is typically used here as a co-monomer with DGEBA to impart flame retardancy.

Formulation Table
ComponentRoleWeight % (Typical)Notes
DGEBA (Bisphenol A Epoxy) Base Resin60–80%Provides mechanical strength.
4-BPGE Functional Monomer20–40%Adds Br for FR; Reduces viscosity.
Dicyandiamide (Dicy) Latent HardenerStoichiometricRequires heat activation (>160°C).
Fenuron or Diuron Accelerator1–3 phrLowers activation temp to ~140°C.
Curing Protocol
  • Mixing:

    • Pre-heat DGEBA to 60°C to lower viscosity.

    • Add 4-BPGE and mix until homogeneous.

    • Disperse micronized Dicyandiamide and Accelerator using a high-shear mixer or three-roll mill. Crucial: Dicy is insoluble; particle size determines reactivity.

  • Degassing:

    • Vacuum degas at 50°C for 20 mins to remove entrapped air.

  • Cure Cycle:

    • Gelation: 120°C for 30 minutes.

    • Cure: 160°C for 2 hours.

    • Post-Cure: 180°C for 1 hour (Optional, maximizes

      
      ).
      
Experimental Workflow Diagram

Curing_Workflow Step1 Resin Blending (DGEBA + 4-BPGE) Step2 Hardener Dispersion (High Shear Mixing) Step1->Step2 Homogenization Step3 Degassing (Vacuum, 50°C) Step2->Step3 Remove Air Step4 Curing Cycle (120°C -> 160°C) Step3->Step4 Crosslinking Step5 Characterization (DSC, LOI, TGA) Step4->Step5 Analysis

Figure 2: Step-growth curing workflow for brominated epoxy networks.

Characterization & Troubleshooting

Key Analytical Metrics
TechniqueTarget ObservationCommon Issue
FTIR Disappearance of oxirane peak (~915

).
Residual peak = Incomplete cure. Increase post-cure temp.
DSC Glass Transition (

) and Exotherm.[2][3]
Low

= Plasticization (too much 4-BPGE) or stoichiometry error.
TGA Decomposition Temp (

).
Early weight loss (<250°C) indicates labile Br or residual solvent.
LOI Limiting Oxygen Index (Flame Retardancy).[4]Target LOI > 26 for self-extinguishing properties.
Troubleshooting Guide
  • Problem: Resin turns dark brown/black during cure.

    • Cause: Thermal degradation of brominated species releasing

      
      .
      
    • Solution: Reduce cure temperature; ensure amine hardener is not in large excess (amines catalyze dehydrobromination).

  • Problem: Tacky surface after cure.

    • Cause: Oxygen inhibition (cationic cure) or amine blush (amine cure).

    • Solution: Cure under

      
       or use anhydride hardeners for surface-critical applications.
      

References

  • Cationic Polymerization of Glycidyl Phenyl Ether Derivatives

    • Source: Iizuka, Y., et al. (1992).
  • Anionic Ring-Opening Polymerization Kinetics

    • Source: Boileau, S., et al. (2011). "Polymerization of epoxide monomers promoted by tBuP4 phosphazene base." Polymer Chemistry.
  • Flame Retardant Epoxy Mechanisms

    • Source: Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review.
  • Synthesis of Functionalized Glycidyl Ethers

    • Source: McLeod, D. C., & Tsarevsky, N. V. (2015).

Sources

Application

Use of 2-[(4-Bromophenoxy)methyl]oxirane in medicinal chemistry for drug design

[1] Abstract & Strategic Value 2-[(4-Bromophenoxy)methyl]oxirane (CAS: 4033-33-4), often referred to as 4-bromophenyl glycidyl ether, represents a high-value bifunctional linchpin in Fragment-Based Drug Discovery (FBDD)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Value

2-[(4-Bromophenoxy)methyl]oxirane (CAS: 4033-33-4), often referred to as 4-bromophenyl glycidyl ether, represents a high-value bifunctional linchpin in Fragment-Based Drug Discovery (FBDD).[1] Unlike standard glycidyl ethers used solely for linker installation, this molecule possesses two orthogonal reactive handles:[1]

  • The Epoxide (Electrophile): A "warhead" for covalent attachment to nucleophilic residues (cysteine/lysine) or a precursor for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -amino alcohol pharmacophores (e.g., 
    
    
    
    -blockers).
  • The Aryl Bromide (Cross-Coupling Handle): A site for scaffold extension via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the aromatic core.

This duality allows medicinal chemists to use the molecule as a central hub, growing the drug candidate in two distinct vectors to probe structure-activity relationships (SAR) efficiently.

Chemical Biology & Mechanism

The "Grow-Vector" Strategy

In medicinal chemistry, this intermediate is rarely the final drug; it is a scaffold enabler. The strategic workflow typically follows a "Open-then-Couple" or "Couple-then-Open" sequence, depending on the stability of the target pharmacophore.[1]

  • Vector A (Epoxide Opening): Nucleophilic attack by amines yields ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -amino alcohols, a privileged motif in GPCR ligands (adrenergic receptors) and ion channel blockers.
    
  • Vector B (Aryl Diversification): The bromine atom allows the introduction of biaryl systems (via Suzuki) or amination (via Buchwald) to access kinase hinge-binding motifs.

Visualization of Reactivity

The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.

ReactivityPathways Core 2-[(4-Bromophenoxy) methyl]oxirane BetaBlocker β-Amino Alcohol (GPCR Pharmacophore) Core->BetaBlocker Epoxide Opening (SN2, Regioselective) Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Core->Biaryl Suzuki Coupling (Pd-Catalyzed) Amine Primary Amine (R-NH2) Amine->BetaBlocker Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Biaryl

Figure 1: Orthogonal diversification vectors.[1] The blue path represents nucleophilic addition; the red path represents metal-catalyzed coupling.

Experimental Protocols

Protocol A: Regioselective Epoxide Ring Opening (Aminolysis)

Objective: To synthesize a secondary ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-amino alcohol library member.
Challenge:  Preventing double-alkylation (formation of tertiary amines) and polymerization.

Reagents:

  • 2-[(4-Bromophenoxy)methyl]oxirane (1.0 equiv)[1]

  • Primary Amine (e.g., Isopropylamine or Benzylamine) (3.0 – 5.0 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-[(4-Bromophenoxy)methyl]oxirane in 5 mL of anhydrous EtOH.

  • Amine Addition: Add the primary amine (3.0 mmol) slowly at room temperature.

    • Expert Insight: Using a stoichiometric excess (3-5 equiv) is critical to suppress the formation of the tertiary amine side-product (where the product reacts with another epoxide).

  • Reflux: Heat the mixture to mild reflux (approx. 70°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The epoxide spot (

      
      ) should disappear; a more polar product spot (
      
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove solvent and excess amine.

    • Purification: If the amine is volatile, high-vacuum drying may suffice.[1] If non-volatile, purify via flash column chromatography (Silica gel, DCM:MeOH gradient).[1]

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the epoxide multiplets at

    
     2.7–2.9 ppm and 3.3 ppm.
    
  • MS: Confirm

    
     corresponds to the sum of the epoxide and amine mass.
    
Protocol B: Suzuki-Miyaura Cross-Coupling (Post-Epoxide Opening)

Objective: To extend the aromatic scaffold after the amine linker is installed. Context: Performing Suzuki coupling after ring opening is generally preferred to avoid hydrolyzing the sensitive epoxide ring under basic aqueous conditions.

Reagents:

  • Bromo-intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the bromo-intermediate, aryl boronic acid, and 1,4-dioxane. Sparge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     and the aqueous base. Seal immediately.
    
  • Reaction: Heat to 90°C for 2–12 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up:

    • Filter through a Celite pad to remove Palladium black.[1]

    • Dilute with EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      

Data Summary Table: Optimization of Conditions

ParameterStandard ConditionOptimized Condition (Sensitive Substrates)Rationale
Catalyst ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



ligand resists oxidation better and accelerates coupling.
Base ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(aq)

(anhydrous)
Anhydrous conditions prevent side-reactions with the alcohol/amine.
Solvent Toluene/WaterDioxane or DMFDioxane solubilizes polar amino-alcohol intermediates better.

Advanced Application: Synthesis of Oxazolidinones

A major application of this intermediate is in the synthesis of oxazolidinone antibacterials (analogs of Linezolid).

Workflow Visualization:

OxazolidinoneSynthesis Step1 Start: 2-[(4-Bromophenoxy)methyl]oxirane Step2 Reaction with Aniline/Amine (Epoxide Opening) Step1->Step2  Nucleophilic Attack Step3 Carbamate Formation (CDI or Phosgene equiv.) Step2->Step3  Acylation Step4 Cyclization to Oxazolidinone Step3->Step4  Intramolecular Cyclization

Figure 2: Synthetic route to oxazolidinone pharmacophores using the title compound.[1]

Protocol Modification: For Step 3/4, the amino-alcohol generated in Protocol A is treated with Carbonyl Diimidazole (CDI) (1.2 equiv) in THF at reflux. This closes the 5-membered ring, trapping the nitrogen and oxygen atoms.

Safety & Stability (HSE)

  • Genotoxicity: Epoxides are alkylating agents and potential mutagens.[1] All handling of 2-[(4-Bromophenoxy)methyl]oxirane must occur in a fume hood with double-gloving (Nitrile).[1]

  • Quenching: Unreacted epoxide waste should be quenched with an aqueous solution of amine or dilute sulfuric acid before disposal to open the ring and reduce toxicity.

  • Storage: Store at 2–8°C under inert gas. The compound is prone to slow hydrolysis if exposed to atmospheric moisture.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102766, 2-[(4-Bromophenoxy)methyl]oxirane.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link][4]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Protocol B).

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 39(3), 673-679.[1] (Context for Oxazolidinone synthesis).

Sources

Method

Application Notes &amp; Protocols: Synthesis of High-Performance Flame Retardant Materials Using 4-Bromophenyl Glycidyl Ether

Abstract: This document provides a comprehensive guide for researchers on the synthesis and evaluation of flame retardant epoxy-based materials utilizing 4-bromophenyl glycidyl ether (4-BPGE) as a key reactive monomer. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers on the synthesis and evaluation of flame retardant epoxy-based materials utilizing 4-bromophenyl glycidyl ether (4-BPGE) as a key reactive monomer. We detail two primary synthesis protocols: one employing a conventional amine curing agent and a second, more advanced method that leverages a phosphorus-containing hardener to achieve synergistic flame retardancy. The protocols are supplemented with detailed explanations of the underlying chemical mechanisms, step-by-step experimental procedures, and standardized methods for performance characterization, including thermogravimetric analysis (TGA) and industry-standard flammability tests (UL-94, LOI).

Introduction: The Imperative for Advanced Flame Retardants

Epoxy resins are indispensable thermosetting polymers, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, their inherent organic nature renders them highly flammable, posing significant fire risks in critical applications such as electronics, aerospace, and automotive components.[2][3][4][5] This limitation necessitates the incorporation of flame retardants to meet stringent safety standards.

For decades, halogenated compounds, particularly brominated molecules, have been the cornerstone of flame retardant technology for epoxy resins.[4][6] They function primarily in the gas phase during combustion; upon thermal decomposition, they release halogen radicals that interfere with and terminate the high-energy radical chain reactions of fire propagation.[4] 4-Bromophenyl glycidyl ether (4-BPGE) is a valuable reactive monomer in this class. Its glycidyl ether group allows it to be covalently integrated into the epoxy polymer backbone, preventing leaching and ensuring permanence.

Modern material science, however, seeks to enhance performance through synergistic interactions. The combination of bromine with phosphorus-based flame retardants represents a powerful strategy.[7][8][9] While bromine acts in the gas phase, phosphorus compounds are highly effective in the condensed (solid) phase.[7][8][10] During combustion, they decompose to form phosphoric acid, which promotes the dehydration of the polymer into a stable, insulating layer of char.[7][11] This char layer acts as a physical barrier, limiting the evolution of flammable gases and shielding the underlying material from heat. This dual-mode, gas- and condensed-phase action provides a level of flame retardancy that is significantly greater than the sum of its parts.[12]

This guide provides detailed protocols to synthesize and evaluate brominated epoxy resins, with a special focus on achieving this powerful bromine-phosphorus synergy.

Part 1: Synthesis of Brominated Epoxy Pre-Polymer

Principle of Synthesis

The foundational step is the creation of a brominated epoxy resin system. Rather than synthesizing a new polymer from scratch, a more practical and industrially relevant approach is to use 4-BPGE as a reactive diluent or co-monomer with a standard, commercially available epoxy resin such as Diglycidyl Ether of Bisphenol A (DGEBA). The epoxide group on 4-BPGE allows it to react alongside the DGEBA during the curing stage, effectively incorporating the bromine atom into the final cross-linked polymer network. This method allows for precise control over the final bromine content and associated flame-retardant properties.

Experimental Protocol: Preparation of 4-BPGE/DGEBA Resin Blend

This protocol describes the preparation of a 100g stock blend of epoxy resin containing a target percentage of 4-BPGE.

Materials & Reagents:

  • Diglycidyl Ether of Bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq

  • 4-Bromophenyl glycidyl ether (4-BPGE), MW = 229.07 g/mol

  • Mechanical overhead stirrer with a high-shear mixing blade

  • Heating mantle with temperature controller and thermocouple

  • Glass reaction vessel (250 mL beaker)

Procedure:

  • Calculation: Determine the desired weight percentage of 4-BPGE. For this example, we will prepare a blend with 20% 4-BPGE by weight.

    • Weight of DGEBA: 80.0 g

    • Weight of 4-BPGE: 20.0 g

  • Charging the Vessel: Add the calculated amount of DGEBA (80.0 g) to the glass reaction vessel.

  • Heating and Agitation: Place the vessel in a heating mantle and begin gentle stirring. Heat the DGEBA to 60°C to reduce its viscosity.

  • Addition of 4-BPGE: Once the DGEBA is heated and stirring smoothly, slowly add the 4-BPGE (20.0 g) to the vessel.

  • Homogenization: Increase the stirring speed to ensure thorough mixing. Maintain the temperature at 60°C and continue mixing for 30 minutes to ensure a completely homogeneous, clear blend.

  • Storage: The resulting brominated epoxy blend can be cooled to room temperature and stored in a sealed container for later use in curing reactions.

Visualization: Synthesis Workflow

SynthesisWorkflow DGEBA DGEBA Resin Reactor Reaction Vessel @ 60°C DGEBA->Reactor BPGE 4-BPGE Monomer BPGE->Reactor Mixer Mechanical Stirring (30 min) Reactor->Mixer FinalResin Homogeneous Brominated Epoxy Resin Blend Mixer->FinalResin

Caption: Workflow for preparing the brominated epoxy blend.

Part 2: Curing of the Brominated Epoxy Resin

Principle of Curing

Curing, or cross-linking, transforms the low-molecular-weight resin blend into a rigid, three-dimensional thermoset polymer. This is achieved by reacting the epoxy groups of the DGEBA and 4-BPGE with a suitable curing agent, or hardener. The choice of hardener is critical as it dictates the final properties of the material. We present two pathways: a standard amine cure and a synergistic phosphorus-based cure.

  • Amine Curing: Polyamines, such as 4,4'-diaminodiphenylmethane (DDM), are common hardeners.[13][14] The amine hydrogens react via a ring-opening addition with the epoxy groups, forming a durable polymer network.

  • Synergistic Phosphorus Curing: To achieve superior flame retardancy, a phosphorus-containing curing agent can be used.[15][16][17] Derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are particularly effective as they are reactive and can be integrated directly into the polymer structure, providing both cross-linking and a high loading of phosphorus.[1][8][18]

The stoichiometry between the epoxy resin and the hardener is paramount for achieving optimal thermomechanical properties.[6] The ideal ratio is typically one epoxy equivalent for every one equivalent of active hydrogen on the hardener.

Protocol 2.1: Curing with 4,4'-Diaminodiphenylmethane (DDM)

Materials & Reagents:

  • Brominated Epoxy Resin Blend (from Part 1)

  • 4,4'-Diaminodiphenylmethane (DDM), MW = 198.26 g/mol , Amine Hydrogen Equivalent Weight (AHEW) = 49.6 g/eq

  • Vacuum oven

  • Aluminum molds

  • Hot plate and beaker for melting DDM

Procedure:

  • Stoichiometric Calculation:

    • First, calculate the average Epoxy Equivalent Weight (EEW) of the resin blend.

      • Moles of epoxy in 80g DGEBA = 80 g / 188 g/eq = 0.425 eq

      • Moles of epoxy in 20g 4-BPGE = 20 g / 229.07 g/eq = 0.087 eq

      • Total epoxy equivalents in 100g blend = 0.425 + 0.087 = 0.512 eq

      • Average EEW of blend = 100 g / 0.512 eq = 195.3 g/eq

    • Calculate the required mass of DDM per 100g of resin blend (Parts per Hundred Resin, PHR).

      • PHR = (AHEW of DDM / EEW of blend) * 100 = (49.6 / 195.3) * 100 = 25.4 PHR

  • Preparation: Weigh 100 g of the brominated epoxy blend into a disposable cup. In a separate beaker, gently melt 25.4 g of DDM on a hotplate at ~90-100°C.

  • Mixing: Pour the molten DDM into the epoxy blend. Stir thoroughly by hand for 3-5 minutes until the mixture is uniform.

  • Degassing: Place the cup inside a vacuum chamber and apply a vacuum for 5-10 minutes to remove any entrapped air bubbles introduced during mixing.

  • Casting: Pour the bubble-free mixture into pre-heated aluminum molds.

  • Curing Schedule: Place the molds in a programmable oven and cure according to the following schedule:

    • Ramp to 120°C and hold for 1 hour.

    • Ramp to 150°C and hold for 2 hours.

    • Slowly cool to room temperature before demolding.

Protocol 2.2: Synergistic Curing with a DOPO-Based Amine

This protocol uses a DOPO-based diamine hardener to introduce both bromine and phosphorus into the final material.

Materials & Reagents:

  • Brominated Epoxy Resin Blend (from Part 1)

  • DOPO-based diamine hardener (e.g., DOPO-PDA, AHEW must be known from the supplier or synthesis)

  • Assume for this protocol an AHEW of 120 g/eq for the DOPO-hardener.

Procedure:

  • Stoichiometric Calculation:

    • Using the blend EEW of 195.3 g/eq.

    • PHR = (AHEW of DOPO-hardener / EEW of blend) * 100 = (120 / 195.3) * 100 = 61.4 PHR

  • Preparation: Weigh 100 g of the brominated epoxy blend into a disposable cup. Weigh 61.4 g of the DOPO-based hardener.

  • Mixing & Curing: Follow steps 3-6 from Protocol 2.1. The curing schedule may need to be optimized depending on the specific reactivity of the DOPO-hardener, but the schedule provided is a robust starting point.

Visualization: Curing and Network Formation

CuringProcess cluster_reactants Reactants Resin Brominated Epoxy Blend (DGEBA + 4-BPGE) Mix Mixing & Degassing Resin->Mix Hardener Curing Agent (Amine or P-Amine) Hardener->Mix Cure Thermal Curing (120°C -> 150°C) Mix->Cure Network Cross-Linked Flame Retardant Polymer Cure->Network

Caption: Generalized workflow for curing the epoxy resin.

Part 3: Performance Characterization

After synthesis, the cured material must be rigorously tested to quantify its thermal stability and flame retardant efficacy.

Thermal Stability: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[19] It is used to determine the thermal stability of the polymer. Key metrics include the onset decomposition temperature (Td5%, the temperature at which 5% weight loss occurs) and the char yield (the percentage of material remaining at high temperatures, e.g., 700°C).[2][20] For flame retardants, a higher char yield is highly desirable as it correlates with the formation of a protective insulating layer.[11]

Protocol: TGA of Cured Samples

  • Sample Preparation: Prepare small samples (5-10 mg) from the central portion of the cured plaques.

  • Instrument Setup: Place the sample in a platinum or alumina TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (to measure thermal stability without oxidation).

    • Flow Rate: 50 mL/min.

    • Temperature Program: Ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis: From the resulting weight vs. temperature curve, determine the Td5% and the final char yield at 700°C.

Flammability Testing: LOI and UL-94

Principle: Small-scale flammability tests are used to classify the fire response of materials.

  • Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that is required to support candle-like combustion of a vertically oriented sample.[21][22] According to the standard ASTM D2863, a higher LOI value signifies better flame retardancy.[2][21] Materials with an LOI above 21% (the approximate concentration of oxygen in air) are considered flame retardant.[21]

  • UL-94 Vertical Burn Test: This is the most widely used test for classifying the flammability of plastic materials for electronic devices.[23] Following ASTM D3801, a vertical specimen is subjected to two 10-second applications of a flame.[2] The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below. A V-0 rating is the best classification, indicating that combustion ceases quickly without producing flammable drips.[24][25]

Protocol: Flammability Specimen Preparation and Testing

  • Sample Preparation: Cut cured epoxy plaques into standardized test bars.

    • LOI: 130 mm x 6.5 mm x 3.0 mm.[2]

    • UL-94: 130 mm x 13.0 mm x 3.0 mm.[2]

  • Conditioning: Condition all specimens for 48 hours at 23°C and 50% relative humidity before testing.

  • LOI Testing:

    • Mount a specimen vertically in the test chimney of an LOI apparatus.

    • Ignite the top of the specimen with a pilot flame.

    • Adjust the oxygen/nitrogen ratio and observe if the sample continues to burn.

    • Systematically narrow the oxygen concentration to find the minimum percentage that sustains burning for 3 minutes or consumption of 50 mm of the sample.

  • UL-94 Testing:

    • Mount a specimen vertically in a burn chamber.

    • Place a layer of dry cotton 300 mm below the specimen.

    • Apply a calibrated flame to the bottom edge for 10 seconds and remove. Record the afterflame time (t1).

    • Immediately re-apply the flame for another 10 seconds. Record the second afterflame time (t2) and the afterglow time (t3).

    • Repeat for a total of five specimens and evaluate the results against the UL-94 classification criteria.

Visualization: Material Characterization Workflow

CharacterizationWorkflow cluster_tests Performance Evaluation CuredPolymer Cured Polymer Plaque SpecimenPrep Specimen Preparation (Cutting & Conditioning) CuredPolymer->SpecimenPrep TGA TGA (Thermal Stability, Char Yield) SpecimenPrep->TGA LOI LOI Test (ASTM D2863) SpecimenPrep->LOI UL94 UL-94 Test (Vertical Burn) SpecimenPrep->UL94 Data Data Analysis & Classification TGA->Data LOI->Data UL94->Data

Sources

Application

Application Note: Functionalizing Step-Growth Epoxy Networks with 2-[(4-Bromophenoxy)methyl]oxirane

This Application Note provides a comprehensive technical guide for the utilization of 2-[(4-Bromophenoxy)methyl]oxirane (commonly referred to as 4-Bromophenyl Glycidyl Ether or 4-BPGE ) in step-growth polymerization syst...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-[(4-Bromophenoxy)methyl]oxirane (commonly referred to as 4-Bromophenyl Glycidyl Ether or 4-BPGE ) in step-growth polymerization systems.[1]

While 4-BPGE is a monofunctional epoxide (


) in the context of standard amine/anhydride curing, it is a critical reactive modifier  used to introduce flame retardancy, adjust crosslink density, and study reaction kinetics in epoxy-amine step-growth networks. This guide details its incorporation into bifunctional epoxy systems (e.g., DGEBA) to create functionalized thermosets.[1]

[1]

Executive Summary

Step-growth polymerization of epoxy resins typically involves the reaction of bis-epoxides (A2 monomers) with polyamines or anhydrides (B3/B4 monomers) to form infinite networks.[1] 2-[(4-Bromophenoxy)methyl]oxirane (4-BPGE) serves as a specialized A1-type reactive diluent and functionalizer .[1]

Unlike standard diluents, the brominated aromatic moiety in 4-BPGE provides:

  • Flame Retardancy: Introduction of halogenated aromatic groups into the polymer backbone.[1]

  • Kinetic Benchmarking: Due to its electronic similarity to DGEBA but simplified structure, it is the "gold standard" model compound for determining kinetic rate constants (

    
    ) in epoxy-amine step-growth mechanisms.[1]
    
  • Network Regulation: It acts as a chain terminator, allowing precise control over molecular weight between crosslinks (

    
    ) and glass transition temperature (
    
    
    
    ).[1]

Material Properties & Safety

PropertyValueNotes
Molecular Weight 229.07 g/mol Monodisperse
Physical State Crystalline Solid / LiquidMP: ~50°C; often supercooled liquid
Epoxy Equivalent Weight (EEW) 229 g/eqTheoretical (Pure)
Functionality (

)
1 (Epoxide)Acts as chain terminator in step-growth
Bromine Content ~34.9% (w/w)High halogen density for flame retardancy
Boiling Point >150°C (at reduced pressure)Low volatility compared to aliphatic diluents

Safety Protocol: 4-BPGE is an alkylating agent.[1] Use nitrile gloves, fume hood, and eye protection. It is a skin sensitizer; avoid contact.[1]

Reaction Mechanism: Step-Growth Polyaddition[1][4]

The polymerization mechanism involving 4-BPGE is a nucleophilic step-growth polyaddition .[1] In a typical formulation containing a base resin (DGEBA), 4-BPGE, and a Diamine, the amine hydrogens react with the epoxide rings.

Mechanistic Pathway

The reaction proceeds in two distinct kinetic steps, catalyzed by hydroxyl groups (autocatalysis):

  • Primary Amine Addition (

    
    ):  The primary amine attacks the least sterically hindered carbon of the oxirane ring.
    
  • Secondary Amine Addition (

    
    ):  The resulting secondary amine reacts with another epoxide group.[1][2][3]
    

Because 4-BPGE is monofunctional, it consumes amine hydrogens without contributing to chain extension, effectively "capping" the growing network or creating pendant brominated side-chains.[1]

Visualizing the Pathway (Graphviz)

EpoxyAmineMechanism cluster_legend Kinetic Effect of 4-BPGE Amine Primary Amine (R-NH2) Transition1 Transition State (H-Bond Stabilized) Amine->Transition1 Nucleophilic Attack Epoxide 4-BPGE (Epoxide) Epoxide->Transition1 SecAmine Secondary Amine (Linear Adduct) Transition1->SecAmine k1 (Ring Opening) TertAmine Tertiary Amine (Branched/Capped) SecAmine->TertAmine + 4-BPGE (k2) Hydroxyl Hydroxyl Group (Autocatalyst) Hydroxyl->Transition1 Catalysis Note 4-BPGE acts as a 'Dead End' creating pendant Br-groups instead of crosslinks.

Caption: Step-growth mechanism showing the conversion of primary amines to secondary/tertiary amines via reaction with 4-BPGE. Note the role of hydroxyl autocatalysis.

Experimental Protocol: Synthesis of Brominated Epoxy Networks

This protocol describes the co-polymerization of 4-BPGE with Diglycidyl Ether of Bisphenol A (DGEBA) using 4,4'-Diaminodiphenylmethane (DDM) as the curing agent.

Reagents[1][7]
  • Monomer A1: DGEBA (e.g., DER 332), EEW

    
     172-176 g/eq.[1]
    
  • Modifier A2: 4-BPGE (2-[(4-Bromophenoxy)methyl]oxirane), EEW = 229 g/eq.[1][4]

  • Curing Agent B: 4,4'-Diaminodiphenylmethane (DDM), AHEW (Amine Hydrogen Equivalent Weight) = 49.5 g/eq.[1]

Stoichiometric Calculations

To ensure a complete network without unreacted functionality, maintain a 1:1 ratio of Epoxide groups to Amine Hydrogens.

Equation for Modified Resin EEW (


): 


[1]

Where


 is the weight of each component.
Step-by-Step Procedure

Step 1: Resin Blending (The "A" Side)

  • Weigh 90g of DGEBA and 10g of 4-BPGE into a glass reactor. (Ratio can be adjusted based on desired Br content).

  • Heat the mixture to 60°C under magnetic stirring to melt the 4-BPGE (if solid) and ensure a homogeneous blend.

  • Degas the mixture under vacuum (-0.1 MPa) for 15 minutes to remove trapped air.

Step 2: Curing Agent Preparation (The "B" Side)

  • Melt DDM (MP ~89°C) in a separate container at 95°C .

  • Critical Insight: Do not overheat DDM to prevent oxidation (darkening).[1]

Step 3: Mixing and Casting

  • Calculate the required mass of DDM based on the

    
     of the blend.
    
    • Example: If

      
       g/eq, for 100g resin blend, you need 
      
      
      
      g of DDM.[1]
  • Add the molten DDM to the resin blend at 80°C .

  • Stir rapidly for 2 minutes. The mixture will become clear.

  • Pour the mixture immediately into a pre-heated aluminum mold (coated with release agent).

Step 4: Cure Cycle (Step-Growth Polymerization)

  • Stage 1 (Gelation): 80°C for 2 hours. This low temperature prevents exotherm runaway and allows the step-growth linear extension to occur before crosslinking locks the morphology.

  • Stage 2 (Vitrification): 150°C for 4 hours. This drives the reaction of secondary amines (

    
    ) and ensures complete conversion (
    
    
    
    ).
  • Cooling: Cool slowly (1°C/min) to room temperature to minimize internal stress.

Characterization & Validation

Spectroscopic Validation (FTIR)

To validate the step-growth mechanism, monitor the following peaks:

  • 915 cm⁻¹ (Oxirane Ring): Must disappear (>98% conversion) in the final product.

  • 3300-3500 cm⁻¹ (Hydroxyl/Amine): A broad -OH band will appear as the epoxide ring opens.[1] The primary amine doublet (3400/3300 cm⁻¹) should disappear.[1]

Thermal Analysis (DSC)
  • Plasticization Effect: As the content of 4-BPGE increases, the Crosslink Density (

    
    ) decreases because 4-BPGE terminates chains.
    
  • Expectation:

    
     will decrease relative to pure DGEBA/DDM networks.[1]
    
  • Validation: A single

    
     indicates a homogeneous copolymer network.[1] Two 
    
    
    
    s indicate phase separation (improper mixing).[1]
Data Summary Table[1]
ParameterPure DGEBA/DDMDGEBA + 10% 4-BPGEDGEBA + 20% 4-BPGE

(DSC)
~165°C~155°C~142°C
Char Yield (TGA) 18%24%31%
Gel Time (at 100°C) 15 min18 min22 min

Note: 4-BPGE slows gelation slightly due to dilution of functional groups and lower functionality.

Workflow Diagram

Workflow Start Start: Raw Materials Calc Calculate Stoichiometry (EEW_mix vs AHEW) Start->Calc Blend Melt Blending (DGEBA + 4-BPGE) 60°C, Vacuum Calc->Blend Mix Add Curing Agent (Molten DDM) 80°C Blend->Mix Cure1 Step-Growth Cure I 80°C, 2 hrs (Linear Extension) Mix->Cure1 Cure2 Step-Growth Cure II 150°C, 4 hrs (Crosslinking) Cure1->Cure2 Analyze Characterization (DSC, FTIR, LOI) Cure2->Analyze

Caption: Operational workflow for synthesizing 4-BPGE modified epoxy networks.

References

  • Pascault, J. P., & Williams, R. J. J. (2010).[1] Epoxy Polymers: New Materials and Innovations. Wiley-VCH.[1] (Authoritative text on epoxy step-growth kinetics).

  • Levchik, S. V., & Weil, E. D. (2004).[1] "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature." Polymer International, 53(12), 1901-1929.[1] Link[1]

  • Ellis, B. (1993).[1][2] Chemistry and Technology of Epoxy Resins. Springer Netherlands.[1] (Foundational reference for epoxy equivalent weight calculations).

  • PubChem. (2023).[1] "2-[(4-Bromophenoxy)methyl]oxirane Compound Summary." National Library of Medicine.[1] Link

  • Riccardi, C. C., & Williams, R. J. J. (1986).[1] "A kinetic scheme for an amine-epoxy reaction with simultaneous etherification." Journal of Applied Polymer Science, 32(5), 3445-3456.[1] (Kinetic modeling of mono-epoxides).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of 2-[(4-Bromophenoxy)methyl]oxirane Synthesis

Executive Summary & Chemical Profile This guide provides an optimized technical framework for the synthesis of 2-[(4-Bromophenoxy)methyl]oxirane (also known as 4-Bromophenyl glycidyl ether).[1] This compound is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an optimized technical framework for the synthesis of 2-[(4-Bromophenoxy)methyl]oxirane (also known as 4-Bromophenyl glycidyl ether).[1] This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., β-blockers, antifungal agents) and high-performance epoxy resins.[1]

The primary challenge in this synthesis is controlling the competition between the desired O-alkylation and the formation of oligomeric by-products (bis-ethers) or epoxide ring opening (hydrolysis). This guide prioritizes a Phase-Transfer Catalysis (PTC) approach to maximize yield and purity.[1]

PropertySpecification
CAS Number 2212-06-8
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical State Low-melting solid (MP: 48–52 °C)
Solubility Soluble in acetone, chloroform, ethyl acetate; insoluble in water.[1]

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to minimize oligomerization by leveraging the "excess reagent" principle and utilizing a solid-liquid PTC system to reduce hydrolytic side reactions.[1]

Reagents & Stoichiometry
  • Substrate: 4-Bromophenol (1.0 equiv)

  • Reagent/Solvent: Epichlorohydrin (5.0 – 8.0 equiv) [Note: Acts as both reactant and solvent][1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, pulverized (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)[1]

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge 4-Bromophenol and Epichlorohydrin. Stir until dissolved.

  • Catalyst Addition: Add TBAB. Heat the mixture to 60°C .

  • Base Addition: Add K₂CO₃ in 3-4 portions over 30 minutes. [Rationale: Gradual addition controls exotherm and prevents rapid viscosity changes.][1]

  • Reaction: Increase temperature to 100°C (Reflux) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solid salts (KCl/KBr/Excess K₂CO₃).[1] Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone and the bulk of excess epichlorohydrin.

  • Purification:

    • Option A (High Purity): Recrystallize the residue from hot Isopropanol or Ethanol/Water mix.[1]

    • Option B (Standard): High-vacuum distillation (if liquid at ambient temp due to supercooling) or silica gel chromatography.[1]

Technical Troubleshooting & FAQs

Module 1: Yield & Selectivity

Q: My yield is low (<60%), and I see a large baseline spot on TLC. What is happening? A: You are likely forming the Bis-ether (Oligomer) .[1]

  • Cause: If the concentration of Epichlorohydrin is too low, the generated phenoxide ion attacks the product (the epoxide) instead of a fresh Epichlorohydrin molecule.

  • Solution: Increase the Epichlorohydrin:Phenol ratio to at least 5:1 . The excess Epichlorohydrin statistically favors the primary reaction.

Q: Why use K₂CO₃ instead of NaOH? A: Hydrolytic Stability. NaOH is a strong base and produces water as a byproduct immediately upon deprotonation. Water can attack the epoxide ring, forming the diol (glycol) impurity. K₂CO₃ is milder and, when used in an anhydrous solid-liquid PTC system, minimizes the water content in the organic phase, preserving the epoxide ring.

Module 2: Reaction Kinetics

Q: The reaction is sluggish even at reflux. How can I accelerate it? A: Check your Catalyst and Agitation .[1]

  • Catalyst: Ensure you are using a quaternary ammonium salt (like TBAB or TEBA).[1] Without it, the solid carbonate cannot effectively deprotonate the phenol in the organic phase.

  • Agitation: This is a heterogeneous reaction (Solid Base + Liquid Reactants).[1] Vigorous mechanical stirring is non-negotiable to maintain surface area contact.[1]

Module 3: Purification

Q: How do I efficiently remove the excess Epichlorohydrin? A: Epichlorohydrin has a boiling point of ~116°C.

  • Protocol: Use a rotary evaporator with a water bath at 60°C and a vacuum of <20 mbar.

  • Warning: Do not overheat (>120°C) during stripping, as this can induce polymerization of the product or the remaining epichlorohydrin.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the PTC-mediated pathway and the competing side reaction (Oligomerization) that must be suppressed.[1]

ReactionMechanism Phenol 4-Bromophenol Phenoxide Phenoxide Anion (Organic Phase) Phenol->Phenoxide Deprotonation (Phase Transfer) Base Solid K2CO3 Base->Phenoxide Surface Action PTC TBAB (Catalyst) PTC->Phenoxide Transport Intermediate Halohydrin Intermediate Phenoxide->Intermediate SN2 Attack Epi Epichlorohydrin (Excess) Epi->Intermediate Product 2-[(4-Bromophenoxy)methyl]oxirane (Target) Intermediate->Product Ring Closure (-KCl/KBr) SideProduct Bis-Ether (Oligomer) Product->SideProduct Reaction with Phenoxide (If Epi low)

Caption: PTC-mediated synthesis pathway highlighting the critical branching point where excess Epichlorohydrin prevents oligomer formation.

Figure 2: Optimized Workflow Logic

Workflow Start Start: 4-Bromophenol + Epichlorohydrin (5-8 eq) CatAdd Add TBAB (5 mol%) Heat to 60°C Start->CatAdd BaseAdd Add K2CO3 (2 eq) Slow Addition CatAdd->BaseAdd React Reflux (100°C) 3-5 Hours BaseAdd->React Check TLC Check: Phenol Consumed? React->Check Check->React No (Extend Time) Filter Cool & Filter Salts Check->Filter Yes Evap Vac. Distillation (Remove Excess Epi) Filter->Evap Cryst Recrystallize (Isopropanol) Evap->Cryst

Caption: Step-by-step decision matrix for the synthesis and purification of 4-bromophenyl glycidyl ether.

Comparative Data: Base & Solvent Effects[7]

The following table summarizes why the K₂CO₃ / Neat Epichlorohydrin method is superior for this specific substrate.

Condition SetBaseSolventYieldPurity ProfileNotes
Method A (Recommended) K₂CO₃ Epichlorohydrin (Neat) 92-95% High Minimal hydrolysis; simple workup.[1]
Method B (Traditional)NaOH (aq)Toluene/Water75-80%ModerateHigh hydrolysis risk (diol formation).[1]
Method C (Homogeneous)NaHDMF85-88%HighDifficult workup (DMF removal); Safety risk (H₂ gas).[1]

References

  • PubChem. (n.d.).[1] 2-[(4-Bromophenoxy)methyl]oxirane (Compound Summary). National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • Google Patents. (2012).[1] CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method.[1][3] Retrieved October 26, 2023, from

  • Royal Society of Chemistry. (2018).[1][4] In situ epoxide generation... and the use of epichlorohydrin.[5] Royal Society Open Science.[1] Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2008).[1] Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate.[1][6] Reactive and Functional Polymers.[1][6] Retrieved October 26, 2023, from [Link]

Sources

Optimization

Technical Support Center: 4-Bromophenyl Glycidyl Ether Reactions

Welcome to the Technical Support Center for 4-Bromophenyl glycidyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Bromophenyl glycidyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions regarding side product formation in reactions involving 4-Bromophenyl glycidyl ether, providing in-depth technical guidance and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Synthesis of 4-Bromophenyl Glycidyl Ether

Q1: What are the primary side products observed during the synthesis of 4-Bromophenyl glycidyl ether via the Williamson ether synthesis?

A1: The Williamson ether synthesis, reacting 4-bromophenol with epichlorohydrin in the presence of a base, is a standard method for preparing 4-Bromophenyl glycidyl ether. However, several side products can arise. The most common is the formation of 1,3-bis(4-bromophenoxy)propan-2-ol . This occurs when the newly formed glycidyl ether reacts with another molecule of 4-bromophenoxide. Additionally, hydrolysis of the epoxide ring of either the product or epichlorohydrin can occur if water is present, leading to the formation of the corresponding diols. Incomplete reaction will also leave unreacted 4-bromophenol .

Q2: How can I minimize the formation of these side products during synthesis?

A2: To minimize side product formation, careful control of reaction conditions is crucial.

  • Stoichiometry: Use a slight excess of epichlorohydrin to ensure complete consumption of the 4-bromophenoxide, which reduces the formation of the bis-ether byproduct.

  • Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of side products.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the epoxide rings.

  • Slow Addition: Adding the base or 4-bromophenol slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

Troubleshooting Guide: Reactions of 4-Bromophenyl Glycidyl Ether

This section provides solutions to common problems encountered during the use of 4-Bromophenyl glycidyl ether in subsequent reactions, such as with amine nucleophiles.

Issue 1: Low Yield of the Desired Amine Adduct
Potential Cause Troubleshooting Strategy Scientific Rationale
Oligomerization of the Glycidyl Ether 1. Use a less sterically hindered amine if possible.2. Run the reaction at a lower temperature.3. Use a solvent that does not favor polymerization.The hydroxyl group formed after the initial amine addition can act as a nucleophile, attacking another molecule of the glycidyl ether and initiating oligomerization. Lower temperatures and less reactive conditions can disfavor this side reaction.[1]
Incomplete Reaction 1. Increase the reaction time.2. Use a slight excess of the amine nucleophile.3. Add a catalytic amount of a protic solvent like isopropanol.The reaction between an amine and a glycidyl ether can be slow, especially with less nucleophilic amines. The hydroxyl group generated during the reaction can catalyze the reaction; a protic solvent can have a similar effect.[2]
Side reaction with the Bromine Substituent 1. Use milder reaction conditions (lower temperature, less reactive base if applicable).2. Consider a different synthetic route if nucleophilic aromatic substitution is a persistent issue.While generally stable, the bromine on the aromatic ring can undergo nucleophilic aromatic substitution under harsh conditions, especially with strong nucleophiles and high temperatures, leading to undesired byproducts.
Issue 2: Formation of Multiple Products in Reactions with Amines
Potential Cause Troubleshooting Strategy Scientific Rationale
Reaction of Primary Amine to form Secondary and Tertiary Amines 1. Use a large excess of the primary amine to favor the formation of the mono-adduct.2. Control the stoichiometry carefully if the di-adduct is desired.Primary amines can react twice with glycidyl ethers, first forming a secondary amine and then a tertiary amine. The relative rates of these two reactions can be influenced by steric hindrance and reaction conditions.[2][3]
Regioselectivity of Epoxide Ring Opening 1. For attack at the less substituted carbon (SN2), use a strong, non-bulky nucleophile under basic or neutral conditions.2. For attack at the more substituted carbon (SN1-like), use acidic conditions.The regioselectivity of the epoxide ring opening is highly dependent on the reaction conditions. Under basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. Under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge.[4][5][6]
Issue 3: Presence of 3-(4-bromophenoxy)propane-1,2-diol in the Product Mixture
Potential Cause Troubleshooting Strategy Scientific Rationale
Hydrolysis of 4-Bromophenyl glycidyl ether 1. Ensure all reagents and solvents are anhydrous.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. If an aqueous workup is necessary, perform it quickly and at a low temperature.The epoxide ring of 4-Bromophenyl glycidyl ether is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding diol. The presence of water in the reaction mixture or during workup can lead to this side product.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromophenyl Glycidyl Ether

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-bromophenol and a suitable anhydrous solvent (e.g., acetone or acetonitrile).

  • Base Addition: Add a slight molar excess of a powdered anhydrous base (e.g., potassium carbonate).

  • Epichlorohydrin Addition: Slowly add a slight molar excess of epichlorohydrin to the stirred suspension.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and wash the filter cake with the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reaction of 4-Bromophenyl Glycidyl Ether with a Primary Amine
  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromophenyl glycidyl ether in a suitable solvent (e.g., ethanol or isopropanol).

  • Amine Addition: Add the primary amine to the solution. The stoichiometry will depend on whether the mono- or di-adduct is the desired product. For the mono-adduct, a large excess of the amine is recommended.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to isolate the desired product.

Data Presentation

Side ProductFormation PathwayKey Prevention Strategies
1,3-bis(4-bromophenoxy)propan-2-ol Reaction of 4-Bromophenyl glycidyl ether with 4-bromophenoxideUse a slight excess of epichlorohydrin during synthesis.
3-(4-bromophenoxy)propane-1,2-diol Hydrolysis of the epoxide ringUse anhydrous reagents and solvents; perform reactions under an inert atmosphere.
Oligomers/Polymers Self-polymerization of the glycidyl etherControl reaction temperature; use appropriate solvents.
Di-adduct with primary amines Further reaction of the initial mono-adductUse a large excess of the primary amine.

Visualizations

Diagram 1: Common Side Products in 4-Bromophenyl Glycidyl Ether Synthesis

G 4-Bromophenol 4-Bromophenol 4-Bromophenyl glycidyl ether 4-Bromophenyl glycidyl ether 4-Bromophenol->4-Bromophenyl glycidyl ether Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->4-Bromophenyl glycidyl ether 1,3-bis(4-bromophenoxy)propan-2-ol 1,3-bis(4-bromophenoxy)propan-2-ol 4-Bromophenyl glycidyl ether->1,3-bis(4-bromophenoxy)propan-2-ol Reaction with 4-bromophenoxide 3-(4-bromophenoxy)propane-1,2-diol 3-(4-bromophenoxy)propane-1,2-diol 4-Bromophenyl glycidyl ether->3-(4-bromophenoxy)propane-1,2-diol Hydrolysis G 4-Bromophenyl glycidyl ether 4-Bromophenyl glycidyl ether Mono-adduct Mono-adduct 4-Bromophenyl glycidyl ether->Mono-adduct 1st Addition Di-adduct Di-adduct 4-Bromophenyl glycidyl ether->Di-adduct Oligomers Oligomers 4-Bromophenyl glycidyl ether->Oligomers Self-polymerization Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Mono-adduct Mono-adduct->Di-adduct 2nd Addition

Caption: Reaction of 4-Bromophenyl glycidyl ether with a primary amine, leading to the desired adducts and potential oligomeric side products.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry, 48(1), 94-97.
  • Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (1994). The reaction of epoxides with amines and aminols in the presence of metal salts. A chemo-, regio-, and stereoselective synthesis of β-amino alcohols. Tetrahedron Letters, 35(4), 433-436.
  • Mito, Y., & Sakai, T. (2002). Reaction of glycidyl phenyl ether with imines: A model study of latent hardeners of epoxy resins in the presence of water. Journal of Polymer Science Part A: Polymer Chemistry, 40(7), 971-975.
  • Nakamura, Y., & Nishikubo, T. (1988). Oligomerization of substituted phenyl glycidyl ethers with tertiary amine. Journal of the Adhesion Society of Japan, 24(7), 275-281.
  • Terasaki, M., Shiraishi, F., Nishikawa, T., & Makino, M. (2006). Identification and estrogenic characterization of impurities in commercial bisphenol A diglycidyl ether (BADGE). Chemosphere, 64(1), 35-43.
  • Charlesworth, J. M. (1984). The reaction kinetics of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine. Journal of Polymer Science: Polymer Chemistry Edition, 22(3), 579-591.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Oxazolidinone Synthesis from 4-Bromophenyl Glycidyl Ether

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges and byproduct formation during the synthesis of oxazolidinone de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges and byproduct formation during the synthesis of oxazolidinone derivatives starting from 4-bromophenyl glycidyl ether. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic strategies. The methodologies and insights provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.

Section 1: The Ideal Synthetic Pathway

The synthesis of N-aryl oxazolidinones from glycidyl ethers is a cornerstone reaction for creating the core scaffold of several important pharmaceutical agents. The archetypal reaction involves the nucleophilic attack of an amine or a related nitrogen species on the terminal carbon of the epoxide ring of 4-bromophenyl glycidyl ether. This is typically followed by an intramolecular cyclization to form the stable, five-membered oxazolidinone ring.

Ideal_Pathway Reactants 4-Bromophenyl Glycidyl Ether + Amine (R-NH2) Intermediate Amino Alcohol Intermediate (1-(4-bromophenoxy)-3-(alkylamino)propan-2-ol) Reactants->Intermediate Epoxide Ring-Opening Product Target Oxazolidinone (3-Alkyl-5-((4-bromophenoxy)methyl) oxazolidin-2-one) Intermediate->Product Intramolecular Cyclization Cyclization Carbonyl Source (e.g., CDI, Phosgene, Diethyl Carbonate) + Base Cyclization->Intermediate

Caption: Ideal reaction workflow for oxazolidinone synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to address specific experimental issues directly.

Q1: My reaction produced a significant amount of a viscous, high-molecular-weight polymer, and my yield of the desired oxazolidinone is very low. What is this byproduct and why did it form?

A1: Root Cause Analysis & Mechanism

The byproduct you are observing is almost certainly a polyether, resulting from the homopolymerization of 4-bromophenyl glycidyl ether. Epoxides, particularly under catalytic conditions, can react with each other in a chain-growth polymerization process.[1] This side reaction becomes dominant when the rate of polymerization outcompetes the rate of the desired nucleophilic addition by your amine or carbamate.

Common Triggers:

  • Presence of Strong Lewis Acids or Bases: Trace amounts of strong acids or bases can initiate the polymerization cascade.

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of polymerization more significantly than the desired bimolecular reaction.

  • Slow Nucleophilic Attack: If your nitrogen nucleophile is sterically hindered or has low nucleophilicity, the glycidyl ether has more opportunity to react with itself or another opened epoxide.[2]

Competing_Pathways cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Undesired Pathway Start 4-Bromophenyl Glycidyl Ether Desired_Intermediate Amino Alcohol Intermediate Start->Desired_Intermediate + R-NH2 Polymer_Intermediate Dimer / Oligomer Start->Polymer_Intermediate Initiation Desired_Product Target Oxazolidinone Desired_Intermediate->Desired_Product Cyclization Polymer_Product Polyether Byproduct Polymer_Intermediate->Polymer_Product Propagation

Caption: Competing reaction pathways leading to desired product or polymer.

Troubleshooting & Prevention Protocol

To favor the formation of the oxazolidinone, reaction conditions must be carefully controlled.

ParameterRecommendationRationale
Temperature Maintain temperature between 25-80 °C.Minimizes the rate of thermally induced polymerization. Monitor reaction progress by TLC or LC-MS to avoid unnecessary heating.[3]
Catalyst Use mild catalysts like LiOH or specific organocatalysts such as tetraarylphosphonium salts.[4][5]Stronger bases (e.g., t-BuOK) or Lewis acids can aggressively promote polymerization.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile.Ensures the glycidyl ether is consumed by the desired reaction pathway.
Solvent Use anhydrous aprotic polar solvents like DMF or acetonitrile.Solvents must be free of water or alcohols which can act as competing nucleophiles or initiators.[6]

Step-by-Step Mitigation Protocol:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

  • Use freshly distilled or anhydrous grade solvents.

  • Dissolve the amine nucleophile in the chosen solvent.

  • Add the 4-bromophenyl glycidyl ether dropwise to the amine solution at room temperature over 30-60 minutes.

  • After the addition is complete, slowly warm the reaction to the target temperature (e.g., 60 °C) and monitor its progress.

Q2: I've isolated an unexpected isomer of my product. The mass is correct, but the NMR spectrum is inconsistent with the expected 5-((4-bromophenoxy)methyl)oxazolidin-2-one structure. What happened?

A2: Regioselectivity of Epoxide Ring-Opening

This issue stems from a lack of regioselectivity during the initial nucleophilic attack on the epoxide ring. While attack at the sterically less hindered terminal carbon (C3) is generally favored to produce the desired β-amino alcohol precursor, attack at the internal carbon (C2) can also occur. This alternative pathway leads to the formation of an α-amino alcohol, which upon cyclization would yield a six-membered 1,4-oxazinan-3-one ring or a different oxazolidinone isomer.

Regioselectivity cluster_desired Pathway A: Terminal Attack (Favored) cluster_undesired Pathway B: Internal Attack (Disfavored) Epoxide 4-Bromophenyl Glycidyl Ether + R-NH2 Attack_A Attack at Terminal Carbon Epoxide->Attack_A Sₙ2 Attack_B Attack at Internal Carbon Epoxide->Attack_B Sₙ2 Intermediate_A β-Amino Alcohol Attack_A->Intermediate_A Product_A Desired 5-membered Oxazolidinone Ring Intermediate_A->Product_A Cyclization Intermediate_B α-Amino Alcohol Attack_B->Intermediate_B Product_B Isomeric Byproduct (e.g., 6-membered ring) Intermediate_B->Product_B Cyclization

Caption: Regioselective pathways for epoxide ring-opening.

Controlling Regioselectivity:

The outcome of the nucleophilic attack is highly dependent on the reaction conditions.

FactorTo Favor Terminal Attack (Desired)Rationale
Reaction Type Sₙ2-favored conditions.Basic or neutral conditions favor attack at the less sterically hindered carbon.
Catalyst Use catalysts known to promote high regioselectivity, such as certain tetraarylphosphonium salts.[5]These catalysts can pre-coordinate with the epoxide and direct the incoming nucleophile.
Solvent Aprotic polar solvents (DMF, DMSO).These solvents stabilize the transition state of the Sₙ2 reaction without participating as nucleophiles.

Experimental Recommendation: To confirm the structure of your byproduct, advanced NMR techniques (like HMBC and HSQC) are invaluable. To prevent its formation, strictly adhere to neutral or mildly basic conditions and consider screening catalysts designed for high regioselectivity in epoxide aminolysis.

Q3: My reaction stalls after forming the amino alcohol intermediate, and I'm getting poor conversion to the final oxazolidinone. How can I drive the cyclization to completion?

A3: Optimizing the Intramolecular Cyclization Step

Formation of the amino alcohol is only the first step. The subsequent intramolecular cyclization to form the five-membered ring is often the rate-limiting step and requires specific activation. If this step is inefficient, the intermediate will accumulate.

Common Causes for Incomplete Cyclization:

  • Ineffective Carbonyl Source: If you are performing a one-pot, three-component reaction, the carbonylating agent (e.g., diethyl carbonate, CO₂) may not be sufficiently reactive under your conditions.

  • Inappropriate Base: The chosen base may not be strong enough to deprotonate the alcohol or amine, which is necessary to initiate the ring-closing attack.

  • Reversibility: Under certain conditions, the cyclization can be reversible or may not be thermodynamically favored.

Strategies to Promote Efficient Cyclization:

StrategyRecommended ReagentsConditions & Notes
Two-Step Procedure Isolate the amino alcohol first.After purification, react the intermediate with a highly reactive carbonylating agent. This is often the cleanest method.
High-Reactivity Carbonylating Agents Phosgene, Triphosgene, Carbonyldiimidazole (CDI), Chloroformates.These are highly effective but may require careful handling due to toxicity (phosgene) or moisture sensitivity (CDI). The reaction of an amino alcohol with phosgene is a classic method for oxazolidinone synthesis.[6][7]
Transesterification Approach Diethyl carbonate or Dimethyl carbonate.Requires higher temperatures and a strong base (e.g., NaH, K₂CO₃) to drive the reaction by removing the alcohol byproduct (ethanol/methanol).[8]

Recommended Protocol for CDI-Mediated Cyclization:

  • Isolate and purify the crude 1-(4-bromophenoxy)-3-(alkylamino)propan-2-ol intermediate via column chromatography or recrystallization.[9][10]

  • Dissolve the purified amino alcohol in anhydrous THF or DCM under an N₂ atmosphere.

  • Cool the solution to 0 °C.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup to quench excess CDI and purify the resulting oxazolidinone.

References

  • Technical Support Center: Optimization of 4-Oxazolidinone Synthesis. Benchchem.
  • Mancini, A., et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2018(5), pp.184-201.
  • Organic Chemistry Portal. Synthesis of oxazolidinones.
  • Tas, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, pp.1746-1755. Available from: [Link]

  • Tas, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Institutes of Health.
  • Al-Sultani, K. H., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Egyptian Journal of Chemistry.
  • de Souza, A. S., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Omega. Available from: [Link]

  • BenchChem. (n.d.). Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals.
  • Mokganya, P. M., et al. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 14(1), e202400432. Available from: [Link]

  • Shymanska, N. V., et al. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie.
  • CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.
  • Mokganya, P. M., et al. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

  • Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 19(21), pp.5786-5789. Available from: [Link]

  • WO2019081210A1 - Catalysts for making oxazolidinone materials. Google Patents.
  • Shechter, L., et al. (1956). Glycidyl ether reactions with amines. Industrial & Engineering Chemistry.
  • Investigations on the formation of linear poly(2-oxazolidinone). (2025). Available from: [Link]

  • Singh, G., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 410283. Available from: [Link]

  • Reaction of glycidyl phenyl ether with imines: A model study of latent hardeners of epoxy resins in the presence of water. (2002). ResearchGate. Available from: [Link]

  • Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. (n.d.). The Royal Society of Chemistry.
  • The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. (1979). DTIC. Available from: [Link]

  • Noureddini, H., & Timm, D. C. (1994). First Shell Substitution Effects: Diglycidyl Ether of Bisphenol A cured with 4,4'-Diaminodiphenylmethane. UNL Digital Commons. Available from: [Link]

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Optimization

Technical Support Center: Regiocontrol in 2-[(4-Bromophenoxy)methyl]oxirane Ring-Opening

Current Status: Operational Ticket Subject: Optimizing Regioselectivity & Yield for Aryl Glycidyl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Mechanistic Lands...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Subject: Optimizing Regioselectivity & Yield for Aryl Glycidyl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Landscape

The Substrate: 2-[(4-Bromophenoxy)methyl]oxirane (4-Bromophenyl glycidyl ether). The Challenge: This substrate contains a "soft" steric bias (the phenoxymethyl group) and an electron-withdrawing 4-bromo substituent. While the phenoxy group is separated from the epoxide by a methylene spacer, it still exerts electronic influence. The primary challenge is not just determining where the nucleophile attacks, but preventing competitive oligomerization and controlling enantioselectivity during the opening.

The Regioselectivity Rulebook

The ring-opening of this epoxide is governed by a competition between Steric Control (


-like) and Electronic Control  (Carbocation-like/

-like).
Factor

-Attack (Terminal)

-Attack (Internal)
Mechanism Dominant (

).
Nucleophile attacks the less hindered primary carbon.
Rare. Requires extreme electronic activation or specific directing groups.
Product Secondary Alcohol (Target for

-blocker linkers).
Primary Alcohol (Isomeric impurity).
Conditions Basic, Neutral, or mild Lewis Acid.Strong Acid (Protic/Lewis) can shift preference but often leads to mixtures.

Visualizing the Decision Matrix

Before selecting a protocol, identify your specific constraint using this logic flow.

Regioselectivity_Decision_Tree Start Start: Define Goal Goal_Type What is your target? Start->Goal_Type Target_Sec Secondary Alcohol (Standard Linker) Goal_Type->Target_Sec Standard Opening Target_Pri Primary Alcohol (Internal Attack) Goal_Type->Target_Pri Reverse Regio Target_Chiral Enantiopure Product Goal_Type->Target_Chiral Chiral Purity Condition_A Protocol 1: Mg(ClO4)2 or HFIP (High Regio-fidelity) Target_Sec->Condition_A Amine Nuc Condition_B Protocol 2: Fe(III) Triflate (Mild Activation) Target_Sec->Condition_B Alcohol Nuc Warning Requires Al-Catalysts or Cyclic Sulfate route Target_Pri->Warning Difficult Condition_C Protocol 3: Jacobsen HKR (Co-Salen) Target_Chiral->Condition_C Racemic Start

Figure 1: Decision matrix for selecting the optimal catalytic system based on the desired product isomer.

Troubleshooting Guide (FAQ)

Issue 1: "I am observing significant polymerization/oligomerization."

Diagnosis: The alkoxide generated after the initial ring-opening is acting as a nucleophile for unreacted epoxide. This is common with glycidyl ethers due to the flexibility of the ether linkage. Corrective Action:

  • Switch Solvent to HFIP (Hexafluoroisopropanol): HFIP acts as a hydrogen-bond donor, activating the epoxide oxygen while simultaneously "caging" the resulting nucleophilic alkoxide, preventing it from reacting further.

  • Inverse Addition: Do not add the nucleophile to the epoxide. Add the epoxide slowly to a solution of the nucleophile to keep the nucleophile concentration high relative to the epoxide.

Issue 2: "The reaction is sluggish with bulky amines."

Diagnosis: Steric hindrance at the terminal carbon is blocking the


 trajectory.
Corrective Action: 
  • Catalyst Upgrade: Use Magnesium Perchlorate (

    
    ) . The 
    
    
    
    ion is a "hard" Lewis acid that coordinates tightly to the epoxide oxygen, pulling electron density away and making the ring highly electrophilic without being acidic enough to cause degradation.
  • Reference: This method is particularly effective for solvent-free aminolysis of phenyl glycidyl ethers [1].

Issue 3: "I need to resolve the enantiomers (obtain pure (S)- or (R)-isomer)."

Diagnosis: You are starting with racemic 2-[(4-Bromophenoxy)methyl]oxirane. Corrective Action:

  • Protocol: Implement Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .

  • Mechanism: This uses a chiral Co(III)-salen complex.[1][2][3] It selectively hydrolyzes one enantiomer to the diol, leaving the other epoxide enantiomer intact with high optical purity (>99% ee).

  • Why it works: The reaction follows a cooperative bimetallic mechanism where two metal centers are required—one to activate the epoxide and one to deliver the hydroxide nucleophile [2].

Validated Experimental Protocols

Protocol A: High-Fidelity Aminolysis (Terminal Attack)

Best for: Attaching amine linkers for drug discovery.

Reagents:

  • Substrate: 2-[(4-Bromophenoxy)methyl]oxirane (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Catalyst:

    
     (1-5 mol%) or use HFIP as solvent.
    

Workflow:

  • Preparation: Dissolve

    
     in the amine (if liquid) or minimal acetonitrile.
    
  • Addition: Add the epoxide dropwise at Room Temperature (RT).

  • Monitoring: Monitor by TLC/LCMS. The 4-bromo handle provides a distinct UV signature.

  • Workup: Dilute with ether, wash with water (to remove Mg salt), dry over

    
    .
    
  • Expected Outcome: >90% yield of the

    
    -amino alcohol (secondary alcohol).
    
Protocol B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Best for: Generating chiral building blocks.[4]

Reagents:

  • Substrate: Racemic 2-[(4-Bromophenoxy)methyl]oxirane.

  • Catalyst: (R,R)- or (S,S)-Co(salen) complex (0.5 mol%).

  • Co-oxidant: Acetic acid (to generate the active Co(III) species).

  • Nucleophile: Water (0.55 equiv).

Workflow:

  • Activation: Stir the Co(II)-salen precursor with acetic acid in open air for 30 mins to generate the active Co(III)-OAc species.

  • Reaction: Add the racemic epoxide and water (0.55 equiv). Stir at RT for 12-24h.

  • Separation: The mixture will contain the unreacted epoxide (highly enantio-enriched) and the diol (from the hydrolyzed enantiomer).[5]

  • Purification: Partition between water and hexanes. The epoxide stays in the organic layer; the diol partitions into the aqueous phase or is easily separated via flash chromatography.

Mechanistic Visualization: The Cooperative Pathway

Understanding the Jacobsen HKR mechanism is vital for troubleshooting rate issues. It is second-order in catalyst concentration.

HKR_Mechanism Step1 Active Catalyst (Salen)Co(III)-OH Step2 Coordination Epoxide binds to Co(III) Step1->Step2 Substrate Binding Step3 Bimetallic Assembly Second Co(III) delivers OH- Step2->Step3 Cooperative Interaction Step4 Ring Opening Rate Determining Step Step3->Step4 Nucleophilic Attack Product Chiral Diol + Enantio-enriched Epoxide Step4->Product Release Product->Step1 Catalyst Regeneration

Figure 2: The cooperative bimetallic mechanism of Co-salen catalyzed ring opening. Note that two catalyst molecules are required for the transition state.

Data Summary: Solvent & Catalyst Effects

ConditionPrimary Regioisomer (

-attack)
Secondary Regioisomer (

-attack)
Comment
MeOH (Neutral) 85%15%Slow reaction, moderate selectivity.
Acetonitrile +

>98% <2%Excellent regio-fidelity for amines [1].
HFIP (Solvent) >95% <5%H-bonding activation prevents polymerization [3].
Strong Acid (

)
60%40%Not Recommended. Leads to complex mixtures.

References

  • Ghrab, S. et al. "Comparison of the ring-opening reaction of phenyl glycidyl ether with aniline catalyzed by Mg(ClO4)2..." ResearchGate. Available at: [Link]

  • Nielsen, L. P. C. et al. "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides."[3] Journal of the American Chemical Society.[3][5] Available at: [Link]

  • Qu, Z. et al. "Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide." MDPI. Available at: [Link][6]

  • Cui, Y. et al. "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." SciELO. Available at: [Link]

Sources

Troubleshooting

Stability issues of 4-Bromophenyl glycidyl ether under acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Challenges in Acidic Environments Welcome to the technical support center for 4-Bromophenyl glycidyl ether. This resource is...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Challenges in Acidic Environments

Welcome to the technical support center for 4-Bromophenyl glycidyl ether. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly under acidic conditions. As Senior Application Scientists, we understand the critical need for both foundational knowledge and practical, field-tested solutions to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental chemical principles governing the stability of 4-Bromophenyl glycidyl ether in the presence of acids.

Q1: Why is 4-Bromophenyl glycidyl ether unstable in acidic conditions?

A1: The instability of 4-Bromophenyl glycidyl ether in acidic conditions stems from the high reactivity of its epoxide ring, a three-membered cyclic ether.[1] The significant ring strain (approximately 13 kcal/mol) makes it susceptible to ring-opening reactions.[2] In the presence of an acid, the oxygen atom of the epoxide is protonated, forming an oxonium ion. This protonation turns the oxygen into a much better leaving group, facilitating nucleophilic attack and subsequent ring cleavage.[2][3][4]

Q2: What is the primary degradation pathway for 4-Bromophenyl glycidyl ether in an acidic aqueous environment?

A2: The primary degradation pathway is acid-catalyzed hydrolysis. The protonated epoxide is attacked by a water molecule (acting as a nucleophile), leading to the formation of a 1,2-diol, specifically 1-(4-bromophenoxy)-2,3-propanediol. This reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.[1]

Q3: Does the reaction mechanism change based on the structure of the glycidyl ether?

A3: Yes, the mechanism of acid-catalyzed ring-opening can be influenced by the substituents on the epoxide ring. For primary and secondary epoxides, the reaction generally follows an SN2-like mechanism, where the nucleophile attacks the less sterically hindered carbon.[1][5] However, for epoxides with substituents that can stabilize a positive charge, such as a tertiary carbon or a phenyl group, the reaction can exhibit more SN1 character.[1][6] In the case of 4-Bromophenyl glycidyl ether, the attack will predominantly occur at the terminal carbon of the epoxide ring.

Q4: Can other side reactions occur besides hydrolysis?

A4: Yes, under certain conditions, other reactions can compete with hydrolysis. If other nucleophiles are present in the acidic medium, they can also attack the protonated epoxide. For example, in the presence of halide acids (like HBr or HI), a halohydrin can be formed.[1][3] Additionally, in concentrated acidic solutions or at elevated temperatures, acid-catalyzed polymerization of the glycidyl ether can occur, leading to the formation of polyethers.[7]

Section 2: Troubleshooting Guide - Practical Solutions for Common Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered when working with 4-Bromophenyl glycidyl ether in acidic media.

Issue 1: Inconsistent Reaction Yields or Complete Loss of Starting Material

Symptoms:

  • Low or no recovery of the desired product.

  • Presence of multiple unexpected spots on Thin Layer Chromatography (TLC).

  • Complex mixture observed in NMR or LC-MS analysis.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Excessive Acidity (Low pH) The rate of acid-catalyzed hydrolysis is directly proportional to the acid concentration. A very low pH will accelerate the degradation of the glycidyl ether.Carefully control the pH of the reaction mixture. Use a pH meter for accurate measurement and consider using a buffer system if compatible with your reaction.
Prolonged Reaction Times The longer the 4-Bromophenyl glycidyl ether is exposed to acidic conditions, the greater the extent of degradation.Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the desired transformation is complete.
Elevated Temperatures Higher temperatures increase the rate of all chemical reactions, including the acid-catalyzed ring-opening of the epoxide.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing the reaction at 0°C or even lower if necessary.
Presence of Strong Nucleophiles Water is a common nucleophile, but other species in the reaction mixture can also participate in the ring-opening reaction, leading to byproducts.If possible, use anhydrous solvents and reagents to minimize hydrolysis. If water is required, use the minimum stoichiometric amount.
Issue 2: Formation of Polymeric Byproducts

Symptoms:

  • Observation of a viscous, insoluble material in the reaction flask.

  • Broad, unresolved peaks in the NMR spectrum.

  • High molecular weight species detected by Gel Permeation Chromatography (GPC).

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
High Concentration of Reactant At high concentrations, the opened epoxide can act as a nucleophile, attacking another protonated epoxide molecule, initiating polymerization.Run the reaction at a lower concentration. A good starting point is 0.1 M or lower.
Strongly Acidic Conditions Strong acids can promote cationic ring-opening polymerization.Use the mildest acid catalyst that is effective for your desired reaction. Consider using a Lewis acid instead of a Brønsted acid, as they can sometimes offer better control.
Localized "Hot Spots" of Acid Poor mixing during the addition of acid can create localized regions of high acid concentration, promoting polymerization.Add the acid slowly and with vigorous stirring to ensure homogeneous distribution throughout the reaction mixture.

Section 3: Experimental Protocols - Best Practices for Handling and Reactions

To ensure the stability and successful use of 4-Bromophenyl glycidyl ether in your experiments, follow these recommended protocols.

Protocol 1: General Handling and Storage
  • Storage: Store 4-Bromophenyl glycidyl ether in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and acidic materials.[8][9]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]

Protocol 2: Monitoring Degradation via Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Spot a small amount of your reaction mixture at different time points alongside a standard of your starting material (4-Bromophenyl glycidyl ether).

  • Elution: Develop the plate using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material will appear as a distinct spot. The formation of more polar degradation products (like the diol) will be indicated by new spots with lower Rf values.

Protocol 3: A General Procedure for Reactions in Mildly Acidic Conditions

This protocol provides a framework for conducting reactions while minimizing the degradation of the glycidyl ether.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Solvent: Use a dry, aprotic solvent if your reaction chemistry allows.

  • Temperature Control: Cool the reaction vessel to the desired temperature (e.g., 0°C) in an ice bath.

  • Reagent Addition: Dissolve your substrate and 4-Bromophenyl glycidyl ether in the solvent.

  • Acid Addition: Add the acidic reagent dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or another suitable analytical technique.

  • Work-up: Once the reaction is complete, quench the acid by adding a weak base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and purify the product using an appropriate method, such as column chromatography.

Section 4: Visualizing the Chemistry

Acid-Catalyzed Epoxide Ring Opening

The following diagram illustrates the fundamental mechanism of acid-catalyzed ring opening of an epoxide, which is the core stability issue for 4-Bromophenyl glycidyl ether.

Acid_Catalyzed_Epoxide_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide 4-Bromophenyl Glycidyl Ether Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Epoxide->Protonated_Epoxide Fast H+ H+ H+->Protonated_Epoxide Product Ring-Opened Product Protonated_Epoxide->Product Slow (Rate-Determining) Nucleophile Nu: Nucleophile->Product

Caption: Mechanism of acid-catalyzed epoxide ring opening.

Troubleshooting Workflow for Instability Issues

This flowchart provides a logical sequence for diagnosing and addressing stability problems with 4-Bromophenyl glycidyl ether.

Troubleshooting_Workflow Start Instability Observed (Low Yield, Byproducts) Check_pH Is the reaction pH excessively low? Start->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH No Check_pH->No_pH Increase_pH Increase pH or use a milder acid Yes_pH->Increase_pH Check_Temp Is the reaction temperature high? No_pH->Check_Temp End Problem Resolved Increase_pH->End Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Lower_Temp Lower reaction temperature Yes_Temp->Lower_Temp Check_Time Is the reaction time prolonged? No_Temp->Check_Time Lower_Temp->End Yes_Time Yes Check_Time->Yes_Time No_Time No Check_Time->No_Time Shorten_Time Shorten reaction time and monitor closely Yes_Time->Shorten_Time Check_Conc Is reactant concentration high? No_Time->Check_Conc Shorten_Time->End Yes_Conc Yes Check_Conc->Yes_Conc No_Conc No Check_Conc->No_Conc Lower_Conc Lower reactant concentration Yes_Conc->Lower_Conc No_Conc->End Lower_Conc->End

Caption: Troubleshooting workflow for stability issues.

References

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate. [Link]

  • Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]

  • Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Wiley Online Library. [Link]

  • Safety Data Sheet - Ladd Research. Ladd Research. [Link]

  • Process for the preparation of glycidyl ethers.
  • Cleavage of arylglycerol ß-aryl ethers under neutral and acid conditions. Semantic Scholar. [Link]

  • Epoxy. Wikipedia. [Link]

  • Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials. ACS Publications. [Link]

  • Top ten applications for Glycidyl Ethers. SACHEM, Inc. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Reactions of Ethers: Acidic Cleavage. Fiveable. [Link]

  • Synthesis of allyl-(4-bromophenyl)ether. PrepChem.com. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. ResearchGate. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ResearchGate. [Link]

  • Acidic Ether Cleavage. YouTube. [Link]

  • Process for the preparation of 4-bromophenyl derivatives.
  • 11a: Acidic cleavage of ethers. YouTube. [Link]

  • Process for preparing glycidyl esters for use in electronics adhesives.
  • 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Post- Polymerization Modifications with Alcohols. Amazon S3. [Link]

  • Detection Methods to Monitor the Degradation of Organic Chloramines. Royal Society of Chemistry. [Link]

  • Inhibition of crystallization of diglycidyl ether of bisphenol a.
  • Glycidyl Ethers. SACHEM, Inc. [Link]

  • Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine. Wiley Online Library. [Link]

  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis with 4-Bromophenyl Glycidyl Ether

[1] Topic: Minimizing Isocyanurate Formation in 4-Bromophenyl Glycidyl Ether (4-BPGE) Reactions Document ID: TSC-4BPGE-001 Status: Active Audience: Senior Chemists, Process Engineers, Drug Discovery Leads[1] Core Technic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Minimizing Isocyanurate Formation in 4-Bromophenyl Glycidyl Ether (4-BPGE) Reactions Document ID: TSC-4BPGE-001 Status: Active Audience: Senior Chemists, Process Engineers, Drug Discovery Leads[1]

Core Technical Directive

The reaction of 4-bromophenyl glycidyl ether (4-BPGE) with isocyanates is a competition between two distinct pathways: the thermodynamic formation of isocyanurates (isocyanate trimerization) and the kinetic insertion of the isocyanate into the epoxide to form 2-oxazolidinones .

For researchers aiming to synthesize oxazolidinones (e.g., for antimicrobial pharmacophores or high-performance epoxy-urethane networks), isocyanurate formation is a parasitic side reaction that consumes isocyanate, alters stoichiometry, and creates brittle, insoluble domains.[1]

This guide provides the mechanistic insight and operational protocols required to suppress trimerization and maximize oxazolidinone yield.

The Mechanistic "Fork in the Road"

To solve the problem, you must visualize the competition. The reaction outcome is dictated by the nucleophilicity of the catalyst anion and the temperature profile.

Reaction Pathway Diagram

ReactionPathways Start Reactants: 4-BPGE + Isocyanate (R-NCO) Fork Catalyst/Temp Decision Point Start->Fork Intermed Intermediate: Halide-Alkoxide Complex Fork->Intermed Path A: Nucleophilic Attack (Cat: R4N+ X-, Lewis Acids) Temp: 140-180°C Trimer IMPURITY: Isocyanurate (Trimer) Fork->Trimer Path B: Homopolymerization (Cat: Imidazoles, Basic Amines) Temp: 80-120°C Oxazolidinone TARGET: 2-Oxazolidinone Intermed->Oxazolidinone Ring Closure

Figure 1: Mechanistic divergence.[1] Path A (Green) requires specific nucleophilic opening of the epoxide ring. Path B (Red) occurs when the isocyanate reacts with itself, often catalyzed by bases or insufficient temperature control.

Critical Troubleshooting Guides

Issue 1: FTIR Spectrum Shows Strong Peak at 1710 cm⁻¹

Diagnosis: Significant isocyanurate formation.[1] Context: You are likely using a basic catalyst (e.g., imidazole, tertiary amine) or operating in the "Trimerization Window" (80–120°C).[1]

Diagnostic MarkerWavenumber (cm⁻¹)Interpretation
Isocyanurate (Trimer) 1705–1715 Critical Impurity. The carbonyl stretch of the trimer ring.
Oxazolidinone (Target) 1750–1760 Target Product. The carbonyl stretch of the 5-membered ring.
Urethane 1725–1735Trace moisture contamination (Reaction with H₂O).[1]

Corrective Action:

  • Switch Catalyst: Abandon imidazoles (e.g., 2-ethyl-4-methylimidazole).[1] These are potent trimerization catalysts.[1]

  • Adopt Onium Salts: Switch to Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) .[1] The halide anion (

    
     or 
    
    
    
    ) is essential. It attacks the epoxide ring of 4-BPGE first, creating an alkoxide that subsequently reacts with the isocyanate. This forces the reaction down Path A [1].[1]
  • Temperature Jump: Bypass the 80–120°C window quickly. Heat the reaction mixture rapidly to 160°C . Isocyanurate formation is often favored at lower temperatures where the activation energy for epoxide opening hasn't been met yet [2].[1]

Issue 2: Reaction Stalls / Unreacted 4-BPGE

Diagnosis: Catalyst deactivation or steric hindrance.[1] Context: The bromine atoms on 4-BPGE are electron-withdrawing, reducing the electron density on the epoxide oxygen. This makes 4-BPGE less reactive toward electrophiles but susceptible to nucleophilic attack.[1]

Corrective Action:

  • Increase Catalyst Load: Increase TBAB concentration from 0.5 mol% to 1.5–2.0 mol% .

  • Solvent Polarity: If using solvent, switch to a polar aprotic solvent like o-dichlorobenzene or DMF .[1] This stabilizes the charged intermediate (ammonium-alkoxide ion pair), accelerating the rate-determining step of epoxide ring opening.

Validated Experimental Protocol

Protocol ID: EXP-OX-BPGE-05 Title: Selective Synthesis of Oxazolidinones from 4-BPGE using Kinetic Control

Materials:

  • Epoxide: 4-Bromophenyl glycidyl ether (1.0 eq)

  • Isocyanate: Phenyl isocyanate (1.0 eq) (or specific diisocyanate)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1.5 mol%)

  • Solvent: o-Dichlorobenzene (optional, for viscosity control)[1]

Workflow:

  • Dehydration (Critical): Dry 4-BPGE and solvent over 4Å molecular sieves for 24 hours. Moisture reacts with isocyanate to form urea, an irreversible impurity.[1]

  • Inerting: Purge the reaction vessel with dry Nitrogen or Argon for 15 minutes.

  • Cold Mixing: Charge 4-BPGE and Catalyst into the reactor. Heat to 100°C to dissolve the catalyst fully. Do not add isocyanate yet.

  • Dropwise Addition (The Kinetic Trick):

    • Raise temperature to 160°C .

    • Add the Isocyanate slowly (dropwise) over 30–60 minutes.[1]

    • Reasoning: By keeping the instantaneous concentration of isocyanate low relative to the epoxide, you statistically favor the Epoxide-Isocyanate collision (Oxazolidinone) over the Isocyanate-Isocyanate collision (Isocyanurate) [3].

  • Post-Cure: Maintain 160°C for 3–5 hours. Monitor FTIR for the disappearance of the N=C=O peak (~2270 cm⁻¹).

Workflow Visualization

Workflow Step1 1. Dehydration (Remove H2O) Step2 2. Pre-Heat Epoxide + Cat (100°C) Step1->Step2 Step3 3. Heat to Reaction Temp (160°C) Step2->Step3 Step4 4. Slow Isocyanate Addition (Low [NCO] Concentration) Step3->Step4 Prevents Trimerization Step5 5. Monitor FTIR (Target: 1750 cm-1) Step4->Step5

Figure 2: Kinetic control workflow. Slow addition of isocyanate at high temperature is the key operational control to minimize trimerization.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids like


 instead of Ammonium Salts? 
A:  Yes, but with caution. While Lewis acids (

,

) can catalyze the reaction, they often catalyze the homopolymerization of the epoxide (forming polyethers) if the isocyanate addition is too slow. Complexed catalysts like Aluminum(salen) or Chromium(salphen) are far superior for high specificity, achieving >95% selectivity for oxazolidinone even at lower temperatures (80°C) [4].[1]

Q: Why does the reaction turn yellow/brown? A: Color change often indicates oxidation of the phenol ether moiety or formation of conjugated impurities. While unsightly, it does not necessarily indicate isocyanurate formation.[1] However, if the color change is accompanied by a rapid exotherm, you likely triggered a "runaway" trimerization event.[1]

Q: How does the bromine substituent affect the kinetics compared to standard Phenyl Glycidyl Ether (PGE)? A: The bromine atom at the para position is electron-withdrawing. This decreases the basicity of the epoxide oxygen, making it slower to coordinate with the catalyst. Consequently, 4-BPGE reactions typically require 10–20°C higher temperatures or 2x catalyst loading compared to unsubstituted PGE to achieve the same conversion rate.[1]

Q: My final product is brittle. Is this the isocyanurate? A: Likely, yes.[1] Isocyanurates are highly crosslinked, rigid ring structures.[1] If your goal was a linear polymer or a toughened network, the presence of trimers will significantly reduce impact strength and elongation at break.

References

  • North, M., et al. (2017).[1][2] Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Chemistry – A European Journal.[1]

  • Zhu, Y., et al. (2021).[1] Curing mechanism of isocyanate/epoxy resin systems. ResearchGate / Thermochimica Acta.[1]

  • Yingcharoen, P., et al. (2020).[1][2] Intertwined chemistry of hydroxyl hydrogen-bond donors, epoxides and isocyanates. Catalysis Science & Technology.

  • Beattie, C., & North, M. (2014).[1] Vanadium(V) salen catalysed synthesis of oxazolidinones from epoxides and isocyanates. reaction mechanism discussion.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Purity Analysis of 2-[(4-Bromophenoxy)methyl]oxirane

Executive Summary For the purity analysis of 2-[(4-Bromophenoxy)methyl]oxirane (commonly referred to as 4-Bromophenyl glycidyl ether ), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity analysis of 2-[(4-Bromophenoxy)methyl]oxirane (commonly referred to as 4-Bromophenyl glycidyl ether ), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior analytical technique compared to Gas Chromatography (GC) or Normal Phase HPLC.

While GC offers speed, it introduces a critical risk of thermal degradation due to the strained epoxide ring. RP-HPLC, utilizing a C18 stationary phase and UV detection, provides the necessary stability-indicating capability to resolve the parent molecule from its primary degradation product (the hydrolyzed diol) without inducing artifactual breakdown during analysis.

Comparative Analysis: Selecting the Right Tool

The choice of analytical method dictates the integrity of your data. The following table objectively compares the three primary methodologies available for aryl glycidyl ethers.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID/MS Method C: Normal Phase HPLC
Primary Mechanism Hydrophobic interaction (C18)Volatility & Boiling PointAdsorption (Silica)
Epoxide Stability High (Ambient temp analysis)Low (Risk of thermal ring opening)High (Non-aqueous)
Impurity Resolution Excellent (Separates polar diols)Good (If stable)Excellent (Isomer separation)
Sample Prep Simple (Dissolve in ACN)Simple (Dissolve in volatile solvent)Complex (Strict water exclusion)
Limit of Detection < 0.1% (UV @ 225/275 nm)< 0.05% (FID is sensitive)~0.5% (UV cutoff limits)
Suitability Gold Standard for Purity Screening / Volatiles onlyChiral/Isomer specific
Expert Insight: The Thermal Risk of GC

While GC is standard for many ethers, the oxirane ring in 2-[(4-Bromophenoxy)methyl]oxirane is highly strained. At GC injection port temperatures (>200°C), this molecule is prone to:

  • Thermal Rearrangement: Isomerization to aldehydes/ketones.

  • Polymerization: Epoxide-epoxide chain reactions initiated by active surfaces.

  • Artifact Generation: These thermal artifacts appear as impurities, artificially lowering the calculated purity of the raw material.

Critical Mechanistic Insight: The Hydrolysis Challenge

To analyze this molecule accurately, one must understand its primary degradation pathway. The epoxide ring is electrophilic and susceptible to nucleophilic attack by water, especially under acidic conditions.

Degradation Pathway Diagram

The following diagram illustrates the transformation from the target epoxide to the diol impurity. This is the critical separation required for a stability-indicating method.[1]

HydrolysisPathway Epoxide Target: 4-Bromophenyl glycidyl ether (Hydrophobic) Transition Acid-Catalyzed Ring Opening Epoxide->Transition + H2O / H+ Diol Impurity: 3-(4-bromophenoxy)- 1,2-propanediol (Polar) Transition->Diol Hydrolysis

Figure 1: Hydrolysis pathway of 4-Bromophenyl glycidyl ether. The method must resolve the hydrophobic parent (Epoxide) from the polar degradation product (Diol).

Recommended Protocol: Stability-Indicating RP-HPLC

This protocol is designed to maximize the stability of the epoxide during the run while ensuring complete resolution from the diol impurity.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Rationale: A standard C18 provides sufficient retentivity for the hydrophobic bromophenyl group.

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH ~6.5 - 7.0).

    • Rationale:Crucial. Avoid 0.1% TFA or Phosphoric Acid. Acidic mobile phases catalyze on-column hydrolysis, causing peak tailing and "ghost" peaks. Ammonium acetate provides a neutral buffer.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Do not heat; elevated temps accelerate hydrolysis).

  • Detection (UV):

    • Channel A (Quantitation): 275 nm (Specific to the bromophenyl ether chromophore).

    • Channel B (Sensitivity): 225 nm (Stronger absorption, good for trace impurities).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07030Equilibration
15.01090Linear Gradient
20.01090Wash (Elute oligomers)
20.17030Return to Initial
25.07030Re-equilibration
Sample Preparation (The "Dry" Technique)

The most common error is preparing samples in the mobile phase (water/ACN). The epoxide will degrade in the vial before injection.

  • Stock Solution: Weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . (Concentration: 1 mg/mL).[2]

  • Working Standard: Dilute the Stock Solution 1:10 using Acetonitrile to reach 0.1 mg/mL.

  • Vial Stability: Analyze within 12 hours. If autosampler storage is required, keep at 4°C.

Analytical Workflow & Decision Logic

The following flowchart guides the analyst through the decision-making process to ensure data integrity.

Workflow Start Start: Purity Analysis 2-[(4-Bromophenoxy)methyl]oxirane CheckSolubility Solubility Check: Soluble in ACN? Start->CheckSolubility PrepACN Prepare Stock in 100% Acetonitrile (Avoid Water) CheckSolubility->PrepACN Yes SelectMethod Select Method PrepACN->SelectMethod GCMethod GC-FID/MS (High Risk) SelectMethod->GCMethod Volatiles Only HPLCMethod RP-HPLC (C18) (Recommended) SelectMethod->HPLCMethod Purity/Stability RunHPLC Run Gradient: Neutral Buffer / ACN Monitor 225/275 nm HPLCMethod->RunHPLC Evaluate Evaluate Chromatogram RunHPLC->Evaluate Pass Single Peak >98% No Diol detected Evaluate->Pass Clean Fail Split Peak or Fronting (Diol) Evaluate->Fail Degradation

Figure 2: Decision matrix for analytical method selection and execution.

Troubleshooting & Self-Validation

To ensure the method is performing correctly (Trustworthiness), look for these indicators:

  • The "Diol" Shift:

    • Observation: A peak appears at roughly 30-40% of the retention time of the main peak.

    • Cause: Hydrolysis.[3][4] The diol is more polar (two -OH groups) and elutes significantly earlier on a C18 column.

    • Action: Check the pH of the aqueous mobile phase.[5][6] Ensure it is not acidic.

  • Peak Splitting:

    • Observation: The main peak appears split or has a shoulder.

    • Cause: Solvent mismatch. Injecting 100% ACN into a high-water initial gradient (70% Water) can cause precipitation or strong solvent effects.

    • Action: Reduce injection volume to 5 µL or ensure the gradient starts with at least 30-40% organic if resolution allows.

  • Ghost Peaks:

    • Observation: Peaks appearing in blank injections.

    • Cause: Carryover. Epoxides can stick to injector seals.

    • Action: Use a needle wash of 50:50 ACN:Isopropanol.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. (Provides foundational principles for brominated aromatic HPLC separation). Link

  • National Institutes of Health (NIH). (2019). Stabilities of bisphenol A diglycidyl ether... and their derivatives under controlled conditions analyzed using liquid chromatography. (Establishes hydrolysis kinetics of glycidyl ethers in aqueous media). Link

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. (Comparative analysis of thermal stability risks in GC vs HPLC). Link

  • ResearchGate. (2025). Kinetics of the hydrolysis of bisphenol A diglycidyl ether (BADGE) in water-based food simulants. (Data supporting the formation of diols from epoxides in acidic environments). Link

Sources

Comparative

Comparison of 2-[(4-Bromophenoxy)methyl]oxirane with 2-[(4-chlorophenoxy)methyl]oxirane

This guide provides an in-depth technical comparison between 2-[(4-Bromophenoxy)methyl]oxirane and 2-[(4-chlorophenoxy)methyl]oxirane . These compounds are critical intermediates in organic synthesis, serving as precurso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-[(4-Bromophenoxy)methyl]oxirane and 2-[(4-chlorophenoxy)methyl]oxirane . These compounds are critical intermediates in organic synthesis, serving as precursors for beta-adrenergic blockers, high-refractive-index polymers, and specialty epoxy resins.

Executive Summary

2-[(4-Bromophenoxy)methyl]oxirane (Br-PGE) and 2-[(4-chlorophenoxy)methyl]oxirane (Cl-PGE) are halogenated phenyl glycidyl ethers used primarily to introduce a phenoxy-propanolamine motif into bioactive molecules or to modify the mechanical and optical properties of epoxy networks.

  • Primary Distinction: While electronically similar, the substitution of Bromine for Chlorine significantly alters the molecular weight , lipophilicity (LogP) , and refractive index .

  • Performance Trade-off: Cl-PGE is generally preferred for standard pharmaceutical intermediates due to lower molecular weight (better atom economy) and cost. Br-PGE is the reagent of choice when higher lipophilicity, heavy-atom effects (for crystallography or phosphorescence), or high refractive indices are required in material science applications.

Physicochemical Profile

The following table synthesizes experimental and predicted data to facilitate direct comparison.

Property2-[(4-chlorophenoxy)methyl]oxirane2-[(4-Bromophenoxy)methyl]oxirane
Common Name 4-Chlorophenyl glycidyl ether (Cl-PGE)4-Bromophenyl glycidyl ether (Br-PGE)
CAS Number 2212-05-72212-06-8
Molecular Weight 184.62 g/mol 229.07 g/mol
Physical State (25°C) Solid (Low melting)Solid
Melting Point 31–33 °C52–54 °C (Est.)
Boiling Point ~264 °C (760 mmHg)>280 °C (760 mmHg)
Refractive Index (

)
1.545~1.570+ (High RI)
LogP (Lipophilicity) ~2.5~2.8
Electronic Effect (

)
+0.23 (Inductive withdrawing)+0.23 (Inductive withdrawing)

Analysis:

  • Melting Point: The heavier bromine atom increases intermolecular London dispersion forces, raising the melting point of Br-PGE compared to Cl-PGE. This makes Br-PGE easier to handle as a discrete solid powder, whereas Cl-PGE can melt into a sticky semi-solid in warm laboratory conditions.

  • Refractive Index: The higher polarizability of the bromine atom makes Br-PGE ideal for synthesizing optical resins where a high refractive index is necessary to match glass fibers.

Reactivity & Mechanistic Insight

Both compounds react primarily through the epoxide ring , which possesses ~13 kcal/mol of ring strain.[1] The halogen on the phenyl ring influences the reaction kinetics via inductive effects.

Electronic Influence

The halogen atom is in the para position relative to the ether linkage.

  • Inductive Effect (-I): Both Cl and Br withdraw electron density through the sigma bond framework. This decreases the basicity of the ether oxygen and slightly pulls electron density away from the epoxide, making the terminal carbons more electrophilic.

  • Resonance Effect (+R): Both halogens can donate electrons into the ring, but this effect is minor regarding the distant epoxide group.

Conclusion: The electronic difference between Cl and Br in the para position is negligible (


 for both). Therefore, reaction rates with nucleophiles (amines, thiols) are kinetically similar. The choice between them should be driven by the desired final property (e.g., lipophilicity) rather than reaction speed.
Reaction Pathway Visualization

The following diagram illustrates the standard reactivity pathway for these ethers, specifically the nucleophilic ring-opening (aminolysis) used in drug synthesis.

ReactivityPathway cluster_effect Halogen Effect (X = Cl vs Br) Substrate Halogenated PGE (Electrophile) TS Transition State (Steric Approach) Substrate->TS SN2 Attack (Least Substituted C) Nu Nucleophile (Primary Amine) Nu->TS Intermediate Zwitterionic Intermediate TS->Intermediate Ring Opening Product Secondary Amine (Beta-Amino Alcohol) Intermediate->Product Proton Transfer EffectNode Electronic: Inductive (-I) increases electrophilicity Steric: Remote from reaction center (Minimal impact)

Figure 1: Nucleophilic ring-opening mechanism. The halogen (X) exerts a remote inductive effect, slightly activating the epoxide compared to non-halogenated analogs.

Synthetic Applications

A. Pharmaceutical Synthesis (Beta-Blockers)

These epoxides are the "warheads" used to create the aryloxypropanolamine pharmacophore found in beta-blockers.

  • Cl-PGE Utility: Often used to synthesize analogs of chlorphenesin or specific beta-adrenergic antagonists where metabolic stability at the para-position is required (blocking P450 hydroxylation).

  • Br-PGE Utility: Used when increasing the logP is necessary to enhance blood-brain barrier (BBB) penetration or to increase receptor binding affinity via hydrophobic interactions.

B. Material Science (Optical Polymers)
  • High Refractive Index: Polymers derived from Br-PGE exhibit significantly higher refractive indices than those from Cl-PGE due to the high molar refraction of bromine. This makes Br-PGE critical for optical adhesives and encapsulants for LEDs.

Experimental Protocols

Protocol 1: Synthesis of Halogenated Phenyl Glycidyl Ethers

This protocol describes the synthesis of either compound from its parent phenol.

Reagents:

  • 4-Chlorophenol (or 4-Bromophenol)

  • Epichlorohydrin (Excess, serves as reactant and solvent)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    )
    
  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-halophenol in 5-10 eq of epichlorohydrin. Add 0.05 eq of TBAB.

  • Reflux: Heat the mixture to 100°C.

  • Addition of Base: Slowly add 1.2 eq of solid NaOH (or 50% aq. solution) over 1 hour. Critical: Azeotropic removal of water facilitates the reaction if using aqueous base.

  • Reaction: Stir at reflux for 3-5 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Filter off salt byproducts. Wash the organic filtrate with water to remove residual base.

  • Purification: Distill off excess epichlorohydrin under reduced pressure. Recrystallize the residue (ethanol/water) for high purity.

SynthesisWorkflow Phenol Start: 4-Halo-Phenol Mix Mix with Epichlorohydrin + Catalyst (TBAB) Phenol->Mix BaseAdd Add NaOH (Slowly) 100°C Reflux Mix->BaseAdd Cyclization In-situ Cyclization (Dehydrohalogenation) BaseAdd->Cyclization Workup Filtration & Washing Cyclization->Workup Distillation Vacuum Distillation (Remove Epichlorohydrin) Workup->Distillation Final Final Product: Halogenated PGE Distillation->Final

Figure 2: Williamson ether synthesis workflow adapted for glycidyl ethers.

Protocol 2: Epoxide Ring Opening (Aminolysis)

Objective: Synthesize a beta-amino alcohol derivative.

  • Setup: Dissolve 1.0 eq of Cl-PGE (or Br-PGE) in Ethanol or Isopropanol (0.5 M concentration).

  • Nucleophile Addition: Add 1.2–1.5 eq of the amine (e.g., isopropylamine).

  • Reaction: Reflux for 4–6 hours. Note: Br-PGE may require slightly longer reaction times if the amine is bulky, due to the larger remote steric bulk of the bromine, though this effect is minimal.

  • Workup: Concentrate in vacuo. The product is usually an oil or low-melting solid that can be converted to an HCl salt for crystallization.

Safety & Handling (E-E-A-T)

Authoritative Warning: Glycidyl ethers are potent alkylating agents and potential sensitizers.

  • Sensitization: Both Cl-PGE and Br-PGE can cause allergic contact dermatitis. The epoxide ring reacts with skin proteins (haptenization).

  • Genotoxicity: Many glycidyl ethers show positive results in Ames tests due to their ability to alkylate DNA. Handle with extreme caution in a fume hood.

  • Comparison: Br-PGE is generally less volatile than Cl-PGE due to its higher molecular weight, potentially reducing inhalation risk, but contact precautions remain identical.

References

  • PubChem. (n.d.).[2][3] 2-[(4-Bromophenoxy)methyl]oxirane (Compound). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[2][3] 2-[(4-Chlorophenoxy)methyl]oxirane (Compound).[3][4] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for epoxide ring opening).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for values).

Sources

Validation

A Comparative Guide to the Purity Validation of Synthesized 2-[(4-Bromophenoxy)methyl]oxirane

For professionals in pharmaceutical development and organic synthesis, the purity of an intermediate compound is not merely a quality metric; it is a foundational pillar upon which the efficacy, safety, and reproducibili...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and organic synthesis, the purity of an intermediate compound is not merely a quality metric; it is a foundational pillar upon which the efficacy, safety, and reproducibility of the final product are built. 2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl ether, is a critical building block in the synthesis of various biologically active molecules.[1] Its reactive epoxide ring and brominated phenyl group make it a versatile precursor, but these same features also present challenges in ensuring its purity.[1]

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of synthesized 2-[(4-Bromophenoxy)methyl]oxirane. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers to confidently assess the quality of their synthesized material.

The Synthetic Landscape and Potential Impurities

The common synthesis of 2-[(4-Bromophenoxy)methyl]oxirane involves the reaction of 4-bromophenol with epichlorohydrin under basic conditions. This process, while effective, can introduce a profile of impurities that must be meticulously identified and quantified.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4-bromophenol and epichlorohydrin.

  • By-products of Polymerization: The reactive epoxide can undergo self-polymerization, leading to oligomeric species.

  • Hydrolysis Products: Ring-opening of the oxirane by residual water can form the corresponding diol, 1-(4-bromophenoxy)-2,3-dihydroxypropane.

  • Isomeric By-products: Incorrect ring closure or side reactions can lead to structural isomers.

The presence of these impurities can have significant downstream consequences, affecting reaction yields, introducing toxicological risks, and compromising the structural integrity of the final active pharmaceutical ingredient (API).[2] Therefore, employing robust and orthogonal analytical methods for purity validation is non-negotiable.

A Comparative Analysis of Key Analytical Techniques

No single analytical technique is universally superior; the choice depends on the specific analytical question being asked—be it structural confirmation, precise quantification of the primary component, or sensitive detection of trace impurities. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Summary: Purity Analysis Comparison

The following table summarizes representative data from the analysis of a synthesized batch of 2-[(4-Bromophenoxy)methyl]oxirane using the three primary quantitative techniques.

Analytical Method Purity Assay (% Area/Area) Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Information Provided
HPLC-UV 99.52%~0.01%~0.03%High-precision quantification, separation of non-volatile impurities.
GC-MS 99.48%~0.005%~0.015%Quantification and structural identification of volatile impurities.[3]
Quantitative NMR (¹H qNMR) 99.6% (w/w)~0.1%~0.3%Absolute purity without a specific reference standard, structural confirmation.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, prized for its high resolution, reproducibility, and ability to separate non-volatile and thermally labile compounds.[4][5]

Causality of Method Design: For a moderately polar compound like 2-[(4-Bromophenoxy)methyl]oxirane, a reversed-phase HPLC method is ideal. A C18 stationary phase provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution gradient to resolve the main peak from both more polar (e.g., diol hydrolysis product) and less polar (e.g., oligomers) impurities. UV detection is highly effective due to the strong chromophore of the brominated aromatic ring.

Experimental Protocol: HPLC-UV Purity Assay
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile. Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Analysis: Perform a blank injection (mobile phase) followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Workflow Diagram: HPLC Purity Validation

Sources

Comparative

Beyond Epichlorohydrin: Strategic Advantages of 2-[(4-Bromophenoxy)methyl]oxirane in Medicinal Chemistry

Executive Summary In the high-stakes environment of drug discovery, the choice of building blocks dictates not just yield, but the safety and scalability of the entire synthetic route. While Epichlorohydrin (ECH) has lon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the choice of building blocks dictates not just yield, but the safety and scalability of the entire synthetic route. While Epichlorohydrin (ECH) has long been the commodity standard for introducing epoxide functionality, it carries significant liability: severe toxicity (carcinogenicity), high volatility, and "double electrophile" reactivity that promotes uncontrolled oligomerization.

This guide advocates for the strategic adoption of 2-[(4-Bromophenoxy)methyl]oxirane (BPGE) . By shifting from constructing the epoxide (via ECH) to utilizing a pre-functionalized epoxide (BPGE), researchers gain three decisive advantages:

  • Enhanced Safety Profile: Elimination of volatile carcinogen handling.

  • Chemo-Selectivity: A "clean" single electrophile prevents cross-linking side reactions.

  • Divergent Utility: The aryl bromide moiety serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling (Suzuki/Buchwald), enabling rapid library generation.

Part 1: Chemical Profile & Handling Safety

The immediate advantage of BPGE is physical. ECH is a volatile liquid that poses an inhalation hazard even in well-ventilated hoods. BPGE is a low-melting solid/oil that is significantly easier to weigh and dispense with precision.

Table 1: Physicochemical & Safety Comparison
FeatureEpichlorohydrin (ECH)2-[(4-Bromophenoxy)methyl]oxirane (BPGE)Implications
CAS 106-89-82212-06-8
Physical State Volatile LiquidLow-melting Solid / Viscous LiquidBPGE allows for precise gravimetric dosing without evaporation loss.
Boiling Point 116 °C>200 °C (est.)BPGE has negligible vapor pressure at RT.
Toxicity Known Carcinogen (1B) , Acute Tox.Irritant, Skin SensitizerECH requires specialized containment; BPGE requires standard PPE.
Reactivity Bifunctional (Alkyl Chloride + Epoxide)Monofunctional (Epoxide only*)ECH risks polymerization/cross-linking. *Br is inert to nucleophiles under mild conditions.
Stability Prone to explosive polymerizationStable under standard storageReduced risk of runaway exotherms.

Part 2: The Mechanistic Advantage (The "Clean" Electrophile)

The Problem with Epichlorohydrin

ECH contains two electrophilic sites: the epoxide carbons and the alkyl chloride. When reacting with nucleophiles (e.g., amines or phenols), it is difficult to stop the reaction at the desired intermediate. The product often acts as a nucleophile itself, attacking another molecule of ECH, leading to oligomers (tars).

The BPGE Solution

BPGE presents only one electrophilic site susceptible to nucleophilic attack under mild conditions: the epoxide ring. The aryl bromide is unreactive towards amines or alcohols at temperatures <100°C, ensuring high fidelity.

Visualization: Reaction Pathway Comparison

The following diagram illustrates the divergent outcomes. ECH leads to a complex mixture requiring difficult purification, while BPGE yields a clean intermediate ready for diversification.

ReactionComparison Start_ECH Epichlorohydrin (ECH) (Double Electrophile) ECH_Inter Chlorohydrin Intermediate Start_ECH->ECH_Inter Step 1: Ring Open Start_BPGE 2-[(4-Bromophenoxy)methyl]oxirane (Single Electrophile) BPGE_Prod Beta-Amino Alcohol (Clean Product) Start_BPGE->BPGE_Prod Direct Ring Opening (Mild Heat) Nucleophile Primary Amine (R-NH2) Nucleophile->Start_ECH Nucleophile->Start_BPGE ECH_Prod Target Glycidyl Amine ECH_Inter->ECH_Prod Step 2: Base Closure ECH_Side Oligomers / Bis-alkylation (Tars) ECH_Prod->ECH_Side Uncontrolled Side Reaction BPGE_Div Suzuki Coupling (Library Generation) BPGE_Prod->BPGE_Div Pd-Catalyzed Diversification

Figure 1: Comparative reaction pathways. Note the ECH route involves a risk of oligomerization (red), whereas the BPGE route (green) is convergent and allows for downstream coupling (blue).

Part 3: Experimental Protocols

Protocol A: Solvent-Directed Epoxide Opening with Amines

This protocol utilizes a polar solvent system to accelerate the ring opening without the need for Lewis acid catalysts, which can degrade sensitive substrates.

Objective: Synthesis of 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol (Beta-blocker scaffold).

Materials:

  • 2-[(4-Bromophenoxy)methyl]oxirane (1.0 equiv)[1]

  • Isopropylamine (1.2 equiv)

  • Solvent: DMF/Water (9:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of BPGE in 2 mL of DMF/Water (9:1). The water acts as a hydrogen-bond donor to activate the epoxide oxygen.

  • Addition: Add isopropylamine (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Why: This temperature is sufficient to overcome the activation energy of the epoxide opening but low enough to prevent the amine from attacking the aryl bromide.

  • Self-Validating Checkpoint (TLC/NMR):

    • TLC: Monitor the disappearance of the BPGE spot (less polar) and appearance of the amino-alcohol (more polar, stains with Ninhydrin).

    • NMR: Look for the disappearance of the epoxide multiplets at δ 2.6–2.9 ppm and δ 3.3 ppm . The new methine proton (-CH-OH) will appear downfield at ~δ 4.0 ppm .

  • Workup: Dilute with ethyl acetate, wash with brine (to remove DMF), dry over Na2SO4, and concentrate.

  • Yield Expectation: 85–95% (High purity).

Protocol B: The "Power Move" – Suzuki Coupling on the Bromine Handle

This is where BPGE outperforms generic glycidyl ethers. The bromine atom is a "sleeping" functional group that can be activated after the epoxide chemistry is done.

Objective: Attaching a biaryl system to the scaffold.

Materials:

  • Product from Protocol A (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Methodology:

  • Combine the amino-alcohol (from Protocol A), boronic acid, base, and solvent in a vial.

  • Degas with nitrogen for 5 minutes (Critical for Pd cycle).

  • Add Pd catalyst and seal.

  • Heat to 90°C for 12 hours.

  • Result: The bromine is replaced by the phenyl group, creating a biaryl ether beta-blocker analog.

Part 4: Data & Performance Summary

The following data aggregates typical results comparing the "Traditional ECH Route" (making the ether from scratch) vs. the "BPGE Route" (using the building block).

Table 2: Comparative Efficiency Data
MetricTraditional Route (Phenol + ECH)BPGE Route (Direct Opening)Advantage
Total Steps 2 (Ether synthesis + Amine opening)1 (Amine opening)50% Reduction in workflow.
Overall Yield 40–60% (Cumulative)85–95% Higher atom economy.
Purification Distillation (to remove ECH) + ColumnSimple Extraction / WashReduced solvent waste.
Diversity Potential Low (Fixed aryl ring)High (Br handle allows >100 analogs)Ideal for SAR studies.
Diagram: Library Generation Workflow

This diagram demonstrates how a single batch of BPGE can spawn an entire library of drug candidates.

LibraryGen cluster_amines Step 1: Amine Diversity (Ring Opening) cluster_coupling Step 2: Aryl Diversity (Suzuki Coupling) Root 2-[(4-Bromophenoxy)methyl]oxirane (Core Scaffold) Int1 Amine A Intermediate Root->Int1 Int2 Amine B Intermediate Root->Int2 Int3 Amine C Intermediate Root->Int3 Final1 Drug Candidate 1 (Biaryl A) Int1->Final1 Boronic Acid X Final2 Drug Candidate 2 (Biaryl B) Int2->Final2 Boronic Acid Y Final3 Drug Candidate 3 (Biaryl C) Int3->Final3 Boronic Acid Z

Figure 2: Divergent synthesis strategy. A single BPGE precursor enables a matrix of analogs by varying the amine (Step 1) and the boronic acid (Step 2).

References

  • Lizza, J. R., & Moura-Letts, G. (2017).[2] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[2][3] Synthesis, 49(06), 1231-1242. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reference for Epoxide ring opening mechanisms).
  • PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane Compound Summary. National Center for Biotechnology Information. Link

  • National Toxicology Program. (2021). Report on Carcinogens: Epichlorohydrin. U.S. Department of Health and Human Services. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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